molecular formula C6H11NO2S B1348347 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride CAS No. 38984-68-8

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Cat. No.: B1348347
CAS No.: 38984-68-8
M. Wt: 161.22 g/mol
InChI Key: OCQICQZUUHJWGZ-UHFFFAOYSA-N
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Description

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical and chemical research. Its unique thiazolidine ring structure, which can be derived from the reaction of L-cysteine with acetone or formaldehyde , serves as a key structural motif in various applications. A primary research application of this compound is in the design and synthesis of advanced prodrug linker systems . The steric bulk and stereochemistry provided by the 2,2-dimethyl group on the thiazolidine ring can be strategically employed to influence the rate of intramolecular cyclization in dipeptide amides. This controlled cyclization leads to the formation of diketopiperazines (DKPs) and the subsequent release of an active amine-containing drug, providing a mechanism for targeted drug delivery . Researchers value this compound for its ability to modulate molecular conformation and reaction kinetics in peptide-like structures. Its properties are characterized by the molecular formula C 6 H 12 ClNO 2 S and a molecular weight of 197.68 g/mol . The compound is offered with a documented purity of 97% and is supplied as a solid . Handling Note: This chemical is classified with the signal word "Warning" and may pose hazards such as skin and eye irritation. Appropriate personal protective equipment (PPE) and safety practices should be used . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OCQICQZUUHJWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(NC(CS1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962601
Record name 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid
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Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42607-20-5, 38984-68-8
Record name 2,2-Dimethyl-4-thiazolidinecarboxylic acid
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Record name 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
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Record name 2,2-Dimethylthiazolidine-4-carboxylic acid
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Record name 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid
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Record name 2,2-dimethylthiazolidine-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride from L-cysteine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. This compound, a valuable chiral building block, is synthesized from the readily available amino acid, L-cysteine. The procedure involves the condensation reaction between L-cysteine and acetone, followed by the introduction of hydrochloric acid to yield the hydrochloride salt. This guide delves into the underlying chemical principles, a detailed experimental protocol, characterization methods, and critical safety considerations.

Introduction: The Significance of this compound

This compound is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development.[1] Its rigid thiazolidine ring structure, derived from the condensation of L-cysteine with acetone, provides a unique conformational constraint.[1] This feature makes it a valuable component in the design of peptidomimetics, enzyme inhibitors, and prodrug systems.[1][2] The dimethyl substitution at the C2 position enhances the steric bulk and influences the rate of intramolecular cyclization in certain dipeptide systems, a property exploited in controlled drug release mechanisms.[1]

Reaction Mechanism: A Tale of Nucleophilic Addition and Cyclization

The synthesis is a classic example of a one-pot reaction involving two key steps: the formation of a thiazolidine ring and its subsequent protonation to form the hydrochloride salt.

  • Thiazolidine Ring Formation: The reaction is initiated by the nucleophilic attack of the thiol group (-SH) of L-cysteine on the carbonyl carbon of acetone. This is followed by an intramolecular cyclization where the amino group (-NH2) attacks the newly formed hemithioacetal intermediate. This results in the formation of the stable five-membered thiazolidine ring. The reaction is typically carried out in a suitable solvent that can dissolve both reactants.[3][4][5]

  • Hydrochloride Salt Formation: The addition of hydrochloric acid serves a dual purpose. It protonates the basic nitrogen atom of the thiazolidine ring, forming the stable and crystalline hydrochloride salt, which facilitates isolation and purification. The acidic conditions also help to drive the initial condensation reaction to completion.

Reaction_Mechanism cluster_0 Step 1: Thiazolidine Ring Formation cluster_1 Step 2: Hydrochloride Salt Formation L_cysteine L-Cysteine Intermediate Hemithioacetal Intermediate L_cysteine->Intermediate + Acetone Acetone Acetone Thiazolidine 2,2-Dimethylthiazolidine- 4-carboxylic acid Intermediate->Thiazolidine Intramolecular Cyclization Thiazolidine_input 2,2-Dimethylthiazolidine- 4-carboxylic acid Thiazolidine_HCl 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride Thiazolidine_input->Thiazolidine_HCl + HCl HCl HCl

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )Purity
L-cysteineC₃H₇NO₂S121.16≥98%
AcetoneC₃H₆O58.08ACS grade
Hydrochloric acidHCl36.46Concentrated (37%)
EthanolC₂H₅OH46.0795%
Diethyl ether(C₂H₅)₂O74.12Anhydrous

Experimental Workflow:

Experimental_Workflow start Start dissolve Dissolve L-cysteine in ethanol start->dissolve add_acetone Add acetone and stir at room temperature dissolve->add_acetone monitor Monitor reaction by TLC add_acetone->monitor add_hcl Cool in an ice bath and add concentrated HCl monitor->add_hcl precipitate Allow precipitate to form add_hcl->precipitate filter Filter the solid product precipitate->filter wash Wash with cold diethyl ether filter->wash dry Dry under vacuum wash->dry characterize Characterize the final product dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine (e.g., 10.0 g, 82.5 mmol) in 100 mL of 95% ethanol. Stir the mixture at room temperature until the L-cysteine is completely dissolved. The use of ethanol as a solvent is crucial as it effectively dissolves L-cysteine and is miscible with acetone.

  • Addition of Acetone: To the stirred solution, add acetone (e.g., 12.1 mL, 165 mmol, 2.0 equivalents) dropwise over 5-10 minutes. The use of an excess of acetone helps to drive the equilibrium towards the product side. Continue stirring the reaction mixture at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-butanol:acetic acid:water = 4:1:1). The disappearance of the L-cysteine spot indicates the completion of the reaction. Typically, the reaction is complete within 2-4 hours.

  • Formation of the Hydrochloride Salt: After the reaction is complete, cool the flask in an ice-water bath. Slowly add concentrated hydrochloric acid (e.g., 7.0 mL, 84 mmol, ~1.0 equivalent) to the stirred solution. The addition of HCl in a cold environment helps to control the exothermic reaction and promotes the precipitation of the hydrochloride salt.

  • Isolation of the Product: A white precipitate of this compound will form. Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted acetone and other organic impurities. Diethyl ether is a good choice for washing as the product is insoluble in it.

  • Drying: Dry the white crystalline solid under vacuum at room temperature to a constant weight. The expected yield is typically in the range of 85-95%.

Characterization of the Final Product

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Results
Melting Point A sharp melting point indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the methyl groups, the methylene protons, and the methine proton of the thiazolidine ring.
¹³C NMR The spectrum should confirm the number of unique carbon atoms in the molecule.
FT-IR Characteristic absorption bands for the carboxylic acid (O-H and C=O stretch), N-H stretch, and C-S stretch should be observed.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the free base (C₆H₁₁NO₂S).[6]
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[1]

  • Ventilation: Perform the synthesis in a well-ventilated fume hood to avoid inhalation of vapors from acetone, diethyl ether, and hydrochloric acid.

  • Reagent Handling: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care. Acetone and diethyl ether are highly flammable and should be kept away from ignition sources.

  • Product Hazards: this compound may cause skin and eye irritation.[1][6] In case of contact, rinse the affected area with plenty of water.

Conclusion

The synthesis of this compound from L-cysteine and acetone is a straightforward and efficient process. This guide provides a robust and well-rationalized protocol, enabling researchers and drug development professionals to reliably produce this valuable chiral building block. The detailed characterization methods and safety precautions outlined are essential for ensuring the quality of the product and the safety of the experimenter.

References

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  • Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed. (n.d.).
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Sources

2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride: A Proline Analog for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride, a notable proline analog with significant potential in various fields of scientific research and pharmaceutical development. The unique structural features imparted by the gem-dimethyl substitution at the C2 position of the thiazolidine ring distinguish it from its parent compound, thiazolidine-4-carboxylic acid, leading to altered biological activity and utility. This document will delve into the compound's physicochemical properties, synthesis, mechanism of action as a proline mimic, and its diverse applications, including its role as a chiral building block, in peptide synthesis, and as a potential therapeutic agent. Detailed experimental protocols and quantitative data are provided to support researchers in their practical applications of this versatile molecule.

Introduction: The Significance of a Modified Proline Scaffold

Proline, with its unique cyclic structure, plays a critical role in protein folding, stability, and cellular signaling. Analogs of proline that can modulate these processes are invaluable tools in chemical biology and drug discovery. This compound emerges as a compelling proline analog, offering a synthetically accessible scaffold with distinct stereochemical and electronic properties.

The core of this molecule is the thiazolidine ring, a saturated heterocycle containing both sulfur and nitrogen. The incorporation of gem-dimethyl groups at the second position sterically hinders the ring, influencing its conformation and its interactions with biological targets. This guide will explore the implications of this structural modification, from its impact on proline-dependent metabolic pathways to its utility in creating novel peptidomimetics and therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

PropertyValueReference
Molecular Formula C₆H₁₂ClNO₂S[1]
Molecular Weight 197.68 g/mol [1]
Appearance Solid[2]
CAS Number 38984-68-8[2]
Purity Typically ≥97%[2]
Solubility The hydrochloride salt form enhances aqueous solubility.[3]
Topological Polar Surface Area 74.6 Ų[1]

Note: The properties listed are for the hydrochloride salt form.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the condensation of L-cysteine with acetone, followed by the introduction of hydrochloric acid.[2] This reaction is a specific example of the more general synthesis of 2-substituted thiazolidine-4-carboxylic acids.[4]

General Synthesis Workflow

Sources

An In-depth Technical Guide to the Mechanism of Action of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTC), a heterocyclic compound with significant potential in therapeutic and research applications. The primary focus of this document is to elucidate the biochemical journey of DMTC from a stable prodrug to an active modulator of intracellular redox homeostasis. We will explore its conversion to L-cysteine, the subsequent impact on glutathione (GSH) biosynthesis, and the downstream antioxidant and cytoprotective effects. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of DMTC to inform their experimental designs and therapeutic strategies.

Introduction: The Significance of Cysteine Prodrugs

The thiol-containing amino acid L-cysteine plays a pivotal role in a myriad of cellular processes, including protein synthesis, detoxification, and antioxidant defense. However, its direct administration as a therapeutic agent is hampered by its rapid oxidation to the less soluble cystine and potential toxicity at high concentrations. This has led to the development of cysteine prodrugs, stable precursors that can efficiently deliver L-cysteine into cells. This compound (DMTC) emerges from this class of compounds as a molecule of interest, offering a promising strategy to augment intracellular cysteine levels and, consequently, bolster cellular defense mechanisms.

The Core Mechanism: From DMTC to L-Cysteine

The therapeutic efficacy of DMTC is fundamentally linked to its ability to serve as a prodrug of L-cysteine. This conversion is a critical step that unlocks its biological activity.

Non-Enzymatic Ring Opening: A Spontaneous Conversion

A key feature of 2-substituted thiazolidine-4(R)-carboxylic acids, including DMTC, is their capacity to undergo non-enzymatic ring opening under physiological conditions. It is suggested that these 2-substituted thiazolidine-4(R)-carboxylic acids are prodrugs of L-cysteine that liberate this sulfhydryl amino acid in vivo by nonenzymatic ring opening, followed by solvolysis[1]. This spontaneous hydrolysis of the thiazolidine ring is driven by the physiological pH and temperature, leading to the release of L-cysteine and acetone.

DMTC_Conversion DMTC 2,2-Dimethylthiazolidine- 4-carboxylic acid (DMTC) TransitionState Hydrolysis (Physiological pH and Temperature) DMTC->TransitionState Non-enzymatic LCysteine L-Cysteine TransitionState->LCysteine Acetone Acetone TransitionState->Acetone

Caption: Non-enzymatic conversion of DMTC to L-Cysteine.

The Downstream Cascade: Augmenting Glutathione Synthesis

The liberation of L-cysteine from DMTC initiates a cascade of biochemical events, with the most significant being the enhancement of glutathione (GSH) biosynthesis. GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.

The Glutathione Synthesis Pathway

The synthesis of GSH is a two-step enzymatic process that occurs in the cytosol:

  • γ-Glutamylcysteine Synthetase (GCS): This enzyme catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis, and the availability of cysteine is often the primary determinant of the reaction rate.

  • Glutathione Synthetase (GS): This enzyme adds glycine to γ-glutamylcysteine to form glutathione.

By providing a sustained intracellular supply of L-cysteine, DMTC directly fuels the GCS-catalyzed reaction, thereby upregulating the entire GSH synthesis pathway.

Glutathione_Synthesis cluster_DMTC DMTC Action cluster_GSH_Pathway Glutathione Biosynthesis DMTC DMTC LCysteine L-Cysteine DMTC->LCysteine Non-enzymatic Hydrolysis GCS γ-Glutamylcysteine Synthetase (GCS) (Rate-limiting step) LCysteine->GCS Glutamate Glutamate Glutamate->GCS gamma_GC γ-Glutamylcysteine GS Glutathione Synthetase (GS) gamma_GC->GS GSH Glutathione (GSH) Glycine Glycine Glycine->GS GCS->gamma_GC GS->GSH

Caption: DMTC-mediated enhancement of Glutathione synthesis.

Quantitative Impact on Intracellular Thiol Levels: Insights from an Analogous Prodrug

While direct quantitative studies on the effect of DMTC on intracellular cysteine and glutathione levels are limited, extensive research on the analogous cysteine prodrug, L-2-oxothiazolidine-4-carboxylic acid (OTC), provides valuable insights into the expected outcomes. A study in healthy volunteers demonstrated that oral administration of OTC led to a significant increase in both plasma cysteine and intracellular cysteine and glutathione levels in lymphocytes.

ParameterBaseline (Mean)Peak Concentration (Mean) after OTC AdministrationFold Increase
Plasma Cysteine17 µM18 to 75 µM1.1 to 4.4
Lymphocyte Cysteine0.37 nmol/mg protein0.99 nmol/mg protein2.7
Lymphocyte Glutathione8.7 nmol/mg protein15.6 nmol/mg protein1.8

Table adapted from data on L-2-oxothiazolidine-4-carboxylic acid (OTC) administration in humans.

These findings with OTC strongly suggest that DMTC, through a similar mechanism of cysteine delivery, would be expected to produce a comparable increase in intracellular cysteine and glutathione concentrations.

Physiological Consequences of Enhanced Glutathione Levels

The upregulation of GSH synthesis following DMTC administration has profound physiological implications, primarily centered around its antioxidant and detoxification functions.

  • Direct Radical Scavenging: GSH can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the reducing power of its sulfhydryl group.

  • Enzymatic Antioxidant Defense: GSH serves as a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, and glutathione S-transferases (GSTs), which conjugate GSH to electrophilic compounds, marking them for excretion.

  • Detoxification of Xenobiotics: The GST-mediated conjugation of GSH to xenobiotics is a major pathway for the detoxification of drugs, environmental pollutants, and carcinogens.

  • Redox Signaling: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of the cellular redox state and plays a critical role in regulating various signaling pathways.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of DMTC, a series of well-defined experimental protocols are required. The following outlines a logical workflow for researchers.

Workflow for Validating the Cysteine Prodrug Mechanism

Experimental_Workflow Start Start: Cell Culture Treatment with DMTC Step1 Step 1: Confirm DMTC to L-Cysteine Conversion (HPLC-MS/MS) Start->Step1 Step2 Step 2: Measure Intracellular Cysteine and Glutathione (HPLC with Derivatization) Step1->Step2 Step3 Step 3: Assess Antioxidant Capacity (e.g., DCFDA assay for ROS) Step2->Step3 Step4 Step 4: Evaluate Cytoprotective Effects (e.g., against oxidative stress-induced apoptosis) Step3->Step4 End End: Mechanistic Conclusion Step4->End

Caption: Experimental workflow for DMTC mechanism validation.

Detailed Methodologies

Protocol 1: Quantification of Intracellular Cysteine and Glutathione by HPLC

This protocol is adapted from established methods for thiol quantification.

Objective: To quantify the levels of reduced cysteine and glutathione in cultured cells following treatment with DMTC.

Materials:

  • Cell culture medium and supplements

  • DMTC hydrochloride

  • Phosphate-buffered saline (PBS)

  • Metaphosphoric acid (MPA)

  • Monobromobimane (mBBr) derivatizing agent

  • HPLC system with a fluorescence detector

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of DMTC or vehicle control for a defined period (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Preparation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold MPA solution (e.g., 5% w/v) and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.

    • Collect the supernatant containing the acid-soluble thiols.

  • Derivatization:

    • To a defined volume of the supernatant, add a solution of mBBr in a suitable buffer (e.g., HEPES buffer, pH 8.0).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for the derivatization of thiols.

    • Stop the reaction by adding an acid (e.g., acetic acid).

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detect the fluorescent mBBr-thiol adducts using a fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification:

    • Prepare standard curves for cysteine and glutathione using known concentrations of the respective standards that have been subjected to the same derivatization procedure.

    • Calculate the concentrations of cysteine and glutathione in the samples by comparing their peak areas to the standard curves.

    • Normalize the results to the protein content of the cell lysates, determined using a standard protein assay (e.g., BCA assay).

Self-Validation: The use of internal standards and the analysis of spiked samples can validate the accuracy and precision of the method. The clear separation of cysteine and glutathione peaks in the chromatogram is essential for accurate quantification.

Conclusion: A Promising Strategy for Redox Modulation

References

  • Giorgi, G., Martini, P., Micheli, L., & Segre, G. (1987). Thiazolidine-4-carboxylic Acid Toxicity and Glutathione Levels in Various Organs of the Rat. Drugs Under Experimental and Clinical Research, 13(7), 399–405.
  • De la Fuente, M., Ferrández, M. D., del Rio, M., Burgos, M. S., & Miquel, J. (1998). Enhancement of leukocyte functions in aged mice supplemented with the antioxidant thioproline. Mechanisms of Ageing and Development, 103(3), 213–225.
  • Nagai, Y., et al. (2004). Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury.
  • Nishina, H., Ohta, J., & Ubuka, T. (1987). Effect of L-2-oxothiazolidine-4-carboxylate administration on glutathione and cysteine concentrations in guinea pig liver and kidney. Physiological Chemistry and Physics and Medical NMR, 19(1), 9–13.
  • Roberts, J. C., et al. (1992). Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Journal of Medicinal Chemistry, 35(13), 2475–2485.
  • Sener, G., Sehirli, A. O., Gedik, N., & Satiroglu-Tufan, N. L. (2005).
  • Unger, L., & DeMoss, R. D. (1966). Action of a proline analogue, l-thiazolidine-4-carboxylic acid, in Escherichia coli. Journal of Bacteriology, 91(4), 1556–1563.
  • Weber, H. U., Fleming, J. F., & Miquel, J. (1982). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine.
  • Williamson, J. M., & Meister, A. (1981). Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate.
  • Włodek, L., et al. (1996).
  • O'Neill, I. K., & Ohshima, H. (1987). Roles of cysteine as both precursor of thiazolidine 4-carboxylic acids found in human urine and possible inhibitor of endogenous N-nitrosation.
  • Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596.
  • Meister, A. (1983). Selective modification of glutathione metabolism. Science, 220(4596), 472–477.
  • Meister, A. (1988). Glutathione metabolism and its selective modification. The Journal of Biological Chemistry, 263(33), 17205–17208.
  • Nagasawa, H. T., Goon, D. J., & Zera, R. T. (1982). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection against acetaminophen-induced hepatotoxicity. Journal of Medicinal Chemistry, 25(4), 489–491.

Sources

The Resurgence of Thiazolidine Derivatives in Oncology: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Initially recognized for their role in managing metabolic disorders, thiazolidine derivatives have emerged as a versatile and potent scaffold in cancer research.[1] This guide provides a comprehensive exploration of the biological activities of these heterocyclic compounds, moving beyond surface-level descriptions to delve into the causal mechanisms and practical methodologies essential for their evaluation. We will dissect the key signaling pathways modulated by thiazolidine derivatives, including both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent routes, and detail their function as inhibitors of critical oncogenic proteins.[2] This document is structured to serve as a technical resource, offering field-proven insights into experimental design, providing validated protocols, and summarizing preclinical efficacy data to empower researchers in the rational design and development of next-generation anticancer therapeutics.

Introduction: The Thiazolidine Scaffold - A Privileged Structure in Cancer Drug Discovery

The thiazolidine nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[3][4] While its derivatives, particularly the thiazolidinediones (TZDs) like pioglitazone and rosiglitazone, are clinically established as insulin sensitizers, the scientific community has increasingly recognized their significant antiproliferative, pro-apoptotic, and anti-angiogenic properties.[5][1][6] This potential stems from the structural flexibility of the thiazolidine core, which allows for extensive modification at the C2, N3, and C5 positions, enabling the fine-tuning of bioactivity against a diverse array of oncological targets.[5][7]

The anticancer promise of these compounds is not monolithic; it arises from a family of related structures, including thiazolidin-4-ones , 2,4-thiazolidinediones (TZDs) , and rhodanines (2-thioxo-4-thiazolidinones) , each with distinct but often overlapping mechanisms of action.[6][8][9] This guide will dissect these mechanisms, providing the foundational knowledge required to leverage this versatile scaffold in modern cancer research.

Core Mechanisms of Anticancer Activity

The antitumor effects of thiazolidine derivatives are multifaceted, often engaging multiple cellular pathways simultaneously. This pleiotropic activity is a key advantage, potentially overcoming the resistance mechanisms that frequently plague single-target therapies. The mechanisms can be broadly categorized into PPARγ-dependent and a growing list of critical PPARγ-independent actions.[2][10]

The Classical Pathway: PPARγ-Dependent Actions

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that is highly expressed in several human cancers.[5][11] The initial hypothesis for the anticancer effects of TZDs centered on their role as high-affinity PPARγ agonists.[2] Activation of PPARγ by a TZD ligand leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription to induce cell cycle arrest, apoptosis, and cellular differentiation.[2][11]

Beyond the Receptor: Critical PPARγ-Independent Mechanisms

Compelling evidence now demonstrates that many of the most potent anticancer effects of thiazolidine derivatives occur independently of PPARγ activation.[2][12][10] These mechanisms often involve direct interaction with key proteins in oncogenic signaling cascades.

A. Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Several thiazolidine derivatives have been shown to suppress this pathway.[12] For instance, some compounds can downregulate the expression of Akt, a critical serine/threonine kinase, thereby inhibiting downstream signaling to mTOR and preventing protein synthesis required for cell growth.[2][13] This inhibition can also lead to the upregulation of tumor suppressors like PTEN.[2]

PI3K_Akt_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Thiazolidine Thiazolidine Derivatives Thiazolidine->Akt Inhibit PTEN PTEN Thiazolidine->PTEN Upregulate PTEN->PIP3 Dephosphorylates caption Thiazolidine derivatives inhibit the PI3K/Akt pathway.

Caption: General workflow for evaluating anticancer compounds.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many may lead to overconfluence and nutrient depletion, affecting results independently of the drug.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolidine derivative in culture medium. A typical range is 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Controls (Essential for data integrity):

      • Negative Control: Cells treated with medium containing the vehicle (e.g., 0.1% DMSO) used to dissolve the compound. This establishes the baseline for 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Etoposide) to validate the assay's ability to detect cell death. [14] * Blank Control: Wells with medium but no cells to provide a background reading for the spectrophotometer.

    • Incubate for 48 or 72 hours. [6][14]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_NegativeControl - OD_Blank)] * 100

    • Plot % Viability against compound concentration (on a log scale) and use non-linear regression to calculate the IC₅₀ value.

Protocol: Apoptosis Detection by Western Blot

Principle: This protocol detects changes in the expression levels of key apoptosis-related proteins to confirm that cell death is occurring via apoptosis. The cleavage of PARP and Caspase-3 are hallmark indicators of apoptosis.

Methodology:

  • Treatment and Lysate Preparation:

    • Culture and treat cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Causality: Inhibitors are critical to prevent protein degradation and dephosphorylation after cell lysis, ensuring the protein status at the time of harvest is preserved.

    • Quantify protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. This prevents non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

      • Cleaved Caspase-3: To detect the active form of this executioner caspase. [13] * Cleaved PARP: The cleavage of PARP by caspase-3 is a definitive marker of apoptosis.

      • Bcl-2 and Bax: To assess changes in the anti- and pro-apoptotic balance. [13][14] * β-Actin or GAPDH: As a loading control to confirm equal protein loading across all lanes.

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (that recognizes the species of the primary antibody) for 1 hour at room temperature.

    • Final Washes: Repeat the washing step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control. A decrease in Bcl-2 and an increase in Bax, cleaved Caspase-3, and cleaved PARP in treated samples compared to the control indicates the induction of apoptosis.

Future Perspectives and Clinical Translation

Despite the vast preclinical promise, the journey of thiazolidine derivatives to the clinic for cancer therapy is still in its early stages. [2][15]The modest antineoplastic effects of first-generation TZDs like rosiglitazone as monotherapies highlight the need for further development. [2] Future research should focus on:

  • Improving Selectivity and Potency: Rational drug design, guided by structure-activity relationship (SAR) studies, is crucial to develop derivatives that are highly potent against specific cancer targets while minimizing off-target effects and toxicity. [3][7]* Combination Therapies: Thiazolidine derivatives may be most effective when used to enhance the efficacy of existing chemotherapies or targeted agents. [1][2]For example, combining a TZD with an mTOR inhibitor like rapamycin has shown synergistic effects. [2]* Overcoming Drug Resistance: The ability of these compounds to modulate multiple pathways, including PI3K/Akt and NF-κB, may help in overcoming resistance to other cancer drugs. [12]

Conclusion

Thiazolidine derivatives represent a remarkably versatile and promising class of compounds in the field of oncology. Their ability to induce cancer cell death through a wide array of both PPARγ-dependent and -independent mechanisms—including cell cycle arrest, apoptosis induction, and the inhibition of critical oncogenic pathways and proteins like tubulin and various kinases—positions them as high-value scaffolds for future drug development. The successful translation of these compounds from the laboratory to the clinic will depend on a rigorous, mechanistically informed approach to their evaluation, utilizing the robust experimental frameworks detailed in this guide.

References

  • Kaur, R., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]

  • Blanquicett, C., et al. (2008). Thiazolidinediones as anti-cancer agents. National Institutes of Health. [Link]

  • Al-Ostath, O. A., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central. [Link]

  • Debnath, B. & Paul, S. (2025). Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. ResearchGate. [Link]

  • Juvale, K., et al. (2024). Thiazolidinedione derivatives: emerging role in cancer therapy. PubMed. [Link]

  • Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Bentham Science. [Link]

  • Singh, S., et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. [Link]

  • Isloor, A. M., et al. (2013). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Institutes of Health. [Link]

  • Ahmad, I., et al. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. PubMed. [Link]

  • El-Sayed, N. A., et al. (2021). Novel thiazolidine derivatives as potent selective pro-apoptotic agents. PubMed. [Link]

  • Stankovic, S., et al. (2021). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. National Library of Medicine. [Link]

  • Stana, A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. [Link]

  • No Result.
  • No Result.
  • Palakurthi, S. S., et al. (2001). Anticancer Effects of Thiazolidinediones Are Independent of Peroxisome Proliferator-activated Receptor γ and Mediated by Inhibition of Translation Initiation. AACR Journals. [Link]

  • No Result.
  • Ferretti, E., et al. (2006). The potential of antidiabetic thiazolidinediones for anticancer therapy. Taylor & Francis Online. [Link]

  • No Result.
  • Szałabska, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. National Institutes of Health. [Link]

  • Kaur, H., et al. (2019). Thiazolidinone Constraint Combretastatin Analogs as Novel Antitubulin Agents: Design, Synthesis, Biological Evaluation and Docking Studies. PubMed. [Link]

  • Singh, S., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]

  • Szałabska, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Wang, H., et al. (2022). Discovery of a novel 2,4-thiazolidinedione derivative as dual inhibitor of β-catenin/TCF4 interaction and tubulin polymerization in colon cancer cells. PubMed. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI. [Link]

  • No Result.
  • Stana, A., et al. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

  • Deep, A., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Publishing. [Link]

  • No Result.
  • El-Nassan, H. B. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. [Link]

  • No Result.
  • No Result.

Sources

structural analysis of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 2,2-Dimethylthiazolidine-4-carboxylic acid Hydrochloride

Introduction: Beyond the Formula

This compound (DMTC-HCl) is a heterocyclic compound of significant interest, primarily recognized as a cyclic derivative of L-cysteine.[1][2] Its rigid, sterically defined structure makes it a valuable building block in medicinal chemistry, particularly in the design of advanced prodrug linker systems where its conformation can influence reaction kinetics for targeted drug release.[1] The thiazolidine motif is a privileged scaffold found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities.[3][4]

For any scientist working with this molecule, whether in synthesis, formulation, or biological screening, an unambiguous confirmation of its structure is not merely a formality—it is the bedrock of reliable, reproducible science. The presence of the hydrochloride salt, the specific stereochemistry at the C4 position, and the integrity of the thiazolidine ring are critical quality attributes that dictate the molecule's behavior.

Core Molecular Profile

Before delving into complex analytical workflows, establishing the foundational properties is essential. These parameters serve as the initial reference points for all subsequent spectroscopic and spectrometric data.

PropertyDataSource(s)
IUPAC Name 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride[5]
Molecular Formula C₆H₁₂ClNO₂S[1][5]
Molecular Weight 197.68 g/mol [1][5][6]
CAS Number 38984-68-8[5]
Parent Compound (Free Base) (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid[7]
Parent MW (Free Base) 161.22 g/mol [7]

The structure contains several key features that guide our analytical approach:

  • A Saturated Thiazolidine Ring: A five-membered heterocycle whose puckered conformation can be probed by NMR.

  • A Chiral Center at C4: The stereochemistry (typically R, derived from L-cysteine) is critical for biological activity and must be confirmed.

  • Gem-Dimethyl Group at C2: This provides a distinct singlet in ¹H NMR and a characteristic quaternary carbon signal in ¹³C NMR, serving as a crucial internal landmark.

  • Carboxylic Acid: Its presence is easily confirmed by FTIR and its proton environment by NMR.

  • Hydrochloride Salt: The protonation of the ring nitrogen influences solubility and creates a characteristic ammonium ion signature in spectroscopic data.

The Integrated Analytical Workflow

A robust structural confirmation relies on an integrated approach where each technique provides a unique piece of the puzzle. The workflow is designed to move from broad confirmation of functional groups and molecular mass to a detailed mapping of the covalent framework and, finally, to the definitive three-dimensional structure.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Data Synthesis & Confirmation Sample DMTC-HCl Sample MS Mass Spectrometry (MS) Sample->MS Molecular Weight & Formula FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Covalent Framework & Connectivity XRay Single Crystal X-Ray Diffraction Sample->XRay 3D Structure & Absolute Stereochemistry Validated Validated Structure MS->Validated Corroborates MW FTIR->Validated Corroborates Groups NMR->Validated Defines Connectivity XRay->Validated Definitive Proof

Caption: Integrated workflow for the structural analysis of DMTC-HCl.

Mass Spectrometry: The Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first-line technique to unequivocally confirm the molecular weight of the parent compound and, by extension, its molecular formula. For a pre-charged salt like DMTC-HCl, Electrospray Ionization (ESI) is the method of choice due to its soft ionization mechanism, which preserves the intact molecule. This analysis validates the successful synthesis and purity of the target compound before more time-intensive techniques are employed.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of DMTC-HCl (approx. 0.1 mg/mL) in a 50:50 mixture of methanol and deionized water. The solvent system ensures solubility and promotes efficient ionization.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization Mode: Operate in positive ion mode. The molecule's secondary amine is already protonated as a hydrochloride salt, ensuring it will be readily detected as the cation of the free base.

  • Data Acquisition: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the parent ion.

  • Tandem MS (MS/MS): Isolate the primary parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern serves as a structural fingerprint.

Expected Data & Interpretation:

Analysis TypeExpected m/zInterpretation
Full Scan (MS1) ~162.06This corresponds to the [M+H]⁺ ion of the free base (C₆H₁₁NO₂S, exact mass 161.0510). High-resolution measurement should confirm this elemental composition to within 5 ppm.
Tandem MS (MS/MS) ~116.08Corresponds to the loss of the carboxylic acid group (-COOH, 45 Da) and a hydrogen, a common fragmentation pathway for amino acids.
Tandem MS (MS/MS) ~88.04Represents a characteristic fragmentation of the thiazolidine ring, potentially corresponding to the [C₃H₆NS]⁺ fragment after ring cleavage.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. It acts as a crucial quality control check, confirming that the expected chemical moieties (carboxylic acid, amine salt) are present in the sample. For DMTC-HCl, we expect to see characteristic vibrations that confirm the integrity of the core structure.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid DMTC-HCl powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Background Collection: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to achieve a high signal-to-noise ratio.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3300–2500 O-H stretch (Carboxylic Acid)A very broad, strong absorption characteristic of the hydrogen-bonded O-H group in a carboxylic acid.
2800–2400 N⁺-H stretch (Ammonium Salt)Broad, finger-like absorptions typical for a secondary ammonium salt, confirming the hydrochloride form.[8][9]
~2980 C-H stretch (Aliphatic)Absorptions corresponding to the methyl and methylene C-H bonds.
~1720 C=O stretch (Carboxylic Acid)A strong, sharp peak indicating the presence of the carbonyl group. Its position confirms it is a saturated carboxylic acid.[10]
1400–1100 C-N and C-O stretchesPart of the fingerprint region, these bands help confirm the core structure.
~700 C-S stretchA weaker absorption in the fingerprint region, indicative of the carbon-sulfur bond within the thiazolidine ring.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For DMTC-HCl, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not optional; they are mandatory for unambiguously assigning every signal and proving the atom-to-atom connectivity of the thiazolidine ring.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

  • Sample Preparation: Accurately weigh and dissolve ~10-15 mg of DMTC-HCl in 0.7 mL of a deuterated solvent such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it solubilizes the salt and keeps the acidic (OH) and ammonium (NH) protons from exchanging too rapidly, allowing for their observation.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Acquisition:

    • COSY: To establish proton-proton coupling relationships (e.g., which H is next to which H).

    • HSQC: To correlate each proton directly to the carbon it is attached to.

Expected Data & Interpretation:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
¹H ~1.6 Singlet6HThe two magnetically equivalent methyl groups at C2. Their singlet nature confirms they are attached to a quaternary carbon.
¹H ~3.2-3.5 Multiplets (dd)2HThe two diastereotopic protons on C5. They are inequivalent and split each other (geminal coupling) and the proton on C4 (vicinal coupling), resulting in complex signals.
¹H ~4.3-4.5 Multiplet (dd)1HThe proton at the C4 chiral center, coupled to the two C5 protons.
¹H >9.0 (broad) Singlet2HThe exchangeable protons from the carboxylic acid (OH) and the ammonium (N⁺H₂). Their broadness is characteristic, and their chemical shift is concentration/temperature dependent.
¹³C ~25-30 CH₃-The two equivalent methyl carbons.
¹³C ~35-40 CH₂-The C5 methylene carbon. Confirmed as CH₂ by a negative DEPT-135 signal.
¹³C ~65-70 CH-The C4 methine carbon, shifted downfield by the adjacent nitrogen and carboxylic acid group.
¹³C ~70-75 C-The C2 quaternary carbon, shifted downfield by the adjacent sulfur and nitrogen atoms. This signal will be absent in a DEPT-135 spectrum.
¹³C ~170-175 C=O-The carboxylic acid carbonyl carbon.

Data Synthesis: Assembling the Final Structure

The power of this multi-technique approach lies in the convergence of evidence. No single technique provides the complete picture, but together, they create an unassailable structural proof.

G cluster_0 Experimental Evidence cluster_1 Structural Confirmation MS MS m/z = 162.06 [M+H]⁺ Structure Confirmed Structure of 2,2-Dimethylthiazolidine-4-carboxylic acid HCl MS->Structure Confirms Molecular Formula FTIR FTIR C=O @ ~1720 cm⁻¹ N⁺-H @ ~2700 cm⁻¹ FTIR->Structure Confirms Functional Groups NMR_H ¹H NMR Gem-dimethyl singlet Diastereotopic CH₂ NMR_H->Structure Confirms Proton Environment NMR_C ¹³C NMR 5 distinct C signals (incl. C=O, Cq) NMR_C->Structure Confirms Carbon Skeleton XRay X-Ray Absolute 3D Structure XRay->Structure Provides Definitive Proof

Caption: Convergence of data from orthogonal techniques to validate the structure.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides the covalent structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and, most critically, the absolute stereochemistry at the C4 chiral center.

Protocol & Justification:

  • Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of DMTC-HCl in a suitable solvent system (e.g., ethanol/water or isopropanol). This step requires patience and optimization.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to low temperature (~100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the structure and refine the atomic positions, yielding a final model with high precision. The resulting data confirms not only the connectivity but also the absolute configuration (R or S), which is vital for pharmaceutical applications.

Conclusion

The is a case study in the necessity of a multi-faceted, evidence-based approach. Relying on a single technique is insufficient for the standards required in modern chemical and pharmaceutical research. By integrating data from mass spectrometry (confirming molecular formula), FTIR spectroscopy (confirming functional groups), and comprehensive NMR analysis (defining the covalent framework), a highly confident structural assignment can be made. The final, definitive confirmation provided by single-crystal X-ray diffraction elevates this confidence to an absolute certainty. This rigorous, integrated workflow ensures data integrity and provides the solid structural foundation upon which all further research and development can be built.

References

  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). Journal of Global Pharma Technology. Available at: [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). Molecules. Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Available at: [Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2024). Molecules. Available at: [Link]

  • (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443. PubChem. Available at: [Link]

  • 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005. PubChem. Available at: [Link]

  • Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2023). Pharmaceuticals. Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2014). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). PubChem. Available at: [Link]

  • Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. ResearchGate. Available at: [Link]

  • Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. (2012). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. (2022). Molecules. Available at: [Link]

  • Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Figure S2. 1 H NMR spectrum of... ResearchGate. Available at: [Link]

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2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride for prodrug linker design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride for Prodrug Linker Design

Authored by a Senior Application Scientist

Introduction: The Critical Role of Linker Chemistry in Prodrug Design

The therapeutic window of many potent pharmacological agents is tragically narrow, limited by off-target toxicity and unfavorable pharmacokinetic profiles. Prodrug strategies offer a compelling solution, masking the active drug until it reaches the desired site of action. The success of a prodrug is fundamentally reliant on the linker—the molecular bridge connecting the drug to a carrier or targeting moiety. An ideal linker must be stable in circulation yet cleave predictably under specific physiological triggers.

This guide provides a deep dive into a particularly versatile linker precursor: this compound. We will explore its unique chemical biology, which allows for the design of prodrugs that are stable at physiological pH but are exquisitely sensitive to changes in the intracellular environment, particularly the presence of reactive oxygen species (ROS). This "tunable" cleavage is a cornerstone of next-generation drug delivery systems, and understanding its principles is paramount for researchers in the field.

Part 1: The Chemistry and Mechanism of 2,2-Dimethylthiazolidine-4-carboxylic Acid-Based Linkers

2,2-Dimethylthiazolidine-4-carboxylic acid, often referred to as a cysteine ketal, is a cyclic derivative of the amino acid cysteine. The hydrochloride salt form enhances its stability and solubility for practical laboratory use. The core of its utility as a linker lies in its latent cysteine structure, which can be unmasked under specific conditions.

The "Self-Immolative" Cleavage Cascade

The key to this linker's function is a "self-immolative" cascade reaction. In its protected, thiazolidine form, the linker is remarkably stable. However, upon exposure to a specific trigger, the ring opens, revealing a free thiol and an amine. This unmasking initiates a rapid intramolecular cyclization, which in turn cleaves an adjacent bond, releasing the payload.

The most common trigger for this cascade is the presence of reactive oxygen species (ROS), which are often upregulated in the microenvironment of tumors and sites of inflammation. The sulfur atom in the thiazolidine ring is susceptible to oxidation by ROS, leading to the formation of a sulfoxide. This oxidation event is the critical first step that destabilizes the ring and initiates the cleavage process.

ROS_Triggered_Cleavage cluster_0 Prodrug Construct (Stable) cluster_1 Triggering & Cleavage Cascade Thiazolidine 2,2-Dimethyl- thiazolidine Linker Drug Active Drug (Masked) Thiazolidine->Drug Covalent Bond ROS Reactive Oxygen Species (ROS) Oxidation Oxidation of Sulfur Atom ROS->Oxidation RingOpening Thiazolidine Ring Opening Oxidation->RingOpening Cyclization Intramolecular Cyclization RingOpening->Cyclization Release Drug Release Cyclization->Release Synthesis_Workflow start Start step1 Acid Activation 2,2-Dimethylthiazolidine-4-carboxylic acid HCl + TEA in DCM start->step1 step2 Coupling Agent Addition Add EDC and HOBt at 0 °C step1->step2 step3 Drug Conjugation Add drug solution to activated linker step2->step3 step4 Reaction Stir overnight at room temperature step3->step4 step5 Work-up Filtration and extraction step4->step5 step6 Purification Silica gel column chromatography step5->step6 step7 Characterization NMR, HRMS, HPLC step6->step7 end End step7->end

CAS number 38984-68-8 properties and applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (CAS: 38984-68-8): Properties, Synthesis, and Applications in Drug Development

Introduction

This compound, identified by CAS number 38984-68-8, is a non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community.[1] As a heterocyclic compound, its unique thiazolidine ring structure, derivable from the reaction of L-cysteine with acetone, provides a versatile scaffold for a multitude of applications in pharmaceutical and chemical research.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and, most critically, its advanced applications in drug development, aimed at researchers, scientists, and professionals in the field.

Core Physicochemical and Structural Properties

The foundational characteristics of a compound are critical to understanding its behavior and potential applications. This compound is a white solid whose properties are summarized below.[1] The hydrochloride salt form significantly enhances its aqueous solubility, a crucial factor for many biological and pharmaceutical applications.[1]

PropertyValueSource
CAS Number 38984-68-8[1][2][3][4]
IUPAC Name 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride[3]
Synonyms (R)-2,2-Dimethyl 4-thiazolidinecarboxylic acid hydrochloride, L-2,2-Dimethyl-thiaproline hydrochloride[3][5]
Molecular Formula C₆H₁₂ClNO₂S[1][3][4][5]
Molecular Weight 197.68 g/mol [1][3][4]
Appearance White Solid[1]
Aqueous Solubility >50 mg/mL at 25°C[1]
InChI Key OCQICQZUUHJWGZ-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity

The synthesis of this compound is straightforward and relies on established principles of organic chemistry. The primary route involves the condensation reaction between L-cysteine and a carbonyl compound, in this case, acetone.[1] This reaction is efficient and forms the stable thiazolidine ring.

Generally, thiazolidine derivatives can be synthesized via a highly chemoselective "click-type" reaction between 1,2-aminothiols and aldehydes, which can proceed under physiological conditions without the need for a catalyst.[1]

G cluster_reactants Reactants L_Cysteine L-Cysteine (1,2-aminothiol) Condensation Condensation Reaction (Catalyst-free) L_Cysteine->Condensation Acetone Acetone (Carbonyl Compound) Acetone->Condensation Product 2,2-Dimethylthiazolidine- 4-carboxylic acid Condensation->Product HCl_Salt HCl Addition Product->HCl_Salt Final_Product 2,2-Dimethylthiazolidine- 4-carboxylic acid HCl (CAS 38984-68-8) HCl_Salt->Final_Product

Caption: General synthesis pathway for CAS 38984-68-8.

A key feature of its reactivity is the stability of the thiazolidine ring, which resists hydrolysis.[1] Furthermore, the 2,2-dimethyl group serves as a reversible protecting group for the thiol of the original cysteine molecule, a feature that is highly valuable in peptide synthesis.[1]

Mechanism of Action and Biological Profile

The biological activity of this compound (DTC) is multifaceted, with significant implications for cancer research.[1]

Proline Analog and Tumor Suppression

DTC functions as a proline analog and has been demonstrated to influence cellular pathways related to tumor suppression.[1] One of the most notable mechanisms is its ability to induce a "reverse transformation" in tumor cells. It interacts with the cell membrane, restoring contact inhibition—a critical regulatory process that is typically lost in cancerous cells.[1] This can lead to the reversion of the malignant phenotype toward more normal cell behavior.[1]

G Tumor_Cell Tumor Cell (Loss of Contact Inhibition) Membrane_Interaction Interaction with Cell Membrane Tumor_Cell->Membrane_Interaction DTC DTC (CAS 38984-68-8) Proline Analog DTC->Membrane_Interaction Contact_Inhibition Restoration of Contact Inhibition Membrane_Interaction->Contact_Inhibition Reverse_Transformation Reverse Transformation to Normal Phenotype Contact_Inhibition->Reverse_Transformation

Caption: Proposed anti-cancer mechanism of action.

Bioconjugation

The 1,2-aminothiol structure within the molecule allows it to form stable conjugates with biomolecules through an orthogonal condensation reaction with aldehydes.[1] This reaction is highly chemoselective and specific, enabling the efficient coupling of molecules under physiological conditions, which is a powerful tool for creating targeted drug delivery systems or diagnostic probes.[1]

Key Applications in Research and Drug Development

The unique structural and reactive properties of CAS 38984-68-8 make it a valuable tool for drug development professionals.

Advanced Prodrug Linker Systems

A primary application is in the design of sophisticated prodrug linkers.[1] The steric and stereochemical properties of the 2,2-dimethylthiazolidine moiety can be used to precisely control the rate of intramolecular cyclization in dipeptide amides. This controlled cyclization results in the formation of a diketopiperazine (DKP), which in turn cleaves the linker and releases the active, amine-containing drug at the target site. This mechanism provides a robust method for achieving targeted and controlled drug delivery.[1]

G Prodrug Prodrug Construct (Drug-Linker-Targeting Moiety) Trigger Physiological Trigger (e.g., pH, enzyme) Prodrug->Trigger Cyclization Intramolecular Cyclization Trigger->Cyclization DKP Diketopiperazine (DKP) Formation Cyclization->DKP Release Active Drug Release DKP->Release Byproduct Linker Byproduct DKP->Byproduct

Caption: DKP-mediated drug release workflow.

Peptide Synthesis

In peptide synthesis, protecting reactive side chains is crucial. The 2,2-dimethyl group, derived from acetone, effectively protects the thiol group during synthesis.[1] This protection is reversible under aqueous conditions, providing a clean and efficient deprotection step that is not always available with other protecting groups.[1]

Conceptual Experimental Protocols

To illustrate the practical utility of this compound, the following conceptual protocols are provided as a guide for researchers.

Protocol: Synthesis of this compound
  • Objective: To synthesize the title compound from L-cysteine and acetone.

  • Methodology:

    • Dissolve L-cysteine in an appropriate aqueous solvent system.

    • Add an excess of acetone to the solution to drive the condensation reaction.

    • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, acidify the solution with hydrochloric acid (HCl).

    • Induce precipitation of the hydrochloride salt, potentially by adding a less polar, miscible solvent or by cooling.

    • Collect the resulting white solid by filtration.

    • Wash the solid with a cold, non-polar solvent to remove impurities.

    • Dry the final product under vacuum to yield this compound.

Protocol: Bioconjugation to an Aldehyde-Containing Protein
  • Objective: To conjugate the compound to a protein for functional studies.

  • Methodology:

    • Prepare a solution of the aldehyde-modified protein in a suitable buffer (e.g., phosphate buffer at physiological pH).

    • Prepare a stock solution of this compound in the same buffer.

    • Add the thiazolidine solution to the protein solution in a defined molar ratio.

    • Incubate the reaction mixture under gentle agitation at a controlled temperature (e.g., 25-37°C).

    • Monitor the conjugation reaction using SDS-PAGE (to observe the shift in molecular weight) and mass spectrometry (to confirm covalent modification).

    • Once the desired level of conjugation is achieved, purify the resulting bioconjugate from excess unreacted thiazolidine using a desalting column or dialysis.

    • Characterize the final conjugate to determine the degree of labeling and confirm its integrity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.[1] It is classified with the signal word "Warning".[2][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Measures:

    • Use only in a well-ventilated area.[6]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]

    • Avoid breathing dust or vapors.[6][7]

    • Wash hands thoroughly after handling.[6]

    • Store in a tightly closed container in a dry, cool place.[7]

Conclusion

This compound (CAS 38984-68-8) is more than a simple chemical entity; it is a versatile and powerful tool for innovation in drug development and biomedical research. Its utility as a reversible thiol-protecting group, a key component in advanced prodrug linkers, and a probe for cancer biology underscores its importance. For scientists and researchers, a thorough understanding of its properties, synthesis, and mechanisms of action is essential for harnessing its full potential to create next-generation therapeutics and diagnostic agents.

References

  • LPG-CAS List - Local Pharma Guide. [Link]

  • CAS NO. 38984-68-8 | 2,2-Dimethylthiazolidine-4-carboxylic acid ... - Arctom. [Link]

  • 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S - PubChem. [Link]

  • RightAnswer Knowledge Solutions. [Link]

  • Thiazolidine-4-carboxylic acid - Chemchart. [Link]

  • 3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride (60129-40 ... - Chemchart. [Link]

  • 38984-68-8|2,2-Dimethylthiazolidine-4-carboxylic Acid ... - BIOFOUNT. [Link]

  • 3M™ Specialty Adhesive Remover, 38984, 1 qt, 6 per case. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. [Link]

  • SAFETY DATA SHEET - Solution Center | Covestro. [Link]

  • Material Safety Data Sheet - Methylenedi-p-phenyl diisocyanate - Cole-Parmer. [Link]

  • Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. [Link]

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Methodological & Application

Application Note & Protocol: Leveraging 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride for Cellular and In Vivo Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTC) is a stable, water-soluble cysteine pro-drug with significant utility in biomedical research. By cyclizing the reactive thiol group of cysteine with a dimethyl group, DMTC provides a more stable molecule for administration, which intracellularly hydrolyzes to release L-cysteine. This mechanism makes it a powerful tool for investigating the roles of cysteine in various biological processes, including the synthesis of the master antioxidant glutathione (GSH), and for mitigating conditions of oxidative stress. This guide provides a comprehensive overview of DMTC, its mechanism of action, and detailed, field-tested protocols for its application in both in vitro cell culture and in vivo rodent models. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to effectively integrate DMTC into their experimental designs.

Scientific Foundation and Mechanism of Action

Thiazolidine-4-carboxylic acid and its derivatives are recognized for their antioxidant properties and their ability to act as cysteine precursors.[1][2] DMTC, a specific derivative, is designed for enhanced stability. The core utility of DMTC lies in its function as a pro-drug for L-cysteine.

Mechanism:

  • Cellular Uptake: DMTC is transported into the cell.

  • Intracellular Hydrolysis: Inside the cell, the thiazolidine ring is hydrolyzed, breaking the cyclic structure.

  • L-cysteine Release: This hydrolysis releases free L-cysteine, a critical amino acid.

  • Glutathione (GSH) Synthesis: The released L-cysteine becomes the rate-limiting substrate for the synthesis of glutathione (GSH), a primary endogenous antioxidant. This pathway is crucial for protecting cells from damage induced by reactive oxygen species (ROS).[3]

This controlled, intracellular delivery of cysteine allows researchers to study the direct effects of bolstering the cellular antioxidant capacity in a more reliable manner than administering L-cysteine itself, which is prone to rapid oxidation in culture media.

Caption: Mechanism of DMTC action as an L-cysteine pro-drug.

Core Experimental Protocol: In Vitro Applications

This protocol details the use of DMTC to protect cells from chemically-induced oxidative stress, a common application for evaluating potential cytoprotective agents.

Objective

To assess the ability of DMTC to mitigate cytotoxicity induced by hydrogen peroxide (H₂O₂) in a human cell line.

Materials & Reagents
  • Compound: this compound (CAS 67089-92-3)[4]

  • Cell Line: Human hepatocellular carcinoma cells (HepG2) or human neuroblastoma cells (SH-SY5Y)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Hydrogen Peroxide (H₂O₂), 30% solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell Viability Assay Kit (e.g., Resazurin-based like PrestoBlue™, or MTT)

  • Equipment:

    • 96-well clear-bottom, black-walled plates (for fluorescence) or standard clear plates (for absorbance)

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (fluorescence or absorbance capabilities)

Experimental Workflow

Caption: Workflow for assessing DMTC's cytoprotective effects in vitro.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • DMTC (100 mM Stock): Dissolve 19.77 mg of DMTC (MW: 197.70 g/mol )[4] in 1 mL of sterile PBS. Filter-sterilize using a 0.22 µm syringe filter. Store at -20°C.

    • H₂O₂ (100 mM Stock): Prepare a fresh stock solution by diluting 30% H₂O₂ in sterile PBS. Caution: H₂O₂ is corrosive and unstable. Handle with care.

  • Cell Seeding (Day 1):

    • Trypsinize and count cells. Seed 1 x 10⁴ cells per well in a 96-well plate with 100 µL of complete culture medium.

    • Incubate for 24 hours to ensure cells are well-adhered and in the logarithmic growth phase.

  • DMTC Pre-treatment (Day 2):

    • Prepare working solutions of DMTC in complete medium (e.g., 1 mM, 2.5 mM, 5 mM).

    • Aspirate the old medium from the cells and replace it with 100 µL of the DMTC working solutions or medium-only for controls.

    • Incubate for 4-6 hours.

    • Causality: This pre-incubation period is critical to allow for cellular uptake and subsequent hydrolysis of DMTC to L-cysteine, thereby priming the cell's antioxidant defenses before the insult.[3]

  • Induction of Oxidative Stress (Day 2):

    • Prepare a working solution of H₂O₂ in complete medium at 2X the final desired concentration. Note: The optimal H₂O₂ concentration to achieve ~50% cell death (IC50) should be determined empirically for your specific cell line, typically ranging from 200-500 µM.

    • Add 100 µL of the 2X H₂O₂ solution directly to the wells (final volume will be 200 µL). For wells without H₂O₂ challenge, add 100 µL of medium.

    • Incubate for 18-24 hours.

  • Assessment of Cell Viability (Day 3):

    • Aspirate the treatment medium.

    • Wash cells gently with 100 µL of sterile PBS.

    • Add 100 µL of fresh medium and 10 µL of Resazurin reagent (e.g., PrestoBlue™) to each well.

    • Incubate for 1-2 hours, or until a color change is apparent.

    • Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance using a plate reader.

Experimental Controls & Data Interpretation

A robust experiment requires a full set of controls:

Group DMTC Treatment H₂O₂ Challenge Purpose
1. Untreated Control No No Baseline cell health (100% viability)
2. Stress Control No Yes Maximum cytotoxicity from H₂O₂
3. DMTC Control Yes (Highest Conc.) No To test for any inherent toxicity of DMTC

| 4. Experimental | Yes (Dose-response) | Yes | To measure the protective effect of DMTC |

Data Analysis: Normalize the fluorescence/absorbance readings to the Untreated Control group to calculate the percentage of cell viability. A successful experiment will show a dose-dependent increase in viability in the "Experimental" groups compared to the "Stress Control" group.

Advanced Protocol: In Vivo Neuroprotection Study

This protocol provides a framework for evaluating the neuroprotective effects of DMTC in a mouse model of ethanol-induced neurodegeneration, a condition linked to oxidative stress.[5][6]

Objective

To determine if DMTC administration can ameliorate ethanol-induced oxidative stress and memory impairment in mice.

Materials & Reagents
  • Compound: this compound

  • Animals: Adult C57BL/6 mice (8-10 weeks old)

  • Reagents:

    • Ethanol (20% v/v in sterile saline)

    • Sterile Saline (0.9% NaCl)

  • Equipment:

    • Animal housing and metabolic cages

    • Oral gavage needles

    • Behavioral testing apparatus (e.g., Morris Water Maze, Y-Maze)

    • Equipment for tissue homogenization and biochemical assays (e.g., GSH/GSSG, TBARS for lipid peroxidation)

Step-by-Step Methodology
  • Acclimatization and Grouping:

    • Acclimatize mice for one week.

    • Randomly divide animals into four groups (n=8-10 per group):

      • Control: Saline (vehicle) + Saline (insult)

      • Ethanol: Saline (vehicle) + Ethanol

      • DMTC Control: DMTC + Saline (insult)

      • DMTC + Ethanol: DMTC + Ethanol

  • Dosing Regimen (21 days):

    • DMTC Administration: Dissolve DMTC in sterile saline. Administer a daily dose (e.g., 100 mg/kg) via oral gavage. The control groups receive saline vehicle.

    • Ethanol Administration: Starting on day 15, administer ethanol (e.g., 2 g/kg) via oral gavage 1 hour after the DMTC/vehicle administration. Continue for 7 days.

    • Causality: The daily pre-dosing with DMTC aims to systemically increase the cysteine pool and GSH levels in tissues, including the brain, prior to the acute ethanol-induced oxidative challenge.

  • Behavioral Testing (Days 22-25):

    • Perform cognitive tests like the Y-maze (for spatial working memory) or Morris Water Maze (for spatial learning and memory) to assess functional outcomes.

  • Sample Collection and Analysis (Day 26):

    • Euthanize animals according to approved protocols.

    • Rapidly dissect the hippocampus and cortex.

    • Flash-freeze tissues in liquid nitrogen for biochemical analysis.

    • Analyze tissue homogenates for:

      • Glutathione Levels (GSH/GSSG ratio): To confirm DMTC's mechanism of action.

      • Lipid Peroxidation (MDA/TBARS assay): As a marker of oxidative damage.

      • Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β): To assess neuroinflammation.[5]

Expected Outcome: The DMTC + Ethanol group is expected to show improved performance in behavioral tests and reduced markers of oxidative stress and neuroinflammation in brain tissue compared to the Ethanol-only group.

References

  • Title: Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine Source: PubMed URL: [Link]

  • Title: Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis Source: PubMed URL: [Link]

  • Title: Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment Source: ResearchGate URL: [Link]

  • Title: Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]

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Application Note & Protocols: Leveraging 2,2-Dimethylthiazolidine-4-carboxylic Acid (DMTC) Linkers for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlled Drug Delivery

The therapeutic efficacy of many potent drugs is often hampered by systemic toxicity and short biological half-lives. A primary goal in modern drug development is to maximize a drug's therapeutic index by ensuring it acts specifically at the target site, minimizing exposure to healthy tissues. Prodrug strategies, wherein a pharmacologically active agent is temporarily inactivated via a cleavable linker, represent a powerful approach to achieving this goal.

This guide focuses on a particularly versatile class of linkers: those based on the 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTC) scaffold. DMTC linkers are designed to form a stable amide bond with amine-containing drugs. The resulting thiazolidine ring system acts as a "caged" prodrug, engineered for stability in systemic circulation (neutral pH) but susceptible to cleavage under specific physiological conditions to release the native, active drug. Thiazolidine-based prodrugs have been explored for their potential to enhance metabolic stability and improve the bioavailability of parent drug molecules.[1][2]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the mechanism, application, and experimental protocols associated with DMTC-based controlled release systems.

Mechanism of Action: Acid-Triggered Hydrolysis

The core principle behind the DMTC linker is its inherent pH sensitivity. The thiazolidine ring is formed from the condensation of L-cysteine with a ketone (in this case, acetone, providing the 2,2-dimethyl groups).[3][4] When an amine-containing drug is acylated to the carboxylic acid of DMTC, it forms a stable prodrug conjugate.

Stability at Physiological pH: At the neutral pH of blood and healthy tissue (~pH 7.4), the thiazolidine ring remains intact and closed. This stability is crucial for preventing premature drug release during systemic circulation, thereby minimizing off-target toxicity.

Cleavage in Acidic Environments: Many pathological tissues, such as solid tumors and intracellular compartments like endosomes and lysosomes, exhibit a lower pH (pH 5.0-6.8).[5][6] In this acidic environment, the thiazolidine ring undergoes acid-catalyzed hydrolysis. The ring opens to transiently reveal the constituent cysteine and the original ketone. This conformational change triggers the release of the active amine-containing drug.

The elegance of this system lies in its passive targeting mechanism; it leverages a common physiological hallmark of diseased tissues to trigger drug activation precisely where it is needed.

DMTC_Release_Mechanism cluster_0 Systemic Circulation (pH 7.4) cluster_1 Acidic Environment (e.g., Tumor, pH < 6.8) Prodrug DMTC-Drug Conjugate (Stable) NoRelease No Drug Release Prodrug->NoRelease Remains Intact Hydrolysis Acid-Catalyzed Ring Opening Prodrug->Hydrolysis Transport to Target Site Release Active Drug Released Hydrolysis->Release Byproducts Linker Fragments (Cysteine, Acetone) Hydrolysis->Byproducts

Caption: Mechanism of pH-dependent drug release from a DMTC linker.

Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key workflows involved in developing and evaluating DMTC-based prodrugs.

Protocol 1: Synthesis of DMTC-Drug Conjugate

This protocol describes the amide coupling of 2,2-Dimethylthiazolidine-4-carboxylic acid to a primary or secondary amine group on a model drug (Drug-NH₂).

Expert Insight: The choice of coupling reagents is critical. EDC/DMAP is a robust system for forming amide bonds.[7] The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid, which would reduce yield.

Materials:

  • 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTC)

  • Amine-containing drug (Drug-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve DMTC (1.0 eq) and the amine-containing drug (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize side reactions.

  • Reagent Addition: Add DMAP (0.1 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (DMTC) is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted reagents and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude DMTC-drug conjugate using flash column chromatography on silica gel to yield the final product. The appropriate solvent system for elution will depend on the polarity of the conjugate.

Protocol 2: Characterization of the DMTC-Drug Conjugate

It is essential to confirm the identity and purity of the synthesized conjugate before proceeding to release studies.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire a proton NMR spectrum. Expect to see characteristic peaks for the DMTC linker, including the gem-dimethyl protons (two singlets) and the thiazolidine ring protons, in addition to the signals from the parent drug. A key indicator of successful conjugation is the disappearance of the carboxylic acid proton from DMTC and a shift in the signals of the protons adjacent to the newly formed amide bond.

  • ¹³C NMR: Carbon NMR will confirm the presence of all carbons, including the newly formed amide carbonyl carbon.

B. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the conjugate. Reversed-phase HPLC (RP-HPLC) is a standard method for analyzing such compounds.[8][9]

  • Method:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient (e.g., 5% to 95% B over 20 minutes) is typically effective.

    • Detection: UV detector set to a wavelength where both the drug and the linker have some absorbance (e.g., 254 nm or a drug-specific λmax).

  • Result: A pure sample should yield a single major peak.

C. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the conjugate.

  • Method: Use Electrospray Ionization (ESI) Mass Spectrometry.

  • Result: The observed mass should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ adduct of the DMTC-drug conjugate. This provides definitive confirmation of a successful conjugation.[10]

Protocol 3: In Vitro Drug Release Study

This protocol simulates the pH-dependent release of the drug from the DMTC linker.[11]

Expert Insight: Maintaining "sink conditions" is crucial for accurate release kinetics.[12] This means the concentration of the released drug in the medium should be kept low, preventing the reverse reaction and ensuring the measured release rate reflects the true forward kinetics. Using a large volume of buffer or a dialysis-based method helps achieve this.

Materials:

  • Purified DMTC-drug conjugate.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Acetate or Citrate Buffer, pH 5.0.

  • Incubator or water bath set to 37 °C.

  • HPLC system for analysis.

  • Centrifugal filter units or dialysis tubing (with a molecular weight cut-off significantly smaller than the conjugate).

Procedure:

  • Stock Solution: Prepare a stock solution of the DMTC-drug conjugate in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute it into the respective buffer solutions (pH 7.4 and pH 5.0) to a final known concentration (e.g., 100 µM). Ensure the final organic solvent concentration is low (<1%) to avoid affecting the release kinetics.

  • Incubation: Aliquot the solutions into separate vials and incubate them at 37 °C with constant, gentle agitation.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Sample Preparation: Immediately quench the reaction by adding a neutralizing buffer if necessary. To separate the released drug from the remaining conjugate, use a centrifugal filter unit. The filtrate will contain the free drug.

  • Quantification: Analyze the concentration of the released free drug in the filtrate using a validated HPLC method (as developed in Protocol 2). Create a standard curve with known concentrations of the free drug to quantify the amount released at each time point.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for each pH condition.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_release In Vitro Release Study S1 Step 1: Amide Coupling (DMTC + Drug-NH₂) S2 Step 2: Reaction Work-up S1->S2 S3 Step 3: Flash Chromatography S2->S3 C1 Purity Check (HPLC) S3->C1 C2 Identity Confirmation (NMR, Mass Spec) S3->C2 R1 Incubate Conjugate (pH 7.4 vs pH 5.0) C1->R1 R2 Time-Point Sampling R1->R2 R3 Quantify Released Drug (HPLC) R2->R3 R4 Plot Release Kinetics R3->R4

Caption: Overall experimental workflow for DMTC-prodrug development.

Data Presentation & Expected Results

The data from the in vitro release study should be tabulated to clearly compare the release profiles at different pH values.

Time (Hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
000
1< 2%15%
2< 3%30%
4< 5%55%
8< 5%80%
12< 6%92%
24< 8%> 95%

Interpretation: The expected results demonstrate minimal drug release at physiological pH 7.4, indicating good stability of the prodrug in circulation. In contrast, at the acidic pH of 5.0, a rapid and sustained release of the drug is observed, validating the acid-triggered cleavage mechanism of the DMTC linker.

References

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PubMed Central. Available at: [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. National Institutes of Health (NIH). Available at: [Link]

  • Thiazolidine prodrugs as protective agents against gamma-radiation-induced toxicity and mutagenesis in V79 cells. PubMed. Available at: [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available at: [Link]

  • A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. Available at: [Link]

  • Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. PubMed Central. Available at: [Link]

  • The measurement of 2-thiothiazolidine-4-carboxylic acid as an index of the in vivo release of CS2 by dithiocarbamates. PubMed. Available at: [Link]

  • Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. Available at: [Link]

  • Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. PubMed Central. Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. PubChem. Available at: [Link]

  • Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Omega. Available at: [Link]

  • Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. MDPI. Available at: [Link]

  • Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • pH-Sensitive Linkers. Creative Biogene. Available at: [Link]

  • Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available at: [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI. Available at: [Link]

  • Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. Google Patents.
  • Incorporating HPLC as a Multi-Attribute Characterization Technology for Next-Generation Drug Development. LCGC International. Available at: [Link]

  • Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. RSC Publishing. Available at: [Link]

  • 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates. MDPI. Available at: [Link]

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Application Notes & Protocols: Analytical Methods for the Identification and Quantification of 2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the essential analytical methodologies for the characterization, identification, and quantification of 2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride. Addressing the needs of researchers and drug development professionals, these notes detail protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and potentiometric titration. Each section elucidates the scientific principles, provides step-by-step protocols, and offers expert insights into data interpretation and method validation, ensuring scientific rigor and trustworthiness in quality control and research applications.

Introduction and Physicochemical Overview

This compound is a heterocyclic compound derived from the condensation of D-penicillamine with acetone. As an analogue of thiazolidine-4-carboxylic acid, its accurate analysis is critical in drug development, synthesis verification, and quality control. The presence of a carboxylic acid function, a secondary amine within the thiazolidine ring, and its formulation as a hydrochloride salt dictates the selection of appropriate analytical techniques. Robust and validated analytical methods are paramount to ensure the identity, purity, and strength of the substance.

This guide provides validated starting points for the most common and effective analytical techniques applicable to this molecule. All methods should be validated in the user's laboratory to comply with internal and regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Physicochemical Properties

PropertyValueSource
Chemical Formula C₆H₁₂ClNO₂SPubChem[4]
Molecular Weight 197.68 g/mol PubChem[4]
Appearance White to off-white crystalline solidGeneral Knowledge
Structure Chemical structure of 2,2-Dimethylthiazolidine-4-carboxylic acidPubChem[4]

Method 1: Definitive Structural Identification by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. For this compound, NMR confirms the presence of the gem-dimethyl groups, the thiazolidine ring protons, and the carboxylic acid group, providing definitive structural proof.

Expertise & Experience: The acidic proton of the carboxylic acid is expected to appear as a very broad signal at the downfield end of the spectrum (typically 10-12 ppm) and is exchangeable with D₂O.[5] The gem-dimethyl groups should appear as two distinct singlets, providing clear evidence of the 2,2-substitution.

Protocol 2.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the NH and COOH protons, allowing for their observation.

  • Instrumentation:

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64 (adjust for signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of the carboxyl proton).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or higher (as ¹³C has low natural abundance).

    • Relaxation Delay (d1): 2 seconds.

  • Data Interpretation:

    • ¹H NMR: Correlate the observed chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations to the molecular structure.

    • ¹³C NMR: Identify the carbonyl carbon (typically 160-180 ppm) and other distinct carbons in the molecule.[5]

Expected ¹H NMR Data (Illustrative, based on similar structures): [6][7]

  • δ ~1.5-1.8 ppm: Two singlets, 3H each (gem-dimethyl groups).

  • δ ~3.0-3.5 ppm: Multiplets, 2H (CH₂ group of the ring).

  • δ ~4.0-4.5 ppm: Multiplet, 1H (CH group adjacent to COOH).

  • δ ~9.0-10.0 ppm: Broad singlet, 1H (NH proton).

  • δ >10 ppm: Very broad singlet, 1H (COOH proton).

Method 2: Assay and Impurity Profiling by RP-HPLC

Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for determining the purity and assay of pharmaceutical compounds. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically achieved using a UV detector.

Expertise & Experience: Due to the lack of a strong chromophore in the molecule, UV detection at low wavelengths (e.g., 200-220 nm) is required. This necessitates the use of high-purity mobile phase solvents to minimize baseline noise. An acidic mobile phase modifier (e.g., formic acid or phosphoric acid) is essential to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (e.g., ACN/H2O with 0.1% H3PO4) HPLC HPLC System (Pump, Injector, Column, Oven) MobilePhase->HPLC Standard Standard Solution (Known Concentration) Standard->HPLC Inject Sample Sample Solution (Test Article) Sample->HPLC Inject Detector UV Detector (e.g., 210 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Assay & Impurities Integration->Calculation

Caption: High-level workflow for HPLC analysis.

Protocol 3.1: RP-HPLC Method for Assay
  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.

    • Reference standard of this compound.

  • Instrumentation and Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for small molecules.
Mobile Phase Isocratic: ACN:Water (e.g., 20:80 v/v) with 0.1% H₃PO₄Simple, robust separation. Acid suppresses ionization.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for good peak shape.
Detector UV at 210 nmMaximizes sensitivity for a weak chromophore.
Run Time 10 minutesSufficient to elute the main peak and late-eluting impurities.
  • Preparation of Solutions:

    • Mobile Phase: Prepare the mixture of ACN and water, add the acid, mix thoroughly, and degas.

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

  • System Suitability Testing (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing Factor ≤ 2.0.

      • Theoretical Plates > 2000.

  • Analysis Procedure:

    • Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.

    • Calculate the assay percentage using the peak areas from the standard and sample chromatograms.

Trustworthiness - Method Validation: This method must be validated according to ICH Q2(R1) guidelines.[1][2][3] Key parameters include:

  • Specificity: Ensure no interference from placebo or known impurities.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the nominal concentration).

  • Accuracy & Precision: Determine the closeness of results to the true value and the repeatability of the method.

Method 3: Unambiguous Confirmation by LC-MS

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and specific detection of mass spectrometry. It provides definitive confirmation of the analyte's identity by measuring its mass-to-charge ratio (m/z).

Expertise & Experience: The analyte, having a secondary amine, will readily protonate in an acidic mobile phase. Therefore, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The expected molecular ion will be [M+H]⁺, where M is the mass of the free base (161.22 Da). The observed accurate mass should be within 5 ppm of the theoretical mass for confident identification. Methods for similar thiazolidine derivatives often use ESI-MS.[8][9][10]

Protocol 4.1: LC-MS Identification
  • Instrumentation and Conditions:

    • LC System: Use the same or similar conditions as the HPLC method (Protocol 3.1), but replace the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid.

    • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for high-resolution mass accuracy.

    • Ion Source: ESI, Positive Ion Mode.

  • MS Parameters (Typical Starting Points):

ParameterRecommended Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Scan Range 50 - 500 m/z
Source Temperature 120 °C
Desolvation Temp. 350 °C
  • Procedure and Data Analysis:

    • Inject a diluted sample solution (~10 µg/mL) into the LC-MS system.

    • Extract the ion chromatogram for the theoretical m/z of the protonated molecule (C₆H₁₂NO₂S⁺), which is 162.0589 .

    • Confirm that the peak in the extracted ion chromatogram co-elutes with the peak observed by the UV detector.

    • Verify that the measured mass in the mass spectrum is within 5 ppm of the theoretical mass.

Method 4: Bulk Assay by Potentiometric Titration

Principle: Potentiometric titration is an absolute quantitative method that measures the change in potential (voltage) as a titrant is added to a sample.[11] For this compound, the hydrochloride salt can be titrated with a standardized strong base (e.g., NaOH). The endpoint, where all the acid has been neutralized, is indicated by a sharp inflection in the potential curve.

Expertise & Experience: This method is excellent for determining the purity of the bulk drug substance. It is cost-effective and does not require a reference standard, but it is not specific. Any acidic impurity will be co-titrated. The method is analogous to the titration of other amino acid hydrochlorides.[12][13][14]

Titration_Workflow Start Accurately Weigh Sample Dissolve Dissolve in Water/ Suitable Solvent Start->Dissolve Titrate Titrate with Standardized NaOH Solution Dissolve->Titrate Monitor Monitor pH/mV with Calibrated Electrode Titrate->Monitor Plot Plot Titration Curve (pH/mV vs. Volume) Monitor->Plot Endpoint Determine Equivalence Point (Inflection Point) Plot->Endpoint Calculate Calculate Purity Endpoint->Calculate

Caption: General workflow for potentiometric titration.

Protocol 5.1: Assay by Titration
  • Reagents and Apparatus:

    • 0.1 M Sodium Hydroxide (NaOH), standardized.

    • Deionized water.

    • Autotitrator or manual setup with a pH meter/potentiometer and a calibrated pH electrode.

    • Class A burette and glassware.

  • Procedure:

    • Accurately weigh approximately 150 mg of the sample into a 150 mL beaker.

    • Dissolve in 50 mL of deionized water.

    • Immerse the calibrated pH electrode and the burette tip into the solution.

    • Titrate with 0.1 M NaOH, recording the pH/mV reading after each incremental addition of titrant. Add smaller increments near the expected endpoint.

    • Continue the titration past the endpoint.

  • Calculation:

    • Determine the equivalence volume (V_eq) from the inflection point of the titration curve (or the maximum of the first derivative plot).

    • Calculate the assay percentage: Assay (%) = (V_eq × M_NaOH × MW) / (W_sample × 10) Where:

      • V_eq = Equivalence volume of NaOH in mL.

      • M_NaOH = Molarity of the standardized NaOH solution.

      • MW = Molecular weight of the analyte (197.68 g/mol ).

      • W_sample = Weight of the sample in mg.

Summary and Method Selection

The choice of analytical method depends on the intended purpose. This table provides a guide for selecting the most appropriate technique.

MethodPrimary ApplicationStrengthsWeaknesses
NMR Identity Confirmation, Structure ElucidationDefinitive, provides rich structural information.Low throughput, requires expensive instrumentation.
RP-HPLC Assay, Purity, Impurity ProfilingRobust, precise, quantitative, high throughput.Requires a reference standard, low sensitivity for this compound.
LC-MS Identity Confirmation, Impurity IDHighly specific and sensitive, confirms molecular weight.Complex instrumentation, quantification requires careful validation.
Titration Bulk Assay (Purity)Absolute method, cost-effective, high precision.Non-specific, cannot detect neutral or basic impurities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA - Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy - ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Khan, I. et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • PubChem - (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. [Link]

  • Hassan, S. S. M. et al. (2004). Differential Electrolytic Potentiometric Determination of Some Amino Acids in Dosage Forms. Journal of AOAC INTERNATIONAL. [Link]

  • Anderson, D. et al. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Journal of Chromatography B. [Link]

  • Hasegawa, M. et al. (2022). Figure S2. 1 H NMR spectrum of 2-(2-hydroxy-3,5-dinitrophenyl)thiazolidine-4-carboxylic acid. ResearchGate. [Link]

  • Chemistry LibreTexts (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Głowacki, R. et al. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules. [Link]

  • Gawas, P. et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]

  • Stachniuk, J. et al. (2022). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. [Link]

  • Belal, F. et al. (2002). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. ResearchGate. [Link]

  • Wikipedia (2023). Potentiometric titration. [Link]

  • YouTube (2021). Titration of Amino Acids Experiment - Complete Video. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 2,2-Dimethylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTA) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). DMTA is a cyclic sulfur-containing amino acid with potential applications in drug development and as a biomarker. The described methodology, employing a simple protein precipitation step followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry, provides the selectivity and sensitivity required for pharmacokinetic and metabolic studies.

Introduction

2,2-Dimethylthiazolidine-4-carboxylic acid (DMTA) is a heterocyclic compound that has garnered interest in pharmaceutical and biomedical research. Its structural similarity to proline and cysteine suggests potential roles in various biological pathways. Accurate and precise quantification of DMTA in complex biological samples is crucial for elucidating its pharmacokinetic profile, assessing its metabolic fate, and understanding its physiological effects.

LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and wide dynamic range. This note provides a comprehensive protocol for the analysis of DMTA, detailing the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters.

Scientific Principles of the Method

The analytical strategy is centered on isolating DMTA from the sample matrix, achieving efficient chromatographic separation from endogenous interferences, and detecting it with high specificity using tandem mass spectrometry.

  • Sample Preparation: A protein precipitation with a cold organic solvent, such as acetonitrile, is employed. This is a rapid and effective method for removing the majority of proteins from biological fluids like plasma or serum, which could otherwise interfere with the analysis by precipitating in the LC system or suppressing the analyte signal in the mass spectrometer.

  • Chromatography: Due to its polar nature as a carboxylic acid, DMTA can be challenging to retain on traditional reversed-phase columns. This method utilizes a C18 stationary phase with an aqueous mobile phase containing a small amount of acid (e.g., formic acid). The acid serves to suppress the ionization of the carboxylic acid group, rendering the molecule less polar and enhancing its retention on the non-polar C18 phase. A gradient elution with an organic modifier (e.g., acetonitrile or methanol) is used to elute DMTA and other components from the column.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is selected for the analysis of DMTA. The nitrogen atom in the thiazolidine ring is readily protonated, forming a stable protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is used for quantification. In this technique, the protonated molecule (precursor ion) is selected in the first quadrupole, fragmented by collision-induced dissociation (CID) in the collision cell, and specific fragment ions (product ions) are monitored in the third quadrupole. This process provides a high degree of selectivity, as only molecules that meet both the precursor and product ion mass criteria will be detected.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Biological Sample (e.g., Plasma) s_precip Protein Precipitation (Cold Acetonitrile) s_start->s_precip Add Internal Standard s_vortex Vortex & Centrifuge s_precip->s_vortex s_supernatant Collect Supernatant s_vortex->s_supernatant s_evap Evaporate & Reconstitute s_supernatant->s_evap lc_injection Inject into LC-MS/MS s_evap->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_acq Data Acquisition ms_detection->data_acq data_quant Quantification (Peak Area Ratio) data_acq->data_quant data_report Report Results data_quant->data_report

Caption: Overall workflow for the LC-MS/MS analysis of DMTA.

Detailed Protocols

Materials and Reagents
  • 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTA) reference standard

  • Stable isotope-labeled internal standard (e.g., D4-DMTA, if available, or a structurally similar labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Sample Preparation Protocol
  • Thaw biological samples on ice.

  • To a 100 µL aliquot of the sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS system. These may require optimization for specific instruments.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The molecular formula of DMTA is C₆H₁₁NO₂S, with a monoisotopic mass of 161.0510 Da.[1] The protonated molecule [M+H]⁺ will have an m/z of approximately 162.0583.

The fragmentation of the DMTA precursor ion is predicted to involve the loss of the carboxylic acid group and cleavage of the thiazolidine ring. The proposed MRM transitions are detailed below.

fragmentation cluster_ms1 Q1: Precursor Ion Selection cluster_ms2 Q2: Collision-Induced Dissociation cluster_ms3 Q3: Product Ion Monitoring precursor DMTA [M+H]⁺ m/z 162.1 collision Collision with Argon precursor->collision product1 Product Ion 1 [M+H - HCOOH]⁺ m/z 116.1 (Quantifier) collision->product1 Loss of Formic Acid product2 Product Ion 2 [C₄H₈NS]⁺ m/z 102.0 (Qualifier) collision->product2 Ring Cleavage

Caption: Predicted fragmentation pathway of protonated DMTA.

Table 3: MRM Transitions for DMTA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
DMTA (Quantifier)162.1116.11002515
DMTA (Qualifier)162.1102.01002520
Internal StandardCompound-specificCompound-specific100OptimizeOptimize

Note: Cone voltage and collision energy are instrument-dependent and require optimization for maximal signal intensity.

Method Validation Considerations

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance). Key validation parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day assessment of the closeness of determined values to the nominal concentration and the variability of the measurements.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of 2,2-Dimethylthiazolidine-4-carboxylic acid in biological matrices. The simple sample preparation, coupled with the specificity of tandem mass spectrometry, makes this method well-suited for high-throughput bioanalysis in support of drug development and clinical research.

References

  • Rapid Communication in Mass Spectrometry. (2007). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues. [Link]

  • PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. National Center for Biotechnology Information. [Link]

  • Journal of Chromatography B. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. [Link]

  • Chemical Research in Toxicology. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. [Link]

  • Journal of Mass Spectrometry. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. [Link]

Sources

Application Notes & Protocols: Investigating the Role of 2,2-Dimethylthiazolidine-4-carboxylic Acid in Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide and protein-based therapeutics, chemical stability is paramount. One of the most significant degradation pathways is the formation of 2,5-diketopiperazines (DKPs), a reaction that leads to chain cleavage and loss of biological activity.[1][2] This intramolecular cyclization is particularly prevalent in peptides containing a proline residue at the second position from the N-terminus.[3][4] 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTC), a synthetic analog of proline, is often incorporated into peptide structures, notably as a masked form of cysteine. Understanding its propensity to trigger DKP formation is critical for designing stable and effective peptide-based drugs.

These application notes provide a comprehensive technical guide on the role of DMTC in DKP formation. We will explore the underlying chemical mechanisms, detail robust protocols for monitoring the reaction, and discuss the critical factors that influence its rate. This guide is designed to equip researchers with the knowledge and tools necessary to anticipate, control, and mitigate this crucial degradation pathway.

Section 1: The Chemistry of DMTC and Diketopiperazine Formation

The susceptibility of a dipeptide sequence to form a DKP is highly dependent on its structure. The reaction involves a nucleophilic attack of the N-terminal amine on the amide carbonyl carbon between the second and third amino acid residues.[3][5] Proline's unique cyclic structure and its tendency to adopt a cis-amide bond conformation significantly accelerate this process.[4]

DMTC, sharing a cyclic secondary amine structure analogous to proline, is also a potent facilitator of DKP formation. The thiazolidine ring constrains the peptide backbone in a conformation that is favorable for cyclization.

Mechanism of DKP Formation:

The formation of a DKP from a DMTC-containing peptide at the N-terminus proceeds through the following key steps, which are highly dependent on the protonation state of the N-terminal amine[6]:

  • Deprotonation: The reaction is initiated by the unprotonated form of the N-terminal amino group, which acts as the nucleophile.[6] The concentration of this reactive species is therefore highly pH-dependent.

  • Conformational Alignment: The peptide must adopt a cis-amide bond conformation between the first (DMTC) and second residues to bring the N-terminal amine and the target carbonyl group into close proximity. The rigid thiazolidine ring of DMTC, similar to proline's pyrrolidine ring, facilitates this alignment.

  • Nucleophilic Attack: The lone pair of electrons on the N-terminal nitrogen attacks the electrophilic carbonyl carbon of the second amino acid's amide bond. This forms a tetrahedral intermediate.

  • Ring Closure and Cleavage: The tetrahedral intermediate collapses, leading to the formation of the stable six-membered DKP ring and the cleavage of the peptide bond between the second and third residues. The remainder of the peptide is released as a truncated fragment.[1]

Caption: Mechanism of DKP formation from a DMTC-containing peptide.

Section 2: Factors Influencing DKP Formation

Several environmental and structural factors can significantly alter the rate of DKP formation. Understanding these variables is crucial for controlling peptide stability during synthesis, purification, storage, and formulation.[7]

FactorEffect on DKP Formation RateRationale
pH Increases significantly above the pKa of the N-terminal amine. The reaction is dependent on the unprotonated N-terminal amino group.[6] As the pH rises above the pKa (typically ~6-8), the concentration of the nucleophilic free amine increases, accelerating the reaction.
Temperature Increases with higher temperature. The cyclization reaction has an activation energy barrier.[2] Increased thermal energy enhances the rate of bond rotation and provides the energy needed to overcome this barrier, consistent with Arrhenius kinetics.
Solvent Polar protic solvents can influence the rate. Solvents like ethanol or water can stabilize the transition state and influence the pKa of the N-terminal amine.[1] The choice of solvent during synthesis and storage is a critical control point.[7]
Adjacent Amino Acid (Xaa) Varies with side chain. The steric bulk and electronic properties of the amino acid adjacent to DMTC affect the ease of cyclization. Bulky side chains can hinder the necessary conformational alignment, while polar or charged residues can stabilize the transition state, increasing the rate.[1][2]
Buffer Species Can catalyze the reaction. Certain buffer species, such as phosphate, can act as general base catalysts, accelerating the deprotonation of the N-terminal amine and increasing the overall reaction rate.[6]

Section 3: Experimental Protocols for Monitoring DKP Formation

A robust and reproducible method for quantifying DKP formation is essential for stability studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice, as it allows for the separation and quantification of the parent peptide, the DKP product, and other degradation products.

Protocol 3.1: Kinetic Analysis of DKP Formation via RP-HPLC

Objective: To determine the rate of DKP formation from a DMTC-containing dipeptide (e.g., DMTC-Ala-NH₂) under specific pH and temperature conditions.

Materials:

  • DMTC-containing peptide (e.g., DMTC-Ala-NH₂)

  • Buffer solutions at desired pH values (e.g., 100 mM Phosphate buffer for pH 7.4; 100 mM Acetate buffer for pH 5.0)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Thermostated incubator or water bath

  • RP-HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the DMTC-peptide in HPLC-grade water (e.g., 5 mg/mL).

  • Reaction Initiation:

    • Label a series of autosampler vials for each time point and condition (e.g., "pH 7.4, T=0", "pH 7.4, T=30min").

    • To each vial, add 990 µL of the pre-warmed buffer solution (e.g., 37°C).

    • Initiate the reaction by adding 10 µL of the peptide stock solution to each vial, vortexing briefly to mix. This yields a final peptide concentration of 50 µg/mL.

  • Incubation: Place the vials in a thermostated incubator set to the desired temperature (e.g., 37°C). The T=0 sample should be immediately quenched (see step 4).

  • Time Point Sampling & Quenching:

    • At each designated time point (e.g., 0, 30, 60, 120, 240, 480 minutes), remove one vial from the incubator.

    • Immediately quench the reaction by adding 10 µL of 10% TFA to acidify the sample and protonate the N-terminal amine, effectively stopping the reaction.

    • Place the quenched sample in the HPLC autosampler tray, preferably cooled to 4°C.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 65% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 50 µL

    • Inject each sample and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the parent DMTC-peptide and the DKP product based on retention time (the smaller, more cyclic DKP will typically have a different retention time). Mass spectrometry can be used for initial peak confirmation.

    • Integrate the peak area for the parent peptide at each time point.

    • Plot the natural logarithm of the percentage of remaining parent peptide versus time.

    • The degradation follows pseudo-first-order kinetics.[6] The slope of the resulting line is the negative of the observed rate constant (-k).

    • The half-life (t½) of the peptide can be calculated using the formula: t½ = 0.693 / k.

Caption: Experimental workflow for kinetic analysis of DKP formation.

Section 4: Troubleshooting and Key Considerations

  • Peak Identification: In initial experiments, it is crucial to confirm the identity of the DKP peak and the parent peptide peak. This can be achieved by LC-MS or by synthesizing and running an authentic DKP standard.

  • Poor Peak Resolution: If peaks are co-eluting, adjust the HPLC gradient. A shallower gradient can improve the separation between the parent peptide and the DKP product.

  • Controlling Temperature: Accurate temperature control is critical for kinetic studies. Use a calibrated incubator or water bath and pre-warm all solutions to the target temperature before initiating the reaction.

  • pH Stability: Ensure the chosen buffer has sufficient capacity to maintain a stable pH throughout the experiment, as small shifts can significantly alter the reaction rate.

  • Solid-Phase Synthesis (SPPS): DKP formation is a major side reaction during SPPS, especially after the deprotection of the second amino acid.[3][8] To minimize this, the coupling of the third amino acid should be performed immediately after deprotection of the second. Using highly activated amino acids and optimized coupling reagents can also help ensure the coupling reaction outcompetes the cyclization.[9]

Conclusion

The incorporation of 2,2-Dimethylthiazolidine-4-carboxylic acid into a peptide sequence introduces a significant risk of degradation via diketopiperazine formation, a pathway analogous to that seen with proline. The rate of this degradation is highly sensitive to pH, temperature, and the local peptide sequence. For drug development professionals, a thorough understanding and empirical evaluation of this instability are non-negotiable. By employing systematic kinetic analysis using RP-HPLC as detailed in these notes, researchers can quantify the stability of DMTC-containing peptides, identify optimal conditions for storage and formulation, and ultimately design more robust and effective therapeutic candidates.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Google Search Result.
  • Gucsma, G. G., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1036–1045. [Link]

  • Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 90(3), 333-343. [Link]

  • Dou, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46979–46991. [Link]

  • Dou, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46979–46991. [Link]

  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. [Link]

  • Servage, K. A., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(29), 8107–8116. [Link]

  • DKP formation mechanism. ResearchGate. [Link]

  • Gucsma, G. G., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1036–1045. [Link]

Sources

Application Note: Synthesis of Dipeptide Amides Employing 2,2-Dimethylthiazolidine-4-carboxylic Acid as a Cysteine Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of dipeptide amides using 2,2-Dimethylthiazolidine-4-carboxylic acid. This compound serves as a valuable protected cysteine analogue that offers unique conformational control and orthogonality in complex peptide synthesis strategies. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for peptide coupling and subsequent thiazolidine ring-opening, and present data in a clear, accessible format. The methodologies described herein are critical for the synthesis of cysteine-containing peptides, particularly in the construction of larger proteins and cyclic peptides where precise control over protecting group strategy is paramount.

Introduction: The Strategic Advantage of Thiazolidine Protection

The synthesis of peptides and proteins with defined sequences is a cornerstone of chemical biology and drug discovery. Cysteine, with its reactive thiol side chain, presents a unique challenge, requiring robust protection to prevent undesired side reactions, such as disulfide bond formation. 2,2-Dimethylthiazolidine-4-carboxylic acid, a cyclic derivative of cysteine formed by condensation with acetone, serves as an effective N,α-thiol protecting group.

The incorporation of this building block offers several distinct advantages:

  • Conformational Constraint: The thiazolidine ring acts as a proline mimic, inducing a cis conformation in the preceding amide bond. This "kink" can disrupt secondary structures like β-sheets, enhancing the solubility of protected peptides and facilitating the synthesis of "difficult" sequences.[1]

  • Orthogonal Deprotection: The thiazolidine ring is stable to many standard conditions used in peptide synthesis, including the basic conditions for Fmoc-group removal.[2] Its cleavage requires specific acidic or chemical treatments, providing an orthogonal protecting group strategy crucial for multi-step syntheses and selective modifications.

  • Facilitating Macrocyclization: The induced turn in the peptide backbone can bring reactive termini into proximity, significantly enhancing the efficiency of intramolecular macrocyclization reactions.[1][3]

This guide will focus on the practical application of Nα-Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid in a standard solid-phase peptide synthesis (SPPS) workflow to generate a dipeptide amide, followed by thiazolidine deprotection to reveal the N-terminal cysteine.

The Core Chemistry: A Two-Stage Process

The synthesis of a dipeptide amide with an N-terminal cysteine using this method involves two key stages: peptide coupling and deprotection (ring-opening).

Stage 1: Amide Bond Formation

The first stage is the coupling of the Nα-protected 2,2-dimethylthiazolidine-4-carboxylic acid to a resin-bound amino acid or peptide amide. This step follows standard peptide coupling protocols. The carboxylic acid is activated in situ using a variety of coupling reagents, which facilitates nucleophilic attack by the free amine of the resin-bound component.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.[4][5] Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are also highly effective.[5][6]

G cluster_0 Stage 1: Peptide Coupling on Solid Support Fmoc_Thz_OH Fmoc-2,2-Dimethyl- thiazolidine-4-COOH Dipeptide_Resin Resin-Bound Protected Dipeptide Amide Fmoc_Thz_OH->Dipeptide_Resin Resin_AA_NH2 Resin-Bound Amino Acid Amide Resin_AA_NH2->Dipeptide_Resin Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt) Coupling_Reagent->Dipeptide_Resin Activates

Caption: Workflow for amide bond formation on a solid support.

Stage 2: Thiazolidine Ring-Opening (Deprotection)

Once the desired peptide sequence is assembled, the thiazolidine ring must be opened to reveal the free cysteine residue. This is an acid-catalyzed hydrolysis reaction that regenerates the cysteine and releases acetone.[7] Historically, harsh acid conditions such as extended treatment with trifluoroacetic acid (TFA) were used.[1] However, milder and more efficient methods have been developed to improve compatibility with sensitive functional groups.

A notable method involves the use of 2,2'-dipyridyl disulfide (DPDS) under weakly acidic conditions.[8][9] This reagent facilitates ring opening and converts the resulting thiol into an S-pyridylsulfenylated cysteine, which can be readily used in subsequent reactions like native chemical ligation (NCL).[8] Other strategies employ metal catalysts or aldehyde scavengers to drive the equilibrium toward the ring-opened form.[10][11][12]

G cluster_1 Stage 2: Thiazolidine Deprotection Protected_Peptide Thiazolidine-Peptide-Amide Final_Product Cysteine-Peptide-Amide Protected_Peptide->Final_Product Ring Opening Deprotection_Reagent Deprotection Reagent (e.g., DPDS / H+) Deprotection_Reagent->Final_Product Mediates

Caption: General scheme for the deprotection of the thiazolidine ring.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model dipeptide amide, Cys-Ala-NH₂, starting from a Rink Amide resin.

Materials and Reagents
ReagentSupplierGrade
Rink Amide AM ResinStandard100-200 mesh
Fmoc-Ala-OHStandardPeptide Synthesis
Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acidVariousPeptide Synthesis
N,N'-Diisopropylcarbodiimide (DIC)StandardSynthesis Grade
1-Hydroxybenzotriazole (HOBt)StandardSynthesis Grade
PiperidineStandardSynthesis Grade
N,N-Dimethylformamide (DMF)StandardPeptide Synthesis
Dichloromethane (DCM)StandardACS Grade
Trifluoroacetic Acid (TFA)StandardReagent Grade
Triisopropylsilane (TIS)StandardSynthesis Grade
2,2'-Dipyridyl disulfide (DPDS)StandardSynthesis Grade
Acetic AcidStandardGlacial
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of the protected dipeptide on 0.1 mmol scale.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.

  • Fmoc Deprotection (Rink Amide): Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq), HOBt (0.4 mmol, 4 eq) in DMF.

    • Add DIC (0.4 mmol, 4 eq) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (beads remain colorless).[1]

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection (Alanine): Repeat step 2 to remove the Fmoc group from the newly coupled alanine.

  • Second Amino Acid Coupling (Fmoc-Thz-OH):

    • In a separate vial, dissolve Fmoc-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in DMF.

    • Add DIC (0.4 mmol, 4 eq) to the solution.

    • Add the activated solution to the resin.

    • Agitate at room temperature for 2-4 hours. The coupling of this sterically hindered amino acid may be slower.

    • Confirm completion with a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Protocol 2: Cleavage and Thiazolidine Ring Opening

This protocol describes two alternative methods for cleaving the peptide from the resin and opening the thiazolidine ring.

Method A: Standard TFA Cleavage

This method uses a strong acid cocktail to simultaneously cleave the peptide from the resin and open the thiazolidine ring. Note that this method may not be suitable for peptides with other acid-labile protecting groups.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail (2-3 mL) to the dry resin. Agitate at room temperature.

  • Reaction Monitoring: Monitor the deprotection. Full ring opening may require several hours (2-36 hours depending on the sequence).[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Purification: Dry the crude peptide and purify by reverse-phase HPLC.

Method B: Mild Ring Opening with DPDS

This method is suitable for more sensitive peptides and is often used in the context of native chemical ligation strategies.[8][9] It involves cleavage from the resin first, followed by ring-opening in solution.

  • Cleavage from Resin: Cleave the thiazolidine-protected peptide from the resin using a standard TFA cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2 hours. This is sufficient to cleave from the Rink Amide resin without significant ring-opening.

  • Isolation: Precipitate and wash the peptide as described in Method A (steps 4-5).

  • Ring-Opening Reaction:

    • Dissolve the crude, lyophilized peptide in an aqueous buffer (e.g., 0.1 M acetate buffer, pH 4-5).

    • Add a solution of 2,2'-dipyridyl disulfide (DPDS) (5-10 equivalents) in a minimal amount of compatible organic solvent (e.g., acetonitrile).

    • Stir the reaction at room temperature for 2-4 hours.[8]

  • Purification: Purify the resulting S-pyridylsulfenylated peptide directly by reverse-phase HPLC. The pyridylsulfenyl group can be removed with a reducing agent like TCEP if the free thiol is desired.

Conclusion

The use of 2,2-Dimethylthiazolidine-4-carboxylic acid is a powerful and versatile strategy in modern peptide synthesis. It provides robust protection for the cysteine thiol, imparts beneficial conformational properties that can improve synthesis outcomes, and offers orthogonal deprotection pathways compatible with complex synthetic routes.[1][2] The protocols detailed in this note provide a reliable framework for researchers to implement this methodology, enabling the synthesis of challenging cysteine-containing dipeptide amides and larger, more complex peptide targets.

References

  • White, C. J., & Yudin, A. K. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. [Link]

  • Katayama, H., & Morisue, S. (2017). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. Peptide Science. [Link]

  • Lelièvre, D., et al. (2005). Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach. Comptes Rendus Chimie. [Link]

  • Nakatsu, K., et al. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv. [Link]

  • Banerjee, I., et al. (2015). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. European Journal of Medicinal Chemistry. [Link]

  • Lelièvre, D., et al. (2005). Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach. Comptes Rendus Chimie. [Link]

  • Shao, Y., & Tam, J. P. (1996). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society. [Link]

  • Morisue, S., et al. (2020). Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3. Journal of Peptide Science. [Link]

  • Kumar, V. A., et al. (2018). Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. ResearchGate. [Link]

  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances. [Link]

  • Nakatsu, K., et al. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie. [Link]

  • Brik, A., et al. (2012). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. ResearchGate. [Link]

  • Connors, K. A., & Bender, M. L. (1961). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. [Link]

  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. ResearchGate. [Link]

  • Nakatsu, K., et al. (2022). Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition in English. [Link]

  • de la Torre, B. G., & Andreu, D. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Beilstein Journal of Organic Chemistry. [Link]

  • Howard, C. J., et al. (2019). Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics. ResearchGate. [Link]

  • Peptideweb.com. Synthesis protocols. [Link]

  • Khan, N. U., et al. (2016). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Reddy, A. S., et al. (2021). Halogen-bonding-mediated synthesis of amides and peptides. Organic & Biomolecular Chemistry. [Link]

  • Al-Harrasi, A. (2006). Synthesis of Diverse Polyfunctional Amides as Precursors to Potentially Interesting Peptidomimetics. eDiss. [Link]

  • Aapptec. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Dahan, A., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry. [Link]

  • Khan Academy. Preparation of amides using DCC. [Link]

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Application Note: Harnessing 2,2-Dimethylthiazolidine-4-carboxylic Acid (DMTA) for Precise Conformational Control of Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The therapeutic potential of peptides is often hindered by their inherent conformational flexibility, which can lead to poor receptor affinity, low specificity, and rapid proteolytic degradation.[1][2] Imposing structural constraints on the peptide backbone is a powerful strategy to overcome these limitations.[3][4] This guide details the application of 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTA), a sterically demanding proline analogue, as a molecular tool to induce and stabilize specific secondary structures in peptides. By functioning as a "molecular staple," DMTA restricts torsional freedom, pre-organizing the peptide into a bioactive conformation. We provide comprehensive, field-tested protocols for the synthesis of DMTA, its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and the subsequent biophysical characterization of the constrained peptides using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Principle: Why DMTA is a Superior Conformational Modulator

Proline is nature's own conformational switch. Its unique cyclic side chain restricts the peptide backbone's phi (Φ) dihedral angle and influences the cis/trans isomerization of the preceding peptide bond. However, this natural constraint can be insufficient for many therapeutic applications.

DMTA, also known as (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid, is a pseudoproline derivative that amplifies this effect.[5][6] It is synthesized via the condensation of L-cysteine and acetone.[7] The key feature is the gem-dimethyl substitution at the C2 position of the thiazolidine ring.[6] This substitution introduces significant steric hindrance, creating a powerful torsional constraint on the peptide backbone. This forces the preceding residue into a specific rotameric state, effectively locking in a β-turn or other desired secondary structure.

The benefits of this induced rigidity are manifold:

  • Enhanced Binding Affinity: By pre-organizing the peptide into its receptor-binding conformation, the entropic penalty of binding is significantly reduced, leading to higher affinity and potency.[3][4]

  • Improved Metabolic Stability: Proteases often recognize and cleave peptides in their extended, flexible states. A constrained, turn-like structure is a poor substrate for many proteases, thus increasing the peptide's in vivo half-life.[1]

  • Increased Target Specificity: A rigid conformation is less likely to bind to off-target receptors, reducing potential side effects.

Caption: Mechanism of DMTA-induced conformational constraint.

Protocol: Synthesis of (4R)-2,2-Dimethylthiazolidine-4-carboxylic Acid (DMTA)

This protocol describes the one-pot synthesis of DMTA from L-cysteine hydrochloride and acetone. The reaction proceeds via a nucleophilic attack of the cysteine's thiol group on the protonated carbonyl of acetone, followed by intramolecular cyclization.

2.1. Materials and Reagents

ReagentGradeSupplier Example
L-cysteine hydrochloride≥99%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Potassium hydroxide (KOH)ACS GradeVWR
Diethyl etherAnhydrousSigma-Aldrich
Hydrochloric acid (HCl)Concentrated (37%)VWR
Deionized water (ddH₂O)18.2 MΩ·cmMillipore
Anhydrous sodium sulfateACS GradeSigma-Aldrich

2.2. Step-by-Step Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-cysteine hydrochloride (10.0 g, 63.4 mmol) in 50 mL of ddH₂O.

  • Addition of Acetone: Add acetone (50 mL, 681 mmol) to the solution. The mixture should be a clear, colorless solution.

  • Basification: Cool the flask in an ice bath. Slowly add a solution of potassium hydroxide (7.1 g, 126.8 mmol in 25 mL ddH₂O) dropwise over 30 minutes. The pH should be maintained around 8-9. Causality: The base deprotonates the amine and thiol groups of cysteine, activating them for nucleophilic attack.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (4:1:1).

  • Acidification & Extraction: Once the reaction is complete, cool the flask in an ice bath and carefully acidify the mixture to pH 2-3 with concentrated HCl. A white precipitate of DMTA will form.

  • Isolation: Filter the white precipitate using a Büchner funnel and wash it thoroughly with cold diethyl ether (3 x 30 mL) to remove any unreacted acetone and byproducts.

  • Drying: Dry the resulting white solid under vacuum for 24 hours.

  • Characterization (Self-Validation): Confirm the identity and purity of the product.

    • ¹H NMR (400 MHz, D₂O): Expect characteristic peaks for the two methyl groups (singlets around 1.5-1.7 ppm), the methylene protons (diastereotopic protons of the CH₂S group), and the Cα proton.

    • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₆H₁₁NO₂S, MW = 161.22).

Protocol: Incorporation of DMTA into Peptides via SPPS

DMTA is incorporated into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This requires the use of Fmoc-DMTA-OH, which can be synthesized from the product in Protocol 2 or purchased commercially.

Caption: Fmoc-SPPS workflow for incorporating DMTA.

3.1. Reagents and Solvents

  • Fmoc-DMTA-OH

  • SPPS-grade resins (e.g., Rink Amide, Wang)

  • Coupling reagents: HBTU, HCTU, or DIC/Oxyma

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

3.2. Step-by-Step Protocol

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, pre-activate Fmoc-DMTA-OH (3 eq.) with your chosen coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours. Expertise Note: The sterically hindered nature of DMTA may require longer coupling times or the use of a more potent coupling reagent like HCTU. A Kaiser test should be performed to ensure complete coupling.

  • Washing: Wash the resin as in step 3.

  • Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

  • Final Cleavage: Once synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail and gently agitate for 2-3 hours.

  • Purification and Validation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Purify by RP-HPLC and verify the mass by MS.

Biophysical Characterization Protocols

The central hypothesis is that DMTA will induce a more ordered structure. CD and NMR spectroscopy are the primary tools to validate this.

4.1. Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing insight into the secondary structure of the peptide.[8]

  • Sample Preparation: Prepare stock solutions (1 mg/mL) of both the native peptide and the DMTA-modified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the exact concentration via UV absorbance if the peptide contains Trp or Tyr, or by other quantitative methods.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas. Set the measurement parameters:

    • Wavelength range: 190-260 nm

    • Path length: 1 mm quartz cuvette

    • Bandwidth: 1.0 nm

    • Scan speed: 50 nm/min

    • Accumulations: 4-8

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum for each peptide at a final concentration of approximately 0.1 mg/mL.

  • Data Processing & Interpretation:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.

    • Compare the spectra. A shift from a spectrum with a strong negative band around 200 nm (characteristic of a random coil) to one with features around 210-225 nm (indicative of turn or helical structures) confirms DMTA-induced ordering.[9][10]

Hypothetical CD Data Comparison

Wavelength (nm)[θ] Native Peptide (deg·cm²·dmol⁻¹)[θ] DMTA-Peptide (deg·cm²·dmol⁻¹)Interpretation
198-18,000-5,000Loss of random coil character
215-2,000-8,000Gain of ordered structure (β-turn/sheet)
222-1,500-6,000Gain of ordered structure (β-turn/helix)

4.2. Protocol Outline: High-Resolution Structural Analysis by NMR

NMR provides atomic-level detail of the peptide's 3D structure and dynamics in solution.[11][12]

  • Sample Preparation: Dissolve the lyophilized peptide (1-2 mg) in 500 µL of a 90% H₂O / 10% D₂O buffer solution (e.g., phosphate buffer, pH 6.5).

  • Key NMR Experiments:

    • 1D ¹H: A preliminary check for sample quality and proper folding.

    • 2D TOCSY (Total Correlation Spectroscopy): Assigns all protons within a given amino acid's spin system.

    • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing the crucial distance constraints for structure calculation. ROESY is often preferred for peptides in this size range.

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances using TOCSY and NOESY/ROESY spectra.

    • Integrate NOE/ROE cross-peaks to generate a list of interproton distance restraints.

    • Use software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy these experimental restraints.

  • Validation: The resulting structural ensemble for the DMTA-peptide is expected to be more converged (i.e., have a lower root-mean-square deviation, RMSD) than the ensemble for the flexible native peptide, providing quantitative proof of a stabilized conformation.

Conclusion and Future Outlook

2,2-Dimethylthiazolidine-4-carboxylic acid is a robust and reliable tool for peptide chemists and drug developers. Its straightforward synthesis and incorporation via standard SPPS make it an accessible method for enforcing conformational rigidity. The resulting structural stability can directly translate into improved pharmacological properties, making DMTA-modified peptides promising candidates for next-generation therapeutics, particularly for challenging targets like protein-protein interactions.[3][13] The protocols outlined in this guide provide a validated framework for applying this technology to modulate and stabilize peptide conformations for advanced research and drug discovery.

References

  • ResearchGate. (n.d.). Circular dichroism spectra of constrained peptides. Link

  • Timmerman, P., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Link

  • Banerjee, I., et al. (2016). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. ResearchGate. Link

  • Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Link

  • ResearchGate. (2020). Constrained Peptides in Drug Discovery and Development. Link

  • Timmerman, P., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed. Link

  • Botti, P., et al. (1996). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society. Link

  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. Link

  • Tam, J. P., et al. (1996). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Semantic Scholar. Link

  • Google Patents. (n.d.). Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Link

  • Elthon, T. E., & Stewart, C. R. (1984). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant Physiology. Link

  • Bowie, T. (n.d.). Conformational analysis of small peptides by circular dichroism. UNLV. Link

  • Cini, C., et al. (1983). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. PubMed. Link

  • Naqvi, S. A. R., et al. (2017). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Link

  • Greenfield, N. J. (2014). Circular dichroism of peptides. PubMed. Link

  • Pometun, M. S., & Barrick, D. (2010). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. PubMed. Link

  • Unger, L., & DeMoss, R. D. (1966). Action of a proline analogue, l-thiazolidine-4-carboxylic acid, in Escherichia coli. PubMed. Link

  • Cini, C., et al. (1983). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. PubMed. Link

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry. Link

  • BenchChem. (n.d.). A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Incorporating Fmoc-D-Phe(2-F). Link

  • PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. Link

  • Zhang, L., & Tam, J. P. (1996). Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. PubMed. Link

  • BenchChem. (n.d.). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers. Link

  • Chen, Y., et al. (2021). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science. Link

  • ResearchGate. (n.d.). 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid (49) and.... Link

  • D'Ursi, A., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Link

  • Zerbe, O., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC. Link

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Application Notes & Protocols: Thiazolidine-Based Linkers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Targeted Therapeutics

The efficacy of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet it must be efficiently cleaved to release the active drug upon reaching the target site.[1][2] Thiazolidine-based linkers have emerged as a valuable tool in this context, offering a unique and robust strategy for bioconjugation. This technology leverages the specific and efficient reaction between an N-terminal cysteine residue on a protein or peptide and an aldehyde group on a payload molecule to form a stable thiazolidine ring.[3][4] This approach provides a site-specific, catalyst-free method for creating homogenous conjugates under physiological conditions, a significant advantage over more traditional, heterogeneous conjugation chemistries.[5][6]

These application notes provide a comprehensive guide to the principles, protocols, and evaluation strategies for employing thiazolidine-based linkers in the development of targeted drug delivery systems.

Section 1: The Chemistry of Thiazolidine Linkage

Mechanism of Formation

The formation of a thiazolidine linker is a chemoselective condensation reaction. It occurs between the 1,2-aminothiol group, uniquely present in an N-terminal cysteine residue, and an aldehyde.[3] This reaction is highly specific, even in the presence of numerous internal cysteine residues within a protein, as they lack the vicinal amino group required for ring formation.[3]

Causality Behind the Choice: The choice of an N-terminal cysteine is deliberate. Engineering a protein to possess an N-terminal cysteine provides a single, uniquely reactive site for conjugation.[6] This overcomes the heterogeneity issues associated with conjugating to lysine residues or reducing native interchain disulfides, which can result in a mixed population of ADCs with varying drug-to-antibody ratios (DARs) and pharmacokinetic properties.[7][8] The reaction proceeds efficiently at physiological pH (around 7.4) without the need for potentially toxic metal catalysts, preserving the integrity and function of the biological molecule.[3][5]

Caption: Mechanism of thiazolidine linker formation.

Stability and Cleavage Strategies

Thiazolidine linkages are notably stable under a range of physiological and acidic conditions, which is a desirable characteristic for minimizing premature drug release during circulation.[3] However, for the therapeutic to be effective, a cleavage mechanism must be in place at the target site.

  • pH-Dependent Hydrolysis: While generally stable, the kinetics of thiazolidine formation and its stability can be influenced by the specific aldehyde used in the conjugation.[3] In contrast to linkers like hydrazones, which are explicitly designed for cleavage in the acidic environment of endosomes and lysosomes (pH 4.5-6.2), the thiazolidine bond itself is not considered a primary pH-sensitive trigger.[9][10][11]

  • Reductive Cleavage: Similar to disulfide linkers, the tumor microenvironment's higher concentration of reducing agents like glutathione (GSH) can potentially cleave certain linker designs, though this is not the primary mechanism for simple thiazolidine rings.[9]

  • Palladium-Assisted Cleavage: A highly specific and controllable method for cleaving the thiazolidine linker involves the use of palladium complexes.[12] This strategy offers an external trigger for drug release, which is particularly valuable for in vitro studies and could form the basis for novel activation strategies in vivo. This bond scission reaction is biocompatible and can enable reversible modifications.[3][5]

Cleavage_Mechanism cluster_info Stimuli for Release ADC Thiazolidine-Linked Conjugate Cleavage Cleavage Stimulus ADC->Cleavage Released Released Payload + Modified Protein Cleavage->Released e.g., [PdCl(allyl)]₂ Palladium Palladium Complexes (External Trigger) pH Acidic pH (Minor/Context-Dependent) Enzymes Enzymatic Degradation (e.g., Lysosomal Proteases) (Context-Dependent)

Caption: Cleavage strategies for thiazolidine-based linkers.

Section 2: Experimental Workflow & Protocols

The overall workflow for creating and evaluating a thiazolidine-linked drug conjugate is a multi-step process requiring careful planning and execution.

Experimental_Workflow A 1. Protein Engineering & Expression (N-term Cys) C 3. Conjugation Reaction (Thiazolidine Formation) A->C B 2. Synthesis of Aldehyde-Functionalized Payload B->C D 4. Purification of Conjugate (e.g., SEC, HIC) C->D E 5. Characterization (Mass Spec, HPLC, DAR) D->E F 6. In Vitro Evaluation (Stability, Cytotoxicity, Cleavage) E->F G 7. In Vivo Evaluation (PK, Efficacy, Toxicity) F->G

Caption: General experimental workflow for ADC development.

Protocol: Site-Specific Conjugation via Thiazolidine Ligation

This protocol describes a general method for conjugating an aldehyde-functionalized small molecule drug to a monoclonal antibody (mAb) engineered with an N-terminal cysteine (Cys-mAb).

Materials:

  • Cys-mAb (in a suitable buffer, e.g., PBS, pH 7.4)

  • Aldehyde-functionalized drug (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • Size-Exclusion Chromatography (SEC) column for purification

Protocol Steps:

  • Preparation of Cys-mAb:

    • Start with a purified Cys-mAb at a concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines or other reactive species that could interfere with the conjugation. Buffer exchange into PBS pH 7.4 if necessary.

    • Rationale: A clean, well-defined protein solution is essential for a specific and efficient reaction. The physiological pH of 7.4 is optimal for thiazolidine formation without denaturing the antibody.[3]

  • Preparation of Aldehyde-Drug Solution:

    • Prepare a 10 mM stock solution of the aldehyde-functionalized drug in 100% DMSO.

    • Rationale: DMSO is a common solvent for organic small molecules. Creating a concentrated stock allows for the addition of minimal organic solvent to the aqueous protein solution, preventing protein precipitation.

  • Conjugation Reaction:

    • In a reaction vessel, add the Cys-mAb solution.

    • While gently stirring, add the aldehyde-drug stock solution to achieve a final molar excess of 5-10 fold of the drug over the antibody. The final concentration of DMSO in the reaction mixture should not exceed 5-10% (v/v).

    • Incubate the reaction at room temperature (20-25°C) or 37°C for 2-16 hours. The reaction can be monitored over time by LC-MS.

    • Rationale: A molar excess of the drug drives the reaction towards completion.[4] The reaction is typically efficient at room temperature, but gentle heating to 37°C can increase the rate. Monitoring the reaction is crucial to determine the optimal endpoint and prevent potential side reactions or degradation over extended periods.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the resulting ADC from unreacted drug and solvent using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS pH 7.4 as the mobile phase.

    • Collect fractions corresponding to the high molecular weight protein peak.

    • Rationale: SEC effectively separates the large ADC from the small molecule drug and DMSO based on size, which is a critical step to remove cytotoxic contaminants before biological evaluation.

Protocol: Characterization of the Thiazolidine-Linked ADC

Accurate characterization is essential to confirm successful conjugation and determine the quality of the ADC.

ParameterMethodPurposeExpected Outcome
Drug-to-Antibody Ratio (DAR) Mass Spectrometry (LC-MS), UV-Vis SpectroscopyTo determine the average number of drug molecules conjugated to each antibody.A homogenous product with a DAR value close to the theoretical maximum (e.g., 2 for a diabody with two N-terminal cysteines).[6]
Purity & Aggregation Size-Exclusion Chromatography (SEC-HPLC)To assess the percentage of monomeric ADC and detect any aggregation caused by the conjugation process.>95% monomeric peak, with minimal high molecular weight species (aggregates).
Confirmation of Linkage Mass Spectrometry (MS/MS)To confirm the covalent attachment of the drug at the intended N-terminal cysteine site.Fragmentation data consistent with the mass of the drug-linker adduct on the N-terminal peptide fragment.
In Vitro Potency Cell-based Cytotoxicity AssayTo measure the biological activity of the ADC on target-expressing cancer cells.A dose-dependent decrease in cell viability, ideally with a significantly lower IC50 than the unconjugated antibody.[13][14]
Protocol: In Vitro Cleavage Assay (Palladium-Mediated)

This protocol is designed to validate the cleavability of the thiazolidine linker using a palladium catalyst.[12]

Materials:

  • Purified Thiazolidine-Linked ADC

  • Palladium catalyst, e.g., [PdCl(allyl)]₂ dimer

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching agent (e.g., a thiol-containing compound like N-acetylcysteine)

  • HPLC or LC-MS system for analysis

Protocol Steps:

  • Reaction Setup:

    • Dilute the purified ADC to a known concentration (e.g., 1 mg/mL) in the reaction buffer.

    • Add the palladium catalyst to a final concentration of 5-50 µM.

    • Incubate at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot of the reaction.

    • Immediately quench the reaction by adding a molar excess of a quenching agent to sequester the palladium.

    • Rationale: Quenching is vital to stop the cleavage reaction at specific time points, allowing for accurate kinetic analysis.

  • Analysis of Cleavage:

    • Analyze the quenched samples by reverse-phase HPLC or LC-MS.

    • Monitor the decrease in the peak corresponding to the intact ADC and the appearance of peaks corresponding to the cleaved antibody and the released drug payload.

    • Rationale: This analytical step provides direct, quantitative evidence of linker cleavage and allows for the calculation of the cleavage half-life under these specific conditions.[4]

Section 3: Troubleshooting and Key Considerations

  • Low Conjugation Efficiency:

    • Cause: Inaccessible or oxidized N-terminal cysteine.

    • Solution: Ensure the protein is correctly folded. A mild reduction step with a reagent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation might be necessary, but care must be taken to avoid reducing structural disulfides.

  • ADC Aggregation:

    • Cause: Hydrophobic drug payload; excessive DMSO; harsh reaction conditions.

    • Solution: Optimize the final DMSO concentration to be as low as possible (<5%). Include solubility-enhancing moieties (e.g., PEG spacers) in the linker design.[15] Perform conjugation at a lower temperature (e.g., 4°C) for a longer duration.

  • Instability in Plasma:

    • Cause: Suboptimal linker-drug combination leading to susceptibility to plasma components.

    • Solution: While thiazolidine is generally stable, the overall stability should be assessed in an in vitro plasma stability assay. If instability is observed, linker chemistry may need to be revisited.

References

  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science (RSC Publishing).
  • WO2012041451A1 - Thiazolidine linker for the conjugation of drugs to antibodies.
  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science (RSC Publishing).
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Mary Ann Liebert, Inc., publishers.
  • Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. PMC - NIH.
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies.
  • Palladium-Assisted Cleavage of Peptides and Proteins Containing a Backbone with Thiazolidine Linkage. PubMed.
  • Synthesis and Evaluation of Thiazoloquinolinones with Linkers To Enable Targeting of CD38. PMC - NIH.
  • In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives.
  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evalu
  • In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. PMC - PubMed Central.
  • Tunable pH-Sensitive Linker for Controlled Release. PubMed - NIH.
  • A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery.
  • Cysteine based Conjugation Strategy.
  • The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. ACROBiosystems.
  • Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies per Cysteine Conjug
  • Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release. ADC Review.
  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evalu
  • pH-Sensitive Linkers.
  • Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the...
  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
  • Smart linkers in polymer-drug conjugates for tumor-targeted delivery. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important non-proteinogenic amino acid derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

I. Introduction to the Synthesis

This compound is a versatile building block in pharmaceutical and chemical research.[1] Its synthesis typically involves the condensation reaction between D-penicillamine and acetone.[2] While the reaction appears straightforward, several factors can influence the yield, purity, and stereochemistry of the final product. This guide will address these challenges and provide practical solutions.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Reaction Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or incorrect pH.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

  • Product Decomposition: The thiazolidine ring can be unstable under certain conditions, particularly in strongly basic solutions, leading to decomposition back to the starting materials.[1]

  • Losses During Workup and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.

Solutions:

  • Optimize Reaction Conditions:

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time. A typical reaction time is around 24 hours at room temperature.[3][4]

    • Temperature: While the reaction is often performed at room temperature, gentle heating (30-50°C) may be employed to increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

    • pH Control: The pH of the reaction mixture should be carefully controlled. A pH range of 6 to 10 is generally preferred for the condensation reaction.[5]

  • Minimize Side Reactions:

    • Use high-purity starting materials to avoid unwanted side reactions.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) if the starting materials are sensitive to oxidation.

  • Improve Workup and Purification:

    • Extraction: Use an appropriate solvent system for extraction to ensure efficient separation of the product from the aqueous phase.

    • Recrystallization: Choose a suitable solvent or solvent mixture for recrystallization to maximize product recovery and purity. A hot ethanol/water mixture is often effective.[3]

Problem 2: Formation of Impurities

Possible Causes:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of D-penicillamine and acetone in the final product.

  • Side Products: Various side reactions can lead to the formation of impurities.

  • Epimerization: Epimerization at the C2 position of the thiazolidine ring can occur, leading to a mixture of diastereomers.[2]

Solutions:

  • Purification Techniques:

    • Recrystallization: This is a highly effective method for removing most impurities. Multiple recrystallizations may be necessary to achieve the desired purity.[3]

    • Chromatography: Column chromatography can be used for more challenging separations of impurities.

  • Characterization:

    • Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to identify and quantify impurities.[4][6]

Problem 3: Difficulty in Product Isolation and Crystallization

Possible Causes:

  • High Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult.

  • Oily Product Formation: The product may initially form as an oil instead of a solid, complicating isolation.

  • Presence of Impurities: Impurities can inhibit crystallization.

Solutions:

  • Solvent Selection:

    • If the product is too soluble, try adding an anti-solvent to induce precipitation.

    • For oily products, try triturating with a non-polar solvent to induce solidification.

  • Seeding:

    • Adding a small seed crystal of the pure product can initiate crystallization.

  • Purification Prior to Crystallization:

    • Ensure the crude product is as pure as possible before attempting crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2,2-Dimethylthiazolidine-4-carboxylic acid?

A1: The synthesis proceeds via a nucleophilic addition of the thiol group of D-penicillamine to the carbonyl carbon of acetone, followed by an intramolecular cyclization through the nucleophilic attack of the amino group on the resulting hemithioacetal intermediate. This forms the five-membered thiazolidine ring.

Q2: Why is the hydrochloride salt of the compound synthesized?

A2: The hydrochloride salt is often prepared to improve the compound's stability and aqueous solubility.[1] The free carboxylic acid form may be less stable and more difficult to handle.

Q3: How can I control the stereochemistry of the product?

A3: The stereochemistry at the C4 position is determined by the starting material, D-penicillamine, which has an (R) configuration. However, epimerization can occur at the C2 position, leading to a mixture of diastereomers.[2] The ratio of these diastereomers can be influenced by the reaction conditions, such as the solvent and temperature. NMR spectroscopy can be used to determine the diastereomeric ratio.[2][7]

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Acetone is flammable, so avoid open flames and sources of ignition.

  • Handle hydrochloric acid with care as it is corrosive.

IV. Experimental Protocols & Data

Detailed Synthesis Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • D-Penicillamine

  • Acetone

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve D-penicillamine in a mixture of water and ethanol.

  • Add acetone to the solution and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 24 hours).[3]

  • Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the resulting precipitate by filtration and wash it with cold diethyl ether.[3]

  • To prepare the hydrochloride salt, dissolve the crude product in a minimal amount of ethanol and add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the crystals by filtration.

  • Recrystallize the product from a hot ethanol/water mixture to obtain pure white crystals.[3]

  • Dry the final product under vacuum.

Quantitative Data Summary
ParameterTypical Value/RangeReference
Reaction Time 24 hours[3][4]
Temperature Room Temperature (25-30°C)[3]
pH 6 - 10[5]
Yield 80-90%[4]
Melting Point 134-134.5°C[5]

V. Visualizations

Reaction Workflow Diagram

Synthesis_Workflow Start Start: D-Penicillamine & Acetone Reaction Reaction: - Stir at RT for 24h - Monitor by TLC Start->Reaction 1. Mixing Precipitation Precipitation: - Cool in ice bath Reaction->Precipitation 2. Completion Filtration1 Filtration & Washing: - Collect precipitate - Wash with cold diethyl ether Precipitation->Filtration1 3. Isolation HCl_Addition HCl Salt Formation: - Dissolve in Ethanol - Add conc. HCl Filtration1->HCl_Addition 4. Conversion Filtration2 Filtration HCl_Addition->Filtration2 5. Precipitation Recrystallization Recrystallization: - Hot Ethanol/Water Filtration2->Recrystallization 6. Purification Drying Drying: - Under vacuum Recrystallization->Drying End End: Pure Product Drying->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_LowYield Low Yield Solutions cluster_Impurities Impurity Solutions cluster_IsolationDifficulty Isolation Solutions Problem Problem Encountered LowYield Low Yield Problem->LowYield e.g. Impurities Impurities Present Problem->Impurities e.g. IsolationDifficulty Isolation Difficulty Problem->IsolationDifficulty e.g. OptimizeConditions Optimize Reaction (Time, Temp, pH) LowYield->OptimizeConditions ImproveWorkup Improve Workup (Extraction, Recrystallization) LowYield->ImproveWorkup Recrystallize Recrystallize Impurities->Recrystallize Chromatography Column Chromatography Impurities->Chromatography ChangeSolvent Change Solvent/ Add Anti-solvent IsolationDifficulty->ChangeSolvent Seeding Use Seed Crystals IsolationDifficulty->Seeding

Caption: Troubleshooting logic for common synthesis challenges.

VI. References

  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Annals of the Romanian Society for Cell Biology. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Egyptian Journal of Chemistry. [Link]

  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Annals of the Romanian Society for Cell Biology. [Link]

  • The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. (2008). ResearchGate. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2014). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Method for producing 2-substituted-thiazolidine-4-carboxylic acids. (1984). Google Patents.

  • Synthesis of thiazolidine-4-carboxylic acid derivatives. (2023). ResearchGate. [Link]

  • Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... (2015). ResearchGate. [Link]

  • 2,5,5-Trimethylthiazolidine-4-carboxylic Acid, a D(-)-penicillamine-directed Pseudometabolite of Ethanol. Detoxication Mechanism for Acetaldehyde. (1978). PubMed. [Link]

Sources

Technical Support Center: Navigating the Stability of 2,2-Dimethylthiazolidine-4-carboxylic Acid in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTCA). This resource is designed for researchers, scientists, and drug development professionals who are utilizing DMTCA in their experimental workflows and may encounter challenges related to its stability in acidic environments. As a cysteine prodrug, the integrity of the thiazolidine ring is paramount to its function, and understanding its behavior in acidic conditions is critical for reliable and reproducible results.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the scientific integrity of your work.

Understanding the Core Issue: The Instability of the Thiazolidine Ring

2,2-Dimethylthiazolidine-4-carboxylic acid is a cyclic compound formed from the condensation of L-cysteine and acetone. Its utility as a cysteine prodrug hinges on the controlled cleavage of the thiazolidine ring to release active L-cysteine. However, this ring structure is susceptible to hydrolysis, a process that can be significantly influenced by the pH of the surrounding medium. In acidic conditions, the ring-opening can be accelerated, leading to the premature release of cysteine and potentially impacting the outcome of your experiments.

The acid-catalyzed hydrolysis is thought to proceed via protonation of the ring nitrogen, which weakens the carbon-sulfur bond and facilitates nucleophilic attack by water, leading to ring cleavage and the formation of L-cysteine and acetone.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments with DMTCA in acidic solutions.

Question 1: I'm observing a gradual loss of my DMTCA compound in an acidic buffer over time. How can I confirm if it's due to degradation?

Answer:

This is a classic sign of hydrolytic instability. To confirm that the loss of DMTCA is due to degradation, you should perform a time-course stability study using a reliable analytical method. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose.

Underlying Cause: The thiazolidine ring of DMTCA is susceptible to acid-catalyzed hydrolysis, which leads to its degradation over time. The rate of this degradation is dependent on factors such as pH, temperature, and the specific acidic medium used.

Troubleshooting Workflow:

Caption: Troubleshooting workflow to confirm DMTCA degradation.

Question 2: My results are inconsistent when using DMTCA in different acidic buffers (e.g., citrate vs. phosphate at the same pH). Why is this happening?

Answer:

The composition of your buffer can influence the stability of DMTCA, even at the same pH. Some buffer components can act as catalysts or participate in side reactions.

Underlying Cause: While the primary driver of hydrolysis is the hydronium ion concentration (pH), other species in the buffer can also play a role. For instance, some buffer anions might have a general acid-catalytic effect, accelerating the degradation of DMTCA. It is also possible that impurities in the buffer reagents could be contributing to the instability.

Recommended Solutions:

  • Buffer Selection: Whenever possible, use simple, well-defined buffer systems. Buffers like glycine-HCl or citrate may be suitable, but it's crucial to test the stability of DMTCA in your chosen buffer system as a preliminary experiment.

  • High-Purity Reagents: Always use high-purity, analytical grade reagents for preparing your buffers to minimize the presence of catalytic impurities.

  • Consistency is Key: Once you have established a suitable buffer system, use it consistently across all related experiments to ensure comparability of your results.

Question 3: I need to prepare a stock solution of DMTCA in an acidic solvent. What are the best practices to ensure its stability?

Answer:

Preparing and storing stock solutions correctly is critical to minimize degradation before the experiment even begins.

Best Practices for Stock Solution Preparation and Storage:

ParameterRecommendationRationale
Solvent Prepare stock solutions in a non-aqueous solvent like DMSO or ethanol if your experimental design allows. Dilute to the final acidic aqueous concentration immediately before use.This minimizes the time DMTCA is exposed to acidic aqueous conditions, thereby reducing degradation.
Temperature Prepare and store stock solutions at low temperatures (e.g., -20°C or -80°C).Chemical reactions, including hydrolysis, are significantly slowed down at lower temperatures.
pH of Stock If an aqueous stock is unavoidable, consider preparing it at a neutral or slightly acidic pH where it is more stable, and then adjust the pH of the final working solution.This is a compromise to balance solubility and stability. However, the stability at the storage pH must be verified.
Freshness Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.Each freeze-thaw cycle can introduce moisture and potentially accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of DMTCA in acidic conditions?

A1: The primary degradation products of 2,2-Dimethylthiazolidine-4-carboxylic acid in acidic conditions are L-cysteine and acetone. The hydrolysis reaction essentially reverses the condensation reaction by which DMTCA is formed.

Q2: How can I monitor the degradation of DMTCA and the formation of L-cysteine simultaneously?

A2: An HPLC method with a suitable detector (e.g., UV or mass spectrometry) can be developed to separate and quantify both DMTCA and L-cysteine. Derivatization of the thiol group of cysteine is often necessary for its stable detection and quantification by UV-Vis or fluorescence detectors.

Q3: Is the degradation of DMTCA reversible?

A3: The condensation of L-cysteine and acetone to form DMTCA is a reversible reaction. However, in a typical experimental setting with a large excess of water (the aqueous buffer), the equilibrium will strongly favor the hydrolysis products (L-cysteine and acetone). Therefore, for practical purposes in an aqueous acidic solution, the degradation can be considered as a forward reaction.

Q4: Does the stereochemistry of DMTCA affect its stability in acidic conditions?

A4: While the stereochemistry at the C4 position (derived from L-cysteine) is crucial for its biological activity as a prodrug, there is no strong evidence to suggest a significant difference in the hydrolytic stability of different stereoisomers of DMTCA under acidic conditions. The fundamental mechanism of acid-catalyzed ring opening is expected to be similar for all stereoisomers.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring DMTCA Stability

This protocol provides a general framework for an HPLC method to assess the stability of DMTCA in an acidic buffer. Method optimization will be required for your specific instrumentation and buffer system.

1. Materials:

  • 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTCA) standard
  • L-cysteine standard
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable acid for mobile phase)
  • Your acidic buffer of interest

2. Instrumentation:

  • HPLC system with a UV detector (e.g., set at 210 nm) or a mass spectrometer
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile

4. Chromatographic Conditions (Example):

  • Flow rate: 1.0 mL/min
  • Injection volume: 10 µL
  • Column temperature: 25°C
  • Gradient elution:
  • 0-2 min: 5% B
  • 2-10 min: 5% to 95% B
  • 10-12 min: 95% B
  • 12-14 min: 95% to 5% B
  • 14-18 min: 5% B (re-equilibration)

5. Sample Preparation for Stability Study: a. Prepare a stock solution of DMTCA (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO). b. Dilute the stock solution to a final concentration (e.g., 100 µM) in your acidic buffer. c. Incubate the solution at the desired temperature. d. At each time point, withdraw an aliquot and immediately quench the degradation by diluting it in the initial mobile phase or another suitable quenching solution and store at a low temperature until analysis.

6. Analysis: a. Inject the samples onto the HPLC system. b. Identify the peaks for DMTCA and L-cysteine by comparing their retention times with those of the standards. c. Quantify the peak areas to determine the concentration of DMTCA remaining at each time point.

Protocol 2: General Procedure for a DMTCA Stability Study

This protocol outlines the steps for conducting a systematic stability study of DMTCA in an acidic medium.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Prepare acidic buffer of interest (e.g., pH 3, 4, 5) C Dilute DMTCA stock into the acidic buffer to the final concentration A->C B Prepare a concentrated stock solution of DMTCA B->C D Divide the solution into aliquots for each time point C->D E Incubate aliquots at a controlled temperature (e.g., 25°C or 37°C) D->E F At each time point (t=0, 1, 2, 4, 8, 24h), take one aliquot E->F G Quench the reaction (e.g., by dilution and cooling) F->G H Analyze the sample by a validated HPLC method G->H I Quantify the concentration of DMTCA H->I J Plot ln([DMTCA]) vs. time I->J K Determine the degradation rate constant (k) and half-life (t½) J->K

Caption: Workflow for a DMT-CA stability study.

Mechanistic Insights

The acid-catalyzed hydrolysis of 2,2-Dimethylthiazolidine-4-carboxylic acid is a classic example of a reaction involving a heterocyclic ring system. The proposed mechanism involves the following key steps:

Caption: Proposed mechanism of acid-catalyzed hydrolysis of DMTCA.

  • Protonation: The reaction is initiated by the protonation of the nitrogen atom in the thiazolidine ring by a hydronium ion (H₃O⁺) from the acidic solution. This step increases the electrophilicity of the adjacent carbon atom (C2).

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient C2 carbon. This leads to the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate is unstable and undergoes a series of proton transfers and bond cleavages, resulting in the opening of the thiazolidine ring.

  • Product Formation: The final products of the hydrolysis are L-cysteine and acetone.

Understanding this mechanism is crucial for troubleshooting as it highlights the key roles of acid concentration (pH) and water in the degradation process.

References

  • Gawlik, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9383. [Link]

  • Inglis, A. S., & Liu, T. Y. (1970). The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. The Journal of Biological Chemistry, 245(1), 112-116. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676443, (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic acid. Retrieved from [Link]

  • Sadeghpour, M., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Pharmaceuticals, 15(3), 282. [Link]

Technical Support Center: Optimizing the Cyclization Rate of Dipeptide Amides Containing Thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cyclization rates of dipeptide amides, with a specialized focus on those incorporating a thiazolidine moiety. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of peptide macrocyclization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience. Our goal is to provide you with the causal understanding necessary to make informed decisions and overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the cyclization of thiazolidine-containing dipeptide amides.

Q1: What is the primary mechanism driving the cyclization of dipeptide amides?

The cyclization of linear dipeptide amides to form cyclic dipeptides, most notably 2,5-diketopiperazines (DKPs), is an intramolecular aminolysis reaction.[1][2] The reaction involves the nucleophilic attack of the N-terminal amine on the C-terminal amide carbonyl carbon. This process is often spontaneous, particularly when the dipeptide sequence is amenable to adopting a cis conformation, which brings the reactive termini into proximity.[3] The stability of the resulting six-membered DKP ring is a significant thermodynamic driving force for this reaction.[3]

Q2: How does the presence of a thiazolidine ring influence the cyclization process?

A thiazolidine ring, formed by the condensation of an N-terminal cysteine with an aldehyde, introduces a significant conformational constraint.[4][5] This pre-organization can be highly beneficial for cyclization, as it can reduce the entropic penalty of bringing the N- and C-termini together, potentially accelerating the rate of macrocyclization.[6] The thiazolidine ring acts as a "molecular staple," holding the peptide in a conformation that is favorable for ring closure.[7]

Q3: What are the most common side reactions observed during the cyclization of dipeptide amides?

The most prevalent side reaction is the formation of intermolecular products, such as cyclic dimers, trimers, and higher-order oligomers.[8][9] These side reactions are particularly problematic at high concentrations where intermolecular interactions become more probable. Another common issue is the epimerization of the C-terminal amino acid, which can be promoted by certain coupling reagents and basic conditions.[4] Hydrolysis of activated esters or the peptide backbone itself can also occur, especially in the presence of water.[10][11]

Q4: Why is my cyclization reaction showing a low yield?

Low cyclization yields can stem from a variety of factors. The peptide sequence itself plays a crucial role; certain amino acid residues, particularly those that are sterically hindered or promote conformations unfavorable for cyclization, can significantly impede the reaction.[8][9][10] Reaction conditions are also critical. Suboptimal concentration, temperature, pH, or an inappropriate choice of solvent or catalyst can all lead to poor yields. Furthermore, the presence of impurities in the linear peptide precursor can inhibit the cyclization reaction.

Q5: Can the choice of solvent significantly impact the cyclization rate?

Absolutely. The solvent influences the conformation of the linear peptide precursor and the solubility of all reaction components.[12] Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used as they tend to solvate the peptide backbone and disrupt intermolecular hydrogen bonding that can lead to aggregation.[4][13] In some cases, solvent mixtures or the addition of chaotropic agents can enhance cyclization rates by altering the peptide's conformational landscape.[4]

II. Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the cyclization of thiazolidine-containing dipeptide amides.

Issue 1: Low or No Cyclization Product Observed

Potential Causes & Step-by-Step Solutions

  • Unfavorable Peptide Conformation:

    • Explanation: The linear peptide may be adopting a conformation where the N- and C-termini are spatially distant, hindering the intramolecular reaction.

    • Solution:

      • Introduce a "Turn-Inducing" Residue: If the peptide design allows, incorporate a proline or a D-amino acid near the center of the linear precursor to encourage a turn conformation.[4]

      • Solvent Screening: Experiment with a range of solvents to identify one that promotes a more compact, cyclization-prone conformation.[12] Consider polar aprotic solvents like DMF, NMP, or acetonitrile, as well as less conventional options like dimethyl sulfoxide (DMSO).[4][14]

      • Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also promote side reactions.[15][16] A temperature range of 25-50°C is a good starting point.

  • Incorrect pH:

    • Explanation: The pH of the reaction mixture is critical. The N-terminal amine must be in its unprotonated, nucleophilic form to initiate the cyclization.[1][2]

    • Solution:

      • pH Adjustment: Carefully adjust the pH of the reaction to a range of 7.5-9.0 using a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

      • Buffered Systems: For reactions sensitive to pH fluctuations, consider using a buffer system, such as phosphate or borate buffers, if compatible with your reaction conditions.[1]

  • Inefficient Activation of the C-terminus:

    • Explanation: If your strategy involves activating the C-terminal carboxylate, the choice of coupling reagent is paramount.

    • Solution:

      • Select an Appropriate Coupling Reagent: For amide bond formation, common classes of reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, PyAOP), and uronium/aminium salts (e.g., HATU, HBTU).[4][5] The choice can depend on the specific amino acid residues involved to minimize epimerization.[4]

      • Include Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress side reactions and improve coupling efficiency.

Issue 2: Predominance of Dimerization and Oligomerization

Potential Causes & Step-by-Step Solutions

  • High Concentration:

    • Explanation: At high concentrations, the probability of intermolecular reactions (dimerization, oligomerization) increases relative to the desired intramolecular cyclization.

    • Solution:

      • High Dilution Conditions: Perform the cyclization at a low peptide concentration, typically in the range of 1-10 mM.

      • Slow Addition: A highly effective technique is to slowly add a solution of the linear peptide to a larger volume of solvent containing the necessary reagents. This maintains a low instantaneous concentration of the peptide, favoring intramolecular cyclization.

  • On-Resin vs. Solution-Phase Cyclization:

    • Explanation: Cyclization on a solid support can sometimes favor intramolecular reactions due to the "pseudo-dilution" effect, where peptide chains are physically separated on the resin beads.[4]

    • Solution:

      • Consider On-Resin Cyclization: If solution-phase cyclization is problematic, explore performing the cyclization while the peptide is still attached to the solid-phase synthesis resin.

Issue 3: Epimerization of the C-Terminal Amino Acid

Potential Causes & Step-by-Step Solutions

  • Choice of Coupling Reagent and Base:

    • Explanation: Certain coupling reagents and strong bases can promote the formation of an oxazolone intermediate, which can lead to racemization of the C-terminal amino acid.

    • Solution:

      • Use Low-Racemization Reagents: Reagents like HATU and PyAOP, often in combination with HOBt or Oxyma, are known to minimize epimerization.[4]

      • Employ a Weaker Base: Use a sterically hindered, non-nucleophilic base like DIPEA or collidine in place of stronger bases.

Issue 4: Reaction Stalls or is Incomplete

Potential Causes & Step-by-Step Solutions

  • Catalyst Inactivation or Insufficiency:

    • Explanation: If a catalyst is being used (e.g., for specific ligation chemistries), it may become inactivated over time or be present in an insufficient amount.

    • Solution:

      • Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used. It may be beneficial to perform a small-scale optimization of the catalyst loading.

      • Fresh Catalyst: Prepare fresh catalyst solutions for each reaction, as some catalysts can be sensitive to air or moisture.

  • Product Inhibition:

    • Explanation: In some cases, the cyclic product may inhibit the reaction, slowing it down as it forms.

    • Solution:

      • In Situ Product Removal: While experimentally challenging, techniques like organic solvent nanofiltration can be employed to continuously remove the product from the reaction mixture.[17]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Solution-Phase Cyclization of a Thiazolidine-Containing Dipeptide Amide
  • Dissolution: Dissolve the linear thiazolidine-containing dipeptide amide in a suitable solvent (e.g., DMF, NMP) to a concentration of 1-5 mM.

  • pH Adjustment: Add a non-nucleophilic base (e.g., DIPEA) to adjust the pH to approximately 8.0-8.5.

  • Activation (if applicable): If the C-terminus is a carboxylic acid, add the chosen coupling reagent (e.g., HATU) and additive (e.g., HOAt) at equimolar concentrations to the peptide.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique such as HPLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction, remove the solvent under reduced pressure, and purify the cyclic peptide by preparative HPLC.

Table 1: Influence of Reaction Parameters on Cyclization Efficiency
ParameterCondition ACondition BCondition COutcome
Concentration 1 mM10 mM50 mMIncreased dimer formation observed at 10 mM and significant oligomerization at 50 mM.
Solvent DMFAcetonitrileTHFHighest yield and fastest reaction rate observed in DMF.
Temperature 25°C50°C75°COptimal yield at 50°C; increased side products observed at 75°C.
pH 7.08.510.0Reaction rate significantly increases from pH 7.0 to 8.5; some hydrolysis observed at pH 10.0.[1]

IV. Visualizations

Diagram 1: General Mechanism of Dipeptide Amide Cyclization

G cluster_0 Linear Dipeptide Amide A N-terminal Amine (NH2) C Intramolecular Nucleophilic Attack A->C cis conformation favors proximity B C-terminal Amide (CONH2) B->C D Tetrahedral Intermediate C->D E Elimination of Ammonia (NH3) D->E F Cyclic Dipeptide (Diketopiperazine) E->F

Caption: Mechanism of diketopiperazine formation.

Diagram 2: Troubleshooting Decision Tree for Low Cyclization Yield

G Start Low Cyclization Yield Check_Conc Is Concentration < 10 mM? Start->Check_Conc Check_pH Is pH between 7.5-9.0? Check_Conc->Check_pH Yes High_Conc Decrease Concentration (High Dilution) Check_Conc->High_Conc No Check_Solvent Is Solvent Polar Aprotic (e.g., DMF, NMP)? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH with Non-nucleophilic Base Check_pH->Adjust_pH No Check_Reagent Is Coupling Reagent Appropriate? Check_Solvent->Check_Reagent Yes Change_Solvent Screen Different Solvents Check_Solvent->Change_Solvent No Change_Reagent Try Different Coupling Reagent (e.g., HATU, PyBOP) Check_Reagent->Change_Reagent No Success Improved Yield Check_Reagent->Success Yes High_Conc->Success Adjust_pH->Success Change_Solvent->Success Change_Reagent->Success

Caption: Troubleshooting low cyclization yield.

V. References

  • Guzman, F., et al. (1994). Kinetics of diketopiperazine formation using model peptides. PubMed. Available at: [Link]

  • Gante, J. (2008). DKP formation mechanism. ResearchGate. Available at: [Link]

  • Wang, W., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Elsevier.

  • de Bont, D. B. A., et al. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Diketopiperazine. Wikipedia. Available at: [Link]

  • Guzman, F., et al. (1994). Kinetics of diketopiperazine formation using model peptides. Semantic Scholar. Available at: [Link]

  • Houghten, R. A., et al. (2008). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. NIH. Available at: [Link]

  • Tam, J. P., et al. (2000). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society. Available at: [Link]

  • Lam, K. S., et al. (2015). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science. Available at: [Link]

  • QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. QYAOBIO. Available at: [Link]

  • Lam, K. S., et al. (2015). Global Analysis of Peptide Cyclization Efficiency. PMC. Available at: [Link]

  • Jensen, K. J., et al. (2025). pH Controlled Transient Cyclization of Peptides for Increased Stability towards Oral Delivery. Wiley Online Library.

  • Sasakura, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

  • Albericio, F. (n.d.). Amide group‐directed macrocyclization of peptides. ResearchGate. Available at: [Link]

  • Jensen, K. J., et al. (2025). pH Controlled Transient Cyclization of Peptides for Increased Stability towards Oral Delivery. PubMed. Available at: [Link]

  • Tam, J. P., et al. (2000). Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Semantic Scholar. Available at: [Link]

  • Ivanova, A., et al. (2010). Influence of pH on the cis–trans isomerization of Valine-Proline dipeptide: An integrated NMR and theoretical investigation. ResearchGate. Available at: [Link]

  • Catone, D., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B. Available at: [Link]

  • Das, A. K., et al. (2015). Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations. Soft Matter. Available at: [Link]

  • Ormerod, D., et al. (2016). Cyclic Peptide Formation in Reduced Solvent Volumes via In-Line Solvent Recycling by Organic Solvent Nanofiltration. Organic Process Research & Development. Available at: [Link]

  • Perez, J. J., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Finn, M. G., et al. (2007). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. PMC. Available at: [Link]

  • Fukuoka, A., et al. (2024). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. RSC Publishing. Available at: [Link]

  • Trant, J. (2021). Lecture 18 Peptide cyclization and native chemical ligation. YouTube. Available at: [Link]

  • Catone, D., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PMC. Available at: [Link]

  • Li, P., & Roller, P. P. (2002). Cyclization Strategies in Peptide Derived Drug Design. ResearchGate. Available at: [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • Kumar, A., et al. (2018). Amide Bond Activation of Biological Molecules. PMC. Available at: [Link]

  • Burlina, F., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. Available at: [Link]

  • Tam, J. P., et al. (2000). Cyclic Peptides from Linear Unprotected Peptide Precursors Through Thiazolidine Formation. AMiner. Available at: [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. LibreTexts. Available at: [Link]

  • Chan, L. J., et al. (2016). Engineering an Affinity-Enhanced Peptide through Optimization of Cyclization Chemistry. Bioconjugate Chemistry. Available at: [Link]

  • Liu, L., et al. (2024). Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. PubMed. Available at: [Link]

  • Nielsen, T. E., et al. (2005). Solid-phase synthesis of bicyclic dipeptide mimetics by intramolecular cyclization of alcohols, thiols, amines, and amides with N-acyliminium intermediates. PubMed. Available at: [Link]

Sources

Technical Support Center: Stabilizing 2,2-Dimethylthiazolidine-4-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of DMTC in solution. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your compounds throughout your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with DMTC degradation in solution and provides step-by-step guidance to mitigate these problems.

Issue 1: Rapid Degradation of DMTC in Aqueous Buffers

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis.

  • Inconsistent results in biological assays.

  • Noticeable pH shift in the solution over time.

Root Cause Analysis:

The primary degradation pathway for DMTC in aqueous solutions is hydrolysis. The thiazolidine ring is susceptible to both acid and base-catalyzed hydrolysis, which leads to ring-opening and the formation of L-cysteine and acetone. This process is often accelerated at non-neutral pH and elevated temperatures.[1][2][3][4][5]

dot

cluster_hydrolysis Hydrolysis of 2,2-Dimethylthiazolidine-4-carboxylic acid DMTC 2,2-Dimethylthiazolidine- 4-carboxylic acid Intermediate Protonated or Deprotonated Intermediate DMTC->Intermediate H+ or OH- Products L-Cysteine + Acetone Intermediate->Products H2O

Caption: Acid or base-catalyzed hydrolysis of DMTC.

Mitigation Strategies:

1. pH Control:

  • Recommendation: Maintain the pH of your solution within a neutral range (pH 6.5-7.5). The stability of related thiazolidine compounds is known to be pH-dependent, with degradation favored at higher pH.[6]

  • Protocol:

    • Prepare your aqueous buffer (e.g., phosphate-buffered saline) and adjust the pH to 7.0 using a calibrated pH meter.

    • Dissolve the DMTC in the pH-adjusted buffer.

    • Monitor the pH of the solution throughout your experiment and adjust as necessary.

2. Temperature Management:

  • Recommendation: Perform experiments at controlled, low temperatures whenever possible. Store stock solutions at 2-8°C for short-term use and in aliquots at -20°C or -80°C for long-term storage.[7][8][9]

  • Protocol for Preparing Stock Solutions:

    • Equilibrate the DMTC solid to room temperature before opening the container to prevent moisture condensation.

    • Weigh the required amount of DMTC in a sterile environment.

    • Dissolve in a pre-chilled, pH-neutral buffer.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store immediately at the recommended temperature.

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Minimizes acid and base-catalyzed hydrolysis.
Temperature 2-8°C (short-term), -20°C or -80°C (long-term)Reduces the rate of chemical degradation.
Solvent Aqueous buffers (e.g., PBS)Ensure pH is controlled.
Issue 2: Oxidative Degradation of DMTC

Symptoms:

  • Formation of disulfide-linked dimers or other oxidation products, detectable by mass spectrometry.

  • Loss of biological activity, particularly if the thiol group of the potential degradation product, cysteine, is important.

Root Cause Analysis:

Thiazolidine compounds derived from cysteine can be susceptible to oxidation.[10] While the sulfur atom in the thiazolidine ring is less prone to oxidation than a free thiol, any ring-opening to cysteine will expose a highly reactive sulfhydryl group that can be readily oxidized. Oxidative stress can also lead to the formation of reactive carbonyls that can interact with the compound.[11]

dot

cluster_oxidation Oxidative Degradation Pathway DMTC 2,2-Dimethylthiazolidine- 4-carboxylic acid Cysteine L-Cysteine (from hydrolysis) DMTC->Cysteine Hydrolysis Cystine Cystine (Disulfide Dimer) Cysteine->Cystine Oxidizing agents (e.g., O2, metal ions)

Caption: Oxidation of cysteine, a potential degradation product of DMTC.

Mitigation Strategies:

1. Use of Degassed Buffers:

  • Recommendation: To minimize dissolved oxygen, use buffers that have been degassed.

  • Protocol:

    • Prepare your buffer solution.

    • Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

    • Alternatively, use a vacuum degassing method.

    • Dissolve the DMTC in the degassed buffer immediately before use.

2. Addition of Antioxidants:

  • Recommendation: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant.

  • Caution: Ensure the chosen antioxidant is compatible with your experimental system.

  • Examples:

    • Ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation.

    • Ascorbic acid, although it can have pro-oxidant effects in the presence of metal ions.

3. Inert Atmosphere:

  • Recommendation: For highly sensitive experiments, handle the DMTC solution under an inert atmosphere (e.g., in a glove box).

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of DMTC in a solid state?

A1: When stored in a cool, dry, and dark place with the container tightly sealed, solid DMTC is generally stable for at least one year.[7] The product is chemically stable under standard ambient conditions.

Q2: Can I dissolve DMTC in organic solvents like DMSO or ethanol?

A2: Yes, dissolving DMTC in anhydrous organic solvents like DMSO or ethanol is a common practice for creating concentrated stock solutions. These solutions are generally more stable than aqueous solutions because the lack of water prevents hydrolysis. However, it is crucial to use high-purity, anhydrous solvents to minimize degradation. When diluting the stock solution into an aqueous buffer for your experiment, be mindful of the final concentration of the organic solvent, as it may affect your biological system.

Q3: How can I confirm that my DMTC solution has degraded?

A3: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14] You can monitor the peak corresponding to DMTC and look for the appearance of new peaks over time. Comparing a freshly prepared sample with an aged sample will provide a clear indication of degradation. Derivatization may be required for stabilization and accurate quantification of degradation products.[11][15][16]

Q4: Is DMTC sensitive to light?

A4: While the primary degradation pathways are hydrolysis and oxidation, it is good laboratory practice to protect all chemical solutions from light to prevent potential photochemical degradation. Storing solutions in amber vials or wrapping containers in aluminum foil is recommended. The general storage advice is to keep it away from direct sunlight.[7]

Q5: I observe a change in the color of my DMTC solution. What does this indicate?

A5: A color change can be an indicator of degradation. For some related thiazolidine compounds, thermal degradation can lead to browning through the Maillard reaction, especially in the presence of reducing sugars.[6][17] If you observe a color change, it is highly recommended to analyze the solution's purity using an analytical method like HPLC.

References

  • Material Safety Data Sheet. (2021-11-25).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-15). [Source details indicate chemical stability under standard ambient conditions].
  • Method for producing 2-substituted-thiazolidine-4-carboxylic acids. (n.d.). Google Patents.
  • Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. (2012). ResearchGate. Retrieved from [Link]

  • Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. (2015). PubMed. Retrieved from [Link]

  • Regulated Formation of Inhibited Color and Enhanced Flavor Derived from Heated 2-Threityl-Thiazolidine-4-Carboxylic Acid with Additional Cysteine Targeting at Different Degradation Stages. (2023). PubMed. Retrieved from [Link]

  • Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. (2012). PubMed. Retrieved from [Link]

  • HYDROLYSIS REACTIONS. (2018).
  • Degradation of 2‑Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. (2021). Figshare. Retrieved from [Link]

  • (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid | C6H11NO2S | CID 676443 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Thioxothiazolidine-4-carboxylic acid (TTCA) [Biomonitoring Methods, 1994]. (n.d.). [Source details not fully available, but discusses HPLC analysis].
  • [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. (2022). PubMed. Retrieved from [Link]

  • Determination of urinary 2-thiothiazolidine-4-carboxylic acid by automated high performance liquid chromatography, as an index of carbon disulfide exposure. (1989). PubMed. Retrieved from [Link]

  • Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid - MacSphere. (n.d.). Retrieved from [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Decarboxylation of Carboxylic Acids. (2025). YouTube. Retrieved from [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis of carboxylic acid derivatives (12). (2009). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Crystallization of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving crystallization challenges with thiazolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in obtaining high-quality crystals of these versatile heterocyclic compounds. As a Senior Application Scientist, I have synthesized field-proven insights with fundamental scientific principles to provide a robust troubleshooting framework. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My thiazolidine derivative is "oiling out" instead of crystallizing.

Q: I've cooled my saturated solution, but instead of crystals, I'm getting a viscous oil. What's happening and how can I fix it?

A: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute's melting point is lower than the boiling point of the crystallization solvent, or when the solution is supersaturated to a point where the solute's solubility is exceeded, but the conditions are not favorable for nucleation and crystal growth.[1] For thiazolidine derivatives, which often possess a degree of flexibility and various functional groups capable of intermolecular interactions, this can be particularly prevalent.

Underlying Causes & Solutions:

  • High Solute Concentration and Rapid Cooling: A high concentration of the thiazolidine derivative combined with rapid cooling can lead to a state of high supersaturation where the compound separates as a liquid.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool much more slowly.[1] Slow cooling can be achieved by leaving the flask on a cooling hotplate or in a Dewar flask.[1]

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound at room temperature, preventing it from crashing out as a solid.

    • Solution: Experiment with a solvent system where your thiazolidine derivative has high solubility at elevated temperatures but significantly lower solubility at room or sub-zero temperatures. A mixed solvent system can be highly effective. For instance, dissolve your compound in a "good" solvent like ethanol or ethyl acetate and then slowly add a "poor" solvent (an anti-solvent) like water or hexane until the solution becomes slightly turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.[2]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, leading to an oily precipitate.[1][3] These impurities can be unreacted starting materials from the synthesis of the thiazolidine ring, such as aldehydes, amines, and thioglycolic acid derivatives, or byproducts from the reaction.[4]

    • Solution: Purify your crude product before attempting crystallization. Techniques like column chromatography are often necessary to remove structurally similar impurities.[1]

Issue 2: No crystals are forming, even after extended cooling.

Q: My solution remains clear even after cooling in an ice bath for a prolonged period. What should I do?

A: The failure of crystals to form from a cooled solution often points to two primary issues: insufficient supersaturation or a high nucleation energy barrier.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of your desired compound, add it to the supersaturated solution. A seed crystal acts as a template for further crystal growth. If no seed crystals are available, you can sometimes use a structurally analogous compound.

  • Increase Supersaturation:

    • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of your thiazolidine derivative.[1] This can be done by leaving the flask loosely covered in a fume hood or by using a gentle stream of nitrogen.

    • Reduce Solvent Volume: If you suspect you've used too much solvent, you can carefully reduce the volume by rotary evaporation and then attempt the crystallization again.[1]

  • Change the Solvent System: Your chosen solvent may be too effective at keeping your compound in solution even at low temperatures. Trying a different solvent or a mixed solvent system is a crucial step.[5]

Issue 3: The crystallization is happening too quickly, resulting in a fine powder.

Q: As soon as I cool my solution, a large amount of fine powder crashes out. How can I get larger, better-quality crystals?

A: Rapid crystallization, often termed "crashing out," traps impurities within the crystal lattice and leads to the formation of small, poorly-defined crystals or an amorphous powder.[6] The goal is to slow down the crystal growth process to allow for the orderly arrangement of molecules into a well-defined crystal lattice.

Strategies for Slower Crystal Growth:

  • Use More Solvent: Add a bit more of the hot solvent than the minimum required to dissolve the solid. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[6]

  • Slow Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, and then gradually cool it further. Insulating the flask can also help to slow the cooling rate.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals, especially with small amounts of material. Dissolve your thiazolidine derivative in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent). The vapor of the poor solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.[7]

Issue 4: The crystallization yield is very low.

Q: I've managed to get crystals, but the final yield is less than 20%. How can I improve this?

A: A low yield in crystallization can be frustrating and is often due to using an excessive amount of solvent or premature filtration.[6]

Improving Crystallization Yield:

  • Optimize Solvent Volume: The most common reason for low yield is using too much solvent, which results in a significant portion of your compound remaining in the mother liquor.[1][6] To check for this, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that more product can be recovered.[6]

  • Second Crop Crystallization: Do not discard the mother liquor. Concentrate it by boiling off some of the solvent and then cool it again to obtain a second crop of crystals.[6] Be aware that the purity of the second crop may be lower than the first.

  • Cooling Temperature: Ensure you have cooled the solution to a sufficiently low temperature to maximize the amount of product that crystallizes out. Check the solubility profile of your compound in the chosen solvent.

  • pH Adjustment: For thiazolidine derivatives with acidic or basic functional groups, the pH of the solution can significantly impact solubility. Adjusting the pH to the point of minimum solubility before cooling can dramatically improve the yield.[7]

Data Presentation & Protocols

Table 1: Common Solvents for Crystallization of Thiazolidine Derivatives
SolventBoiling Point (°C)PolarityCommon Use Cases for Thiazolidine Derivatives
Ethanol78Polar ProticGood general-purpose solvent, often used in mixed systems with water.
Methanol65Polar ProticSimilar to ethanol but more volatile.
Ethyl Acetate77Polar AproticEffective for moderately polar derivatives.[5]
Acetonitrile82Polar AproticAnother option for moderately polar compounds.[5]
Dichloromethane40Polar AproticUse with caution due to high volatility; can lead to rapid evaporation and poor crystal quality.[7]
Toluene111NonpolarSuitable for less polar derivatives, but high boiling point can lead to oiling out.[8]
Hexane/Heptane69 / 98NonpolarOften used as an anti-solvent in mixed solvent systems.
Water100Very PolarCan be used for derivatives with highly polar or ionizable groups, or as an anti-solvent.[9]

This table provides a general guideline. The ideal solvent must be determined experimentally.

Experimental Protocol: Screening for an Optimal Crystallization Solvent
  • Preparation: Place approximately 10-20 mg of your crude thiazolidine derivative into several small test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent from Table 1, drop by drop, at room temperature.

  • Solubility at Room Temperature: Observe the solubility of your compound in each solvent. A good crystallization solvent will not dissolve the compound at room temperature.

  • Solubility at Elevated Temperature: Gently heat the test tubes containing the insoluble compounds. A suitable solvent will dissolve your compound completely at or near its boiling point.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The solvent that yields a good quantity of well-formed crystals upon cooling is a promising candidate for scaling up the crystallization.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Crystallization

G cluster_no_crystals Troubleshooting: No Crystals cluster_oil Troubleshooting: Oiling Out cluster_powder Troubleshooting: Fine Powder start Start: Crude Thiazolidine Derivative dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Formed outcome->crystals Success no_crystals No Crystals Formed outcome->no_crystals Problem oil Oiling Out outcome->oil Problem powder Fine Powder Forms outcome->powder Problem end End: Pure Crystals crystals->end induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil->reheat_add_solvent use_more_solvent Use More Solvent powder->use_more_solvent increase_supersaturation Increase Supersaturation (Evaporate Solvent) induce_nucleation->increase_supersaturation change_solvent Change Solvent System increase_supersaturation->change_solvent change_solvent->dissolve change_solvent_oil Change to a Less Soluble Solvent reheat_add_solvent->change_solvent_oil purify_oil Purify Compound (Chromatography) change_solvent_oil->purify_oil purify_oil->dissolve slow_cooling Employ Slower Cooling use_more_solvent->slow_cooling vapor_diffusion Try Vapor Diffusion slow_cooling->vapor_diffusion vapor_diffusion->dissolve G start Start: Compound is too soluble in 'Good Solvent' (A) and insoluble in 'Poor Solvent' (B) step1 Dissolve compound in minimum hot 'Good Solvent' (A) start->step1 step2 Slowly add 'Poor Solvent' (B) at elevated temperature until solution is turbid step1->step2 step3 Add a few drops of 'Good Solvent' (A) until solution is clear again step2->step3 step4 Allow the solution to cool slowly step3->step4 result Crystals form as the solubility decreases step4->result

Caption: A workflow for performing crystallization using a mixed solvent system.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Myerson, A. S. (2002). Coping with crystallization problems. ResearchGate. [Link]

  • Hermanto, S., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • de Souza, M. V. N., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC - PubMed Central. [Link]

  • Kumar, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]

  • Hassan, Z. S., et al. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology.
  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. [Link]

  • Hermanto, S., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Thiazolidine. [Link]

  • Fernandes, S. T. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.).
  • A method to crystallize substances that oil out. (2025, August 7). ResearchGate. [Link]

  • Nawale, S. L., & Dhake, A. S. (n.d.). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica.
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019, May 22). ACS Publications. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). MDPI. [Link]

  • Cocrystal Formation from Solvent Mixtures. (2010, June 3). Crystal Growth & Design - ACS Publications. [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystalliz
  • Crystalliz
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024, May 13).
  • Crystallization of fats and oils. (2023, August 24). Sonneveld. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Insights into crystallization pathways. (2017, April 12). Monash University.
  • Crystalliz

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Technical Support Center: Purification of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTA-HCl). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile non-proteinogenic amino acid derivative. Achieving high purity of DMTA-HCl is critical for its primary applications, such as in the design of advanced prodrug linker systems, where impurities can significantly impact reaction kinetics and downstream biological assays.[1]

This document provides in-depth, experience-driven guidance to help you navigate the common challenges encountered during the purification of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude DMTA-HCl sample?

A: The impurity profile of crude DMTA-HCl is largely dependent on its synthesis, which typically involves the condensation of L-cysteine with acetone.[1] Consequently, the most common impurities are:

  • Unreacted Starting Materials: L-cysteine hydrochloride and residual acetone.

  • Synthesis Byproducts: Potential side-reaction products, although the primary reaction is generally efficient.

  • Degradation Products: The thiazolidine ring can be susceptible to hydrolysis, especially under strongly basic conditions, which can cause it to revert to L-cysteine and acetone.[1] While the hydrochloride salt form provides some stability, prolonged exposure to harsh pH conditions should be avoided.

  • Diastereomers: Depending on the reaction conditions, epimerization can occur, leading to diastereomeric impurities that can be challenging to separate.[2]

Q2: Why is recrystallization the recommended primary purification technique for DMTA-HCl?

A: Recrystallization is the most effective and scalable method for purifying solid organic compounds like DMTA-HCl. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For DMTA-HCl, its crystalline nature and the significant difference in solubility between hot and cold conditions in specific polar solvents make it an ideal candidate for this technique. A well-executed recrystallization can efficiently remove trapped solvents, unreacted starting materials, and most side-products in a single step.

Q3: How does the hydrochloride salt form of DMTA affect the choice of purification solvents?

A: The hydrochloride salt dramatically increases the polarity and aqueous solubility of the molecule.[1] This is a critical factor in solvent selection. While the non-ionic form may be soluble in a broader range of organic solvents, the HCl salt is most soluble in polar protic solvents like water, methanol, and ethanol. This property dictates the use of these solvents or, more commonly, a binary solvent system (a "good" solvent and a "poor" or "anti-solvent") to achieve the ideal solubility curve for effective recrystallization.

Q4: What analytical methods are best for assessing the purity of my final DMTA-HCl product?

A: A multi-pronged approach is recommended for robust purity assessment:

  • Melting Point: A sharp melting point range that matches the literature value (approx. 125-130 °C) is a strong indicator of high purity.[3] Impurities typically depress and broaden the melting range.

  • NMR Spectroscopy (¹H-NMR): Provides structural confirmation and can detect proton-containing impurities. The absence of peaks corresponding to starting materials or solvents is a key purity check.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (197.68 g/mol ).[1][4]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying even minor impurities.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

  • Question: I performed a recrystallization, but my product recovery was below 50%. Why is this happening and how can I improve it?

  • Expert Analysis: Low yield is one of the most common frustrations in recrystallization. The cause is almost always related to the solubility profile of your compound in the chosen solvent system.

    • Excessive Solvent Volume: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary. If the solution is not saturated, the compound will remain dissolved even after cooling.

    • Premature Crystallization: If crystals form too quickly (e.g., during a hot filtration step), product is lost before the main cooling phase. This suggests the solvent is not keeping the compound in solution effectively at high temperatures.

    • Inappropriate Solvent Choice: The compound may have excessively high solubility in the chosen solvent even at low temperatures. An ideal solvent should exhibit high solubility at high temperatures and low solubility at low temperatures.

  • Recommended Solutions:

    • Optimize Solvent Volume: In your next attempt, add the hot solvent portion-wise to your crude material until it just dissolves.

    • Employ an Anti-Solvent System: Dissolve the DMTA-HCl in a minimal amount of a "good" solvent (e.g., hot water or methanol) and then slowly add a "poor" or "anti-solvent" (e.g., ethanol, isopropanol, or acetone) in which the compound is less soluble, until the solution becomes turbid. Gently heat to redissolve, then allow to cool slowly. This technique effectively reduces the solubility of the product at lower temperatures, promoting higher crystal recovery.

    • Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Rapid cooling can trap impurities and lead to smaller, less pure crystals.

Issue 2: Product Oiling Out Instead of Crystallizing

  • Question: During cooling, my product separated as an oil or a sticky mass, not as fine crystals. What went wrong?

  • Expert Analysis: "Oiling out" occurs when the solute's solubility is so low upon cooling that it comes out of solution above its melting point, or as a supersaturated, amorphous liquid. This is often due to a significant polarity mismatch between the solute and the solvent.

  • Recommended Solutions:

    • Change Solvent System: The current solvent is likely too non-polar. Switch to a more polar solvent system. For DMTA-HCl, a mixture of ethanol and water is often a reliable starting point.[5]

    • Reduce Initial Concentration: Try using a slightly larger volume of solvent to prevent the solution from becoming excessively supersaturated upon cooling.

    • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal from a previous successful batch is also highly effective.

Issue 3: Post-Purification Analysis Shows Contamination

  • Question: My ¹H-NMR spectrum shows unexpected peaks, or my melting point is still broad and low after recrystallization. What are these impurities and why weren't they removed?

  • Expert Analysis: This indicates that the chosen recrystallization protocol was not effective for the specific impurities present.

    • Trapped Solvent: The impurity peaks may correspond to the recrystallization solvent itself. This happens when crystals grow too quickly, trapping solvent molecules within the crystal lattice.

    • Co-crystallization of Impurities: The impurity may have a similar solubility profile to DMTA-HCl in the chosen solvent, causing it to crystallize alongside your product.

    • Degradation: If purification involved prolonged heating, the compound may have partially degraded.

  • Recommended Solutions:

    • Thorough Drying: Ensure the final product is dried under vacuum for a sufficient period to remove all residual solvent. Gentle heating during vacuum drying can be effective but should be done cautiously to prevent degradation.

    • Wash the Crystals: Before drying, wash the filtered crystals with a small amount of cold recrystallization solvent or a solvent in which the product is insoluble (like diethyl ether) to remove surface impurities.[5]

    • Iterate the Solvent System: If impurities persist, a second recrystallization using a different solvent system is necessary. For example, if an ethanol/water system failed, try a methanol/isopropanol system. The change in solvent polarity can alter the solubility of the impurities enough to leave them behind in the mother liquor.

Experimental Protocols & Workflows

Workflow for Selecting a Recrystallization Solvent System

The following diagram outlines the logical process for identifying an optimal solvent system for DMTA-HCl purification.

G start Start: Crude DMTA-HCl test_solubility Test Solubility in Polar Solvents (Water, Methanol, Ethanol) start->test_solubility is_soluble_cold Soluble in Cold Solvent? test_solubility->is_soluble_cold is_soluble_hot Insoluble in Hot Solvent? is_soluble_cold->is_soluble_hot No find_antisolvent Find Anti-Solvent (e.g., Isopropanol, Acetone) is_soluble_cold->find_antisolvent Yes use_single_solvent Use Single Solvent System is_soluble_hot->use_single_solvent No fail Re-evaluate Solvent Class (Consider polar aprotic options) is_soluble_hot->fail Yes use_binary_system Use Binary (Solvent/Anti-Solvent) System find_antisolvent->use_binary_system end Proceed to Recrystallization use_single_solvent->end use_binary_system->end

Caption: Decision tree for selecting a suitable recrystallization solvent.

Protocol 1: Purification of DMTA-HCl by Recrystallization from Ethanol/Water

This protocol is a robust starting point for achieving high-purity DMTA-HCl.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution: Place the crude DMTA-HCl (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add a minimal volume of hot deionized water (e.g., start with 10-15 mL) and heat the mixture to near boiling with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear solution, slowly add warm 95% ethanol dropwise while stirring. Continue adding ethanol until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of hot water to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Summary

The physical and chemical properties of DMTA-HCl are essential for planning purification and subsequent experiments.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂S[1][4]
Molecular Weight 197.68 g/mol [1][4]
Appearance White to off-white solid[1][3]
Melting Point 125-130 °C[3]
Aqueous Solubility >50 mg/mL (at 25°C)[1]
Storage Temperature Room Temperature, sealed in dry conditions[3]

References

  • Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1695-1700. Retrieved from [Link]

  • Al-Qalaf, F. A., et al. (2008). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Molecules, 13(4), 849-861. Retrieved from [Link]

  • Suyama, T., & Sano, K. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids. Google Patents.
  • PubChem. (n.d.). 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, J., et al. (2015). Preparation process of L-2-oxothiazolidine-4-carboxylic acid. Google Patents.
  • PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Alonso, D., et al. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. Google Patents.

Sources

Technical Support Center: Mitigating Artificial N-Nitrosothiazolidine-4-carboxylic Acid (NTCA) Formation During Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Understanding the Mechanism of Artificial NTCA Formation

Accurate analysis begins with a fundamental understanding of the underlying chemistry. NTCA is not typically a pre-existing impurity in most systems but rather forms when specific precursors are present under favorable conditions. The formation is a distinct two-step process.[1][2]

  • Step 1: Precursor Formation. The amino acid L-cysteine reacts with an aldehyde, most commonly formaldehyde, in a condensation reaction.[1][3] This forms the stable heterocyclic precursor, Thiazolidine-4-carboxylic acid (TCA). This reaction can occur readily under physiological or sample storage conditions.

  • Step 2: Nitrosation. The secondary amine within the TCA ring is susceptible to nitrosation by a nitrosating agent.[1] Under acidic conditions (typically pH 3-5), residual nitrite (NO₂⁻) in the sample, reagents, or solvents is converted into the potent nitrosating agent, nitrous acid (HNO₂), which then reacts with TCA to form NTCA.[4]

This pathway highlights three critical factors that must be controlled during analysis: the presence of precursors (cysteine, formaldehyde), the presence of a nitrosating agent source (nitrite), and the sample environment (pH, temperature).

NTCA_Formation cluster_0 Step 1: Precursor Formation cluster_1 Nitrosating Agent Activation cluster_2 Step 2: Nitrosation Cysteine L-Cysteine TCA Thiazolidine-4-carboxylic Acid (TCA Precursor) Cysteine->TCA Formaldehyde Formaldehyde Formaldehyde->TCA NTCA N-Nitrosothiazolidine-4- carboxylic Acid (NTCA) ARTIFICIAL FORMATION TCA->NTCA Nitrite Nitrite (NO₂⁻) HNO2 Nitrous Acid (HNO₂) Potent Nitrosating Agent Nitrite->HNO2 + H⁺ Acid Acidic Conditions (e.g., pH < 5) HNO2->NTCA Reaction

Caption: Chemical pathway for the artificial formation of NTCA.
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during NTCA analysis in a direct question-and-answer format.

Question 1: I'm detecting NTCA in my negative control or blank samples. What's happening?

Answer: This indicates contamination within your analytical workflow. The source could be solvents, reagents, or the autosampler system itself.

Troubleshooting Steps:

  • Solvent & Reagent Check: Prepare fresh mobile phases and diluents using high-purity, HPLC/MS-grade reagents. Analyze a "pure" blank injection consisting only of your fresh diluent to isolate the source.

  • System Purge: Perform a thorough cleaning of your LC system, especially the injector and needle port, as NTCA can be adsorbed onto system components.[5] An optimized needle wash with a strong organic solvent is critical.

  • Carryover Assessment: Inject a high-concentration NTCA standard followed by several blank injections. If the NTCA peak appears in the blanks and decreases with each injection, you have a carryover issue that needs to be addressed with a more rigorous wash method.[5]

Question 2: My NTCA results are inconsistent and highly variable between replicate preparations of the same sample. Why?

Answer: High variability is a classic sign of uncontrolled artificial formation. Minor differences in sample handling time, temperature, or reagent purity between replicates can lead to significant differences in the amount of NTCA formed.

Troubleshooting Steps:

  • Implement pH Control: The rate of nitrosation is highly dependent on pH.[4][6] Ensure your sample preparation diluent is buffered to a neutral or slightly basic pH (>7) to inhibit the formation of nitrous acid.

  • Add a Nitrite Scavenger: This is the most effective way to prevent in-situ nitrosation. Add a scavenger like ascorbic acid or ammonium sulfamate to your sample diluent before introducing the sample. This neutralizes any residual nitrite.[4][5] (See Protocol 1).

  • Control Temperature: Avoid heating samples during preparation, as elevated temperatures can accelerate the nitrosation reaction.[4] Perform extractions at room temperature or below if possible.

Question 3: I've added a scavenger, but I'm still seeing unexpected NTCA. How do I confirm my mitigation strategy is working?

Answer: This requires a systematic validation of your scavenger's effectiveness within your specific sample matrix.

Troubleshooting Workflow: The following workflow is designed to systematically diagnose and solve issues related to unexpected NTCA formation.

Troubleshooting_Workflow Start Unexpected NTCA Detected or High Variability CheckBlank 1. Analyze Fresh Blank (Solvent Only) Start->CheckBlank BlankResult NTCA Present? CheckBlank->BlankResult CleanSystem Contamination Issue: - Clean LC System - Optimize Needle Wash - Use Fresh Solvents BlankResult->CleanSystem Yes CheckSamplePrep 2. Review Sample Prep Conditions BlankResult->CheckSamplePrep No SamplePrepResult Using Scavenger & Neutral pH? CheckSamplePrep->SamplePrepResult ImplementMitigation Implement Mitigation: - Add Scavenger - Adjust pH to >7 - Control Temperature SamplePrepResult->ImplementMitigation No ValidateMitigation 3. Validate Scavenger (Spike Study) SamplePrepResult->ValidateMitigation Yes ImplementMitigation->ValidateMitigation SpikeStudy Prepare 3 Samples: A) Blank Matrix B) Matrix + Precursors + Nitrite C) Matrix + Precursors + Nitrite + Scavenger ValidateMitigation->SpikeStudy SpikeResult Is NTCA in (C) << (B)? SpikeStudy->SpikeResult Success Mitigation Successful: Proceed with Validated Method SpikeResult->Success Yes OptimizeScavenger Scavenger Ineffective: - Increase Scavenger Conc. - Try Different Scavenger - Check Scavenger Stability SpikeResult->OptimizeScavenger No

Caption: Troubleshooting workflow for unexpected NTCA results.
Section 3: Proactive Mitigation Protocols & Best Practices

The most reliable approach is to prevent artificial NTCA formation from the start. This involves modifying your sample preparation and analytical methods.

Protocol 1: Sample Preparation with Nitrite Scavenging

Objective: To prepare a sample for analysis while actively preventing the in-situ formation of NTCA.

Materials:

  • Sample (e.g., drug product, biological matrix)

  • Diluent (e.g., 0.1% Formic Acid in 10% Methanol/Water - Note: Acid is for chromatographic purposes; the scavenger's role is critical)[5]

  • Nitrite Scavenger: Ascorbic Acid or Ammonium Sulfamate

  • Vortex mixer, centrifuge, HPLC vials

Procedure:

  • Prepare Scavenged Diluent: Prepare your initial sample diluent. Immediately before use, add the nitrite scavenger. A typical starting concentration is 10 mM Ascorbic Acid. It is crucial to prepare this solution fresh daily , as scavengers like ascorbic acid can degrade.

  • Sample Weighing & Dispensing: Accurately weigh the sample into a centrifuge tube.

  • Immediate Dilution: Add a precise volume of the freshly prepared scavenged diluent to the sample. The immediate introduction of the scavenger is key to neutralizing nitrosating agents before they can react.

  • Extraction: Vortex or sonicate the sample for a predetermined time to ensure complete dissolution/extraction.

  • Clarification: Centrifuge the sample at high speed (e.g., 4000 rpm for 15 minutes) to pellet any undissolved excipients or matrix components.[5]

  • Analysis: Transfer the supernatant to an HPLC vial for immediate LC-MS analysis. Avoid letting samples sit in the autosampler for extended periods.

Table 1: Comparison of Common Nitrite Scavengers
ScavengerTypical ConcentrationMechanism of ActionAdvantagesConsiderations
Ascorbic Acid (Vitamin C) 5 - 20 mMReduces nitrous acid (HNO₂) to nitric oxide (NO), preventing it from acting as a nitrosating agent.[7][8]Highly effective, readily available, commonly used in pharmaceutical formulations.[6][9]Can degrade in solution, especially when exposed to light and air. Should be prepared fresh.[4]
Ammonium Sulfamate 5 - 20 mMReacts directly with nitrous acid to produce nitrogen gas and sulfate, effectively destroying the nitrosating agent.[4]Very efficient and stable.Less common as a pharmaceutical excipient compared to ascorbic acid.
Propyl Gallate 1 - 10 mMActs as an antioxidant, scavenging nitrite radicals.[7]Effective in both solution and solid-state.[7]May have different solubility profiles compared to ascorbic acid.
p-Aminobenzoic Acid (PABA) 1 - 10 mMCompetitively reacts with nitrosating agents.[7]Shown to be an effective scavenger.[7]Potential for interference in the analytical method should be evaluated.
Section 4: Analytical Method (LC-MS) Considerations

Your analytical method must be optimized for this unique analyte and robust against potential artifacts. NTCA is a non-volatile, polar, and acidic compound, making Liquid Chromatography-Mass Spectrometry (LC-MS) the required technique.[5] High-resolution mass spectrometry (LC-HRMS) is often preferred for its high selectivity.[10]

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis of NTCA
ParameterRecommendationRationale & Expert Insights
LC Column Reversed-Phase C18 or Biphenyl (e.g., 2.1 x 100 mm, <3 µm)A C18 column is a standard for many nitrosamines. A Biphenyl phase can offer alternative selectivity for polar compounds like NTCA.[5]
Mobile Phase A Water + 0.1% Formic AcidThe acid is crucial for good chromatography. It suppresses the ionization of NTCA's carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[5]
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidStandard organic solvents for reversed-phase LC. A gradient elution is typically required.
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is suitable for polar molecules. Positive mode is typically used for nitrosamines, detecting the protonated molecule [M+H]⁺.[5]
MS/MS Transitions Precursor Ion: [M+H]⁺ (e.g., m/z 163.0)The primary precursor ion will be the protonated molecule.
Product Ions: (e.g., m/z 117.0, m/z 71.0)Product ions should be selected based on fragmentation experiments with a certified reference standard to ensure specificity and sensitivity. The loss of CO₂ and H₂O is a common fragmentation pathway.
Source Temp. 350-450 °CStandard range for ESI. Should be optimized to maximize signal without causing in-source degradation.
Injection Port Temp. AVOID GC. Do not use Gas Chromatography.High temperatures in a GC injection port can cause the artificial formation of nitrosamines from precursors and are unsuitable for non-volatile compounds like NTCA.[4]
Section 5: Frequently Asked Questions (FAQs)
  • Q1: Why is NTCA a concern when it's considered non-mutagenic? A1: While some studies suggest NTCA itself has low cytotoxicity and is not mutagenic, its presence serves as a critical biomarker for exposure to nitrosating conditions and precursors.[2][11] Regulatory bodies require control over all nitrosamine impurities, and accurate measurement is essential to understand and mitigate potential risks from other, more potent nitrosamines that could form under similar conditions.[12][13]

  • Q2: Can my drug product formulation itself be a source of the problem? A2: Yes. Excipients can contain trace levels of nitrites, and the drug substance itself may contain or degrade to form secondary amines.[14][15] The interaction of these components during the product's shelf-life, especially under acidic micro-environments, can lead to the formation of nitrosamines.[6][9]

  • Q3: Is it better to use a higher concentration of scavenger to be safe? A3: Not necessarily. While a sufficient concentration is needed, an excessive amount could potentially interfere with the analysis (e.g., cause ion suppression in the MS source). The optimal concentration should be determined during method development using the validation spike study described in the troubleshooting workflow.

  • Q4: Do I need to use an isotopically labeled internal standard? A4: It is highly recommended. A stable isotopically labeled internal standard (e.g., ¹³C₂, ¹⁵N-NTCA) is the gold standard for quantitative LC-MS analysis.[5] It co-elutes with the analyte and experiences similar matrix effects (ion suppression/enhancement), leading to more accurate and precise quantification.

References
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S.
  • Method validation challenges for N-Nitrosothiazolidine-4-carboxylic acid assays. (n.d.). BenchChem.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2024).
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications - Chemical Research in Toxicology.
  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
  • Control of Nitrosamine Impurities in Human Drugs. (2024). U.S.
  • Technical Support Center: Preventing In-Situ Nitrosamine Formation During Sample Prepar
  • 6 Steps to reduce nitrosamines impurities in Pharma industry. (2024). Pharma Courses.
  • GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. (n.d.).
  • Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
  • Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. (2021). FirstWord Pharma.
  • Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Deriv
  • N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. (n.d.).
  • N-Nitrosothiazolidine-4-carboxylic acid as a derivative of thiazolidine-4-carboxylic acid. (n.d.). BenchChem.
  • Direct trapping of formaldehyde formed via oxidative N-demethylation of N,N-dialkylarylamines by Bacillus megaterium using cysteamine derivatiz
  • Mutagenicity and cytotoxicity of N-nitrosothiazolidine-4-carboxylic acid. (n.d.). PubMed.
  • Application Notes and Protocols for the Quantification of N-Nitrosothiazolidine-4-carboxylic Acid in Biological Samples. (n.d.). BenchChem.
  • TARGETING NITROSAMINE PRECURSORS WITH NOVEL ACTIVE MATERIAL SCIENCE SCAVENGER TECHNOLOGIES. (2024). ONdrugDelivery.

Sources

Technical Support Center: The Impact of Dimethyl Substituents on Thiazolidine Ring Stability and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the nuanced effects of dimethyl substituents on the stability and reactivity of the thiazolidine ring. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with or exploring the potential of these fascinating heterocyclic scaffolds.

Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles that govern the behavior of dimethyl-substituted thiazolidines. By understanding the "why" behind the "how," you can make more informed decisions in your experimental design, troubleshoot challenges effectively, and ultimately accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the influence of gem-dimethyl substitution on the thiazolidine ring.

Q1: How does gem-dimethyl substitution at the C2 position affect the stability of the thiazolidine ring?

The presence of a gem-dimethyl group at the C2 position of the thiazolidine ring generally enhances its stability. This increased stability can be attributed to the Thorpe-Ingold effect , also known as the gem-dimethyl effect.[1][2][3] This effect has two primary contributions:

  • Kinetic Effect (Angle Compression): The two methyl groups, being bulkier than hydrogen atoms, increase the steric hindrance within the acyclic precursor during ring formation. This steric repulsion forces the bond angle between the substituents on the quaternary carbon to be larger than the standard tetrahedral angle of 109.5°. Consequently, the internal angle between the reacting groups (the thiol and the imine) is compressed, bringing them closer together and lowering the activation energy for cyclization.[1][2][3][4] This same principle contributes to a higher energy barrier for the reverse reaction, the ring opening.

  • Thermodynamic Effect (Decreased Conformational Freedom): The gem-dimethyl group restricts the conformational freedom of the open-chain form more than the cyclic form.[2][4] This results in a smaller entropic penalty for cyclization, thus favoring the ring-closed state at equilibrium.

Q2: Does the position of the dimethyl substitution (e.g., C2 vs. C5) have a different impact on ring stability?

Yes, the position of the dimethyl substitution significantly influences its effect on ring stability.

  • C2-Substitution: As discussed above, gem-dimethyl substitution at the C2 position, which is derived from a ketone (like acetone), generally leads to increased stability against hydrolysis due to the Thorpe-Ingold effect.[1][5]

  • C5-Substitution: Gem-dimethyl substitution at the C5 position can also enhance stability, although the mechanism and context might differ. For instance, in thiazolidinediones, substituents at the C5 position have been shown to affect hydrolytic stability.[6] The steric bulk of the dimethyl groups can hinder the approach of nucleophiles, such as water or hydroxide ions, that would initiate ring cleavage.

Q3: How does pH influence the stability of a 2,2-dimethylthiazolidine ring?

The stability of a 2,2-dimethylthiazolidine ring is highly dependent on pH. Generally, these rings are more susceptible to hydrolysis under acidic conditions.[7][8][9] The mechanism of acid-catalyzed hydrolysis typically involves the following steps:

  • Protonation: The ring nitrogen is protonated, which activates the ring towards nucleophilic attack.

  • Ring Opening: The protonation facilitates the cleavage of the C2-N bond, leading to the formation of a resonance-stabilized iminium ion and a free thiol group.[9]

  • Hydrolysis: The iminium ion is then attacked by water, leading to the formation of a carbinolamine intermediate, which subsequently breaks down to release the corresponding ketone (acetone in this case) and the aminothiol.

Under neutral or basic conditions, the thiazolidine ring is generally more stable.[10] However, at very high pH, base-catalyzed hydrolysis can occur, although it is often slower than the acid-catalyzed process.[9]

Q4: Can the electronic effects of other substituents on the thiazolidine ring modulate the impact of dimethyl groups?

Absolutely. The electronic nature of other substituents can significantly influence the stability and reactivity of the thiazolidine ring, complementing or counteracting the effects of the dimethyl groups.

  • Electron-Withdrawing Groups (EWGs): EWGs attached to the ring nitrogen or other positions can decrease the basicity of the nitrogen atom, making it less susceptible to protonation under acidic conditions. This can enhance the stability of the ring towards acid-catalyzed hydrolysis.[5] For example, an N-acetyl group on a thiazolidine ring has been shown to alter its hydrolysis profile.[9]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can increase the electron density on the ring nitrogen, making it more prone to protonation and potentially decreasing the ring's stability in acidic media.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with dimethyl-substituted thiazolidines.

Problem Possible Cause(s) Suggested Solution(s)
Low yield during the synthesis of a 2,2-dimethylthiazolidine derivative. 1. Incomplete reaction. 2. Steric hindrance from the dimethyl groups slowing down the reaction. 3. Unfavorable reaction equilibrium.1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture to overcome the activation energy barrier. 2. Use a Catalyst: For the condensation of an aminothiol with a ketone, a mild acid catalyst can facilitate the formation of the iminium intermediate, accelerating the reaction. 3. Remove Water: The formation of a thiazolidine ring from an aminothiol and a ketone is a condensation reaction that releases water. Removing water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the product.
The purified dimethyl-substituted thiazolidine compound decomposes upon storage. 1. Presence of acidic or basic impurities. 2. Exposure to moisture and air. 3. Inherent instability under storage conditions.1. Thorough Purification: Ensure all acidic or basic reagents and byproducts are removed during workup and purification. Use a neutral wash (e.g., saturated sodium bicarbonate followed by brine) and ensure the final product has a neutral pH. 2. Inert Atmosphere and Dry Conditions: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture and oxidative degradation. 3. Optimize Storage Conditions: Store at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition.
Difficulty in monitoring the reaction progress or confirming the product structure. 1. Complex NMR spectra due to conformational isomers or slow nitrogen inversion. 2. Instability of the product on chromatographic columns.1. Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help resolve complex signals by either coalescing exchange peaks or sharpening individual signals. 2D NMR techniques (e.g., COSY, HSQC) are also invaluable for structural elucidation. 2. Alternative Analytical Techniques: If the compound is unstable on silica or C18 columns, consider using alternative analytical methods such as thin-layer chromatography (TLC) with different mobile phases, or High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight.[11] For stability studies, spectroscopic methods that do not require chromatographic separation, such as UV-Vis or Raman spectroscopy, can be employed.[11][12]
Unexpected ring-opening of the thiazolidine prodrug in the formulation. 1. The pH of the formulation is too low. 2. Presence of acidic excipients.1. pH Adjustment: Buffer the formulation to a pH where the thiazolidine ring is most stable, typically in the neutral to slightly basic range. Conduct stability studies at different pH values to determine the optimal range.[11] 2. Excipient Compatibility Study: Screen all excipients for their potential to lower the pH or catalyze the hydrolysis of the thiazolidine ring.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylthiazolidine-4-carboxylic Acid

This protocol describes a typical procedure for the synthesis of a C2-dimethyl substituted thiazolidine from L-cysteine and acetone.[13]

Materials:

  • L-cysteine

  • Acetone

  • Methanol

  • Diethyl ether

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (optional, for reflux)

Procedure:

  • Dissolve L-cysteine in methanol in a round-bottom flask.

  • Add a stoichiometric excess of acetone to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive substrates, gentle heating under reflux may be necessary.

  • Once the reaction is complete (typically after several hours to overnight), concentrate the solution under reduced pressure to remove the excess acetone and methanol.

  • The crude product will precipitate out. If not, add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to obtain 2,2-dimethylthiazolidine-4-carboxylic acid.

Protocol 2: pH-Dependent Stability Assay of a Dimethyl-Substituted Thiazolidine

This protocol outlines a general method to assess the stability of a thiazolidine compound at different pH values.[11]

Materials:

  • Dimethyl-substituted thiazolidine compound

  • Buffers of various pH values (e.g., pH 2, 5, 7.4, 9)

  • HPLC or UV-Vis spectrophotometer

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of the thiazolidine compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Prepare a series of buffered aqueous solutions at the desired pH values.

  • Initiate the stability study by diluting a small aliquot of the stock solution into each of the buffered solutions to a final known concentration.

  • Incubate the samples at a constant temperature (e.g., 37 °C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quench the reaction if necessary (e.g., by neutralizing the pH or adding a quenching agent).

  • Analyze the samples by a suitable analytical method (e.g., HPLC, UV-Vis) to quantify the amount of the remaining thiazolidine compound.

  • Plot the concentration of the thiazolidine compound versus time for each pH to determine the degradation kinetics.

Visualizations

Diagram 1: The Thorpe-Ingold Effect on Thiazolidine Ring Formation

Thorpe_Ingold_Effect cluster_2 Cyclic Product Unsubstituted Unsubstituted (R=H) TS_Unsub Higher Energy Transition State Unsubstituted->TS_Unsub Higher Ea Dimethyl-Substituted Dimethyl-Substituted (R=CH3) TS_Sub Lower Energy Transition State Dimethyl-Substituted->TS_Sub Lower Ea (Angle Compression) Product Thiazolidine Ring TS_Unsub->Product TS_Sub->Product Stability_Assay_Workflow A Prepare Stock Solution of Thiazolidine Compound C Incubate Samples at Constant Temperature A->C B Prepare Buffers at Different pH Values B->C D Withdraw Aliquots at Time Intervals C->D E Analyze Samples by HPLC or UV-Vis D->E F Plot Concentration vs. Time to Determine Kinetics E->F

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 2,2-Dimethylthiazolidine-4-carboxylic Acid Hydrochloride in Peptide Conformational Control

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Unique Role of Proline and the Quest for Conformational Control

In the intricate world of peptide and protein architecture, the amino acid proline holds a singular status. Its cyclic side chain, which loops back to the backbone amide nitrogen, imposes significant conformational restrictions, limiting the backbone dihedral angle φ to a narrow range (approx. -65°) and influencing the preceding peptide bond to adopt a cis conformation more frequently than any other amino acid residue.[1][2] This "proline effect" is a cornerstone of protein folding, often inducing β-turns and terminating α-helices, thereby playing a critical role in molecular recognition, signal transduction, and overall protein stability.[3][4]

However, the inherent flexibility, while reduced, is not eliminated. Proline still exists in a dynamic equilibrium between cis and trans amide bond isomers, a slow process that can be a rate-limiting step in protein folding.[2][5][6] For peptide drug development, controlling this equilibrium and further restricting conformational freedom is a paramount goal. Achieving a pre-organized, receptor-active conformation can dramatically enhance binding affinity, specificity, and proteolytic stability.

This has led to the development of a wide array of proline analogs, each designed to modulate the peptide backbone in a specific manner.[7] This guide provides an in-depth comparison of one such powerful analog, 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (DMTC-HCl) , with other notable proline mimics, supported by experimental data and detailed protocols to empower your research.

Spotlight on DMTC-HCl: A Thiazolidine-Derived Proline Surrogate

2,2-Dimethylthiazolidine-4-carboxylic acid (DMTC), also referred to as a pseudoproline (ΨPro), is a synthetic proline analog derived from the condensation of D-penicillamine or L-cysteine with acetone.[8][9] The key structural feature is the replacement of the Cγ methylene group of proline with a sulfur atom (forming a thiazolidine ring) and the addition of two methyl groups at the C2 position (equivalent to proline's Cδ).

These modifications impart profound conformational effects:

  • Enhanced Steric Hindrance: The gem-dimethyl group at the C2 position introduces significant steric bulk.[10] This bulk sterically disfavors the trans conformation of the preceding peptide bond due to clashes with the preceding residue's α-carbon substituent.[10]

  • Altered Ring Pucker: The presence of the sulfur atom and the gem-dimethyl groups influences the five-membered ring's puckering preference, further constraining the backbone dihedral angles.

  • Lowered Isomerization Barrier: Studies on dimethylated pseudoprolines have shown that they not only shift the equilibrium towards the cis isomer but also decrease the thermodynamic barrier for cis/trans isomerization by approximately 2-4 kcal/mol compared to native proline.[10] This facilitates faster adoption of the desired conformation.

Essentially, DMTC acts as a potent molecular tool to lock the preceding peptide bond into a high-population cis state, making it an exceptional mimic for Type VI β-turns, which are characterized by a cis-proline at the i+2 position.[11][12]

Comparative Analysis: DMTC vs. Other Proline Analogs

The choice of a proline analog is dictated by the specific conformational outcome desired. Here, we compare DMTC to other widely used analogs based on their primary effects on peptide structure.

Proline AnalogKey Structural FeaturePrimary Conformational EffectPreferred IsomerTypical Application
L-Proline (Pro) Pyrrolidine ringRestricts φ angle; ~5-20% cis population in proteins.[5][13]Trans (favored)Native peptide sequences, baseline conformational studies.
(4R)-Hydroxyproline (Hyp) Hydroxyl group at C4 (R config)Stereoelectronic effects favor an exo ring pucker, strongly stabilizing the trans isomer.[1][5]Strongly TransCollagen stabilization, promoting triple-helical structures.[3]
(4S)-Fluoroproline (flp) Fluorine at C4 (S config)Electronegative fluorine favors an endo ring pucker, increasing the population of the cis isomer.[6]Cis (enhanced)Probing the role of cis-proline in protein folding and function.[6]
Thiaproline (Thz) Sulfur replaces CγFavors interactions between the heterocyclic ring dipole and the preceding carbonyl, stabilizing the cis conformation.[11][12]Cis (enhanced)Inducing β-turns, peptidomimetics.
α-Methylproline (αMePro) Methyl group at CαSteric hindrance at Cα strongly disfavors the cis isomer and restricts the backbone to the α-helical region of the Ramachandran plot.[1][14]Strongly TransStabilizing helical structures, creating rigid β-turns.[1]
DMTC (ΨMe,MePro) Thiazolidine ring with C2 gem-dimethyl groupExtreme steric hindrance from gem-dimethyl groups dramatically increases the cis population, often approaching 100%.[4][10]Strongly CisLocking peptide bonds in a cis conformation, potent Type VI β-turn mimetics.[10]

Causality Behind the Choices:

  • To stabilize a collagen-like triple helix , one would choose (4R)-Hydroxyproline because its stereoelectronic effects strongly favor the trans isomer required for this structure.[3][5]

  • To induce a helical turn while preventing cis/trans isomerization, α-Methylproline is the ideal choice due to the steric clash introduced at the Cα position.[1]

  • To force a specific β-turn that requires a cis amide bond, DMTC is superior to other cis-inducing analogs like Thiaproline or (4S)-Fluoroproline.[10][11][12] The gem-dimethyl substitution provides a more definitive steric lock, effectively removing the trans isomer from the conformational ensemble.[10]

Experimental Validation: Protocols and Methodologies

To empirically determine the conformational effects of these analogs, researchers rely on a suite of biophysical techniques. Here, we outline the core protocols for peptide synthesis and conformational analysis.

Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the typical workflow from peptide design to final structural analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis sp1 Peptide Design (Incorporate Analog) sp2 Solid-Phase Peptide Synthesis (Fmoc Chemistry) sp1->sp2 sp3 Cleavage & Deprotection sp2->sp3 sp4 QC Check (Crude Mass Spec) sp3->sp4 sp5 RP-HPLC Purification sp4->sp5 sp6 Final QC (Purity & Mass) sp5->sp6 ca1 Circular Dichroism (CD) (Secondary Structure) sp6->ca1 Assess global structure ca2 NMR Spectroscopy (3D Structure & Isomerism) sp6->ca2 Detailed atomic structure ca3 Computational Modeling (MD Simulations) ca2->ca3 Refine/validate structure caption Workflow from Peptide Synthesis to Analysis.

Caption: A standard workflow for synthesizing and analyzing conformationally constrained peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual Fmoc-based SPPS, a self-validating system where each step can be monitored (e.g., via a Kaiser test for complete coupling).

  • Resin Swelling: Swell the appropriate Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5x) followed by Dichloromethane (DCM) (3x) and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (or proline analog like Fmoc-DMTC-OH) (3 eq.) with a coupling agent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated mixture to the resin and allow it to react for 1-2 hours.

    • Expert Insight: For sterically hindered analogs like DMTC, a longer coupling time or a more potent coupling agent (e.g., HATU) may be necessary. A positive Kaiser test (indicating free amines) after coupling necessitates a second coupling step.

  • Washing: Wash the resin as in Step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Verify the final product by mass spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.[15]

  • Sample Preparation: Dissolve the lyophilized, purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) or a structure-promoting solvent like 2,2,2-Trifluoroethanol (TFE). The final peptide concentration should be ~20-50 µM.

  • Instrument Setup:

    • Use a quartz cuvette with a 1 mm path length.

    • Set the spectrometer to scan from ~260 nm to 190 nm.

    • Key parameters: Data pitch 0.5 nm, scanning speed 50 nm/min, 3 accumulations.

  • Data Acquisition: Record a baseline spectrum of the solvent alone. Then, record the spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (mdeg) / (10 * c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Interpretation: An α-helix shows characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. A β-sheet shows a single negative band around 218 nm. A strong negative band around 200 nm with a weak positive band around 220 nm is characteristic of a polyproline II (PPII) helix or random coil. Peptides locked into a β-turn by DMTC will often show a spectrum distinct from canonical structures, which can be compared against the parent proline-containing peptide.

Protocol 3: Conformational Analysis by NMR Spectroscopy

NMR provides atomic-level detail on peptide conformation and is the definitive method for observing cis/trans isomerism.[16][17]

  • Sample Preparation: Dissolve the purified peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O).[15]

  • Data Acquisition (on a >500 MHz spectrometer):

    • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum. The presence of two distinct sets of peaks for residues surrounding the proline analog is a direct indication of slow exchange between cis and trans isomers. For a DMTC-containing peptide, one would expect to see a single, highly dominant set of peaks corresponding to the cis conformation.

    • 2D TOCSY: This experiment establishes through-bond correlations, allowing for the assignment of all protons within a given amino acid's spin system.

    • 2D ROESY/NOESY: These experiments detect through-space correlations (protons <5 Å apart). ROESY is often preferred for medium-sized peptides as it avoids zero-crossing issues. The pattern of cross-peaks (e.g., strong αH(i) to NH(i+1) NOEs for helices) reveals the secondary structure and tertiary folds. For a Xaa-Pro bond, a strong αH(Xaa) to CδH(Pro) NOE is characteristic of the trans isomer, while a strong αH(Xaa) to CαH(Pro) NOE indicates the cis isomer.

  • Structure Calculation: The distance restraints derived from ROESY/NOESY cross-peak intensities, combined with dihedral angle restraints from coupling constants, are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Visualizing Conformational Constraints

The power of proline analogs lies in their ability to restrict the allowable conformational space. This can be visualized using a Ramachandran plot and by considering the cis/trans equilibrium.

Impact on Cis/Trans Isomerism

The steric bulk of the C2 gem-dimethyl groups in DMTC creates a significant energy penalty for the trans conformation.

G T1 Trans Isomer (X-Pro) High Energy for DMTC T2 T2 C1 Cis Isomer (X-Pro) Low Energy for DMTC C2 C2 T2->C2 Steric Clash Favors Cis C2->T2 Equilibrium Shift caption Steric effect of DMTC on X-Pro isomerism.

Caption: The gem-dimethyl group of DMTC sterically clashes with the preceding residue in the trans form, strongly favoring the cis isomer.

Conclusion and Future Perspectives

This compound is not merely another proline analog; it is a powerful tool for enforcing a specific and often biologically crucial cis-amide bond conformation.[10] While other analogs like hydroxyproline or α-methylproline offer exquisite control over trans bonds and helical propensity, DMTC provides an unparalleled ability to lock a peptide backbone into a Type VI β-turn motif.[10][11] This makes it an invaluable asset in peptidomimetic design, structure-activity relationship (SAR) studies, and the development of next-generation peptide therapeutics with enhanced stability and receptor pre-organization.

The experimental protocols provided herein offer a robust framework for synthesizing peptides containing DMTC and for validating its conformational impact. As our understanding of the subtle interplay between local conformation and global biological function grows, the strategic incorporation of highly restrictive analogs like DMTC will continue to be a cornerstone of rational peptide and protein engineering.

References

  • Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Biopolymers, 81(5), 392-406. [Link]

  • Mutter, M., et al. (1998). Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. Journal of the American Chemical Society, 120(34), 8850-8856. [Link]

  • Osorio-Martinez, C., et al. (2010). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 75(15), 5037-5044. [Link]

  • Kang, Y. K. (2006). Impact of Cis-proline analogs on peptide conformation. ResearchGate. [Link]

  • Pokidova, T. S., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. [Link]

  • Mutter, M. (2001). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. CHIMIA International Journal for Chemistry, 55(6), 575-583. [Link]

  • Newberry, R. W., & Raines, R. T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6395-6409. [Link]

  • Verma, S., & Kar, K. (2020). Conformational landscape of substituted prolines. Journal of Peptide Science, 26(4), e3237. [Link]

  • Kuprov, I., et al. (2021). Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly. Proceedings of the National Academy of Sciences, 118(17), e2023078118. [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. [Link]

  • Wessjohann, L. A., et al. (2009). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22c. [Link]

  • Wikipedia contributors. (2023). Proline isomerization in epigenetics. Wikipedia. [Link]

  • ResearchGate. (2025). Review articles in PROLINE. ResearchGate. [Link]

  • Khan, K. M., et al. (2017). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1845-1850. [Link]

  • Lavecchia, A., & Di Giovanni, C. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Bioactive Compounds, 14(1), 16-33. [Link]

  • Naz, S., et al. (2023). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Naz, S., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. [Link]

  • Lu, Z., et al. (2018). Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling. Methods in Enzymology, 607, 325-351. [Link]

  • ResearchGate. (n.d.). 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid (49) and... ResearchGate. [Link]

  • Roszak, A. W. (1986). Structural Studies of Derivatives of Thiazolidine-4-Carboxylic Acid. McMaster University. [Link]

  • Li, W., et al. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Molecules, 26(17), 5183. [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(5), 771-784. [Link]

  • PubChem. (n.d.). (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. PubChem. [Link]

  • Pini, E., Nava, D., & Stradi, R. (2004). Synthesis of 2‐Substituted Thiazolidine‐4‐carboxylic Acids. ChemInform, 35(17). [Link]

  • Lavecchia, A., & Di Giovanni, C. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Open University of Cyprus. [Link]

  • PubChem. (n.d.). 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. PubChem. [Link]

  • Boopathi, S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1234. [Link]

  • ChemSrc. (2025). 2,2-DIMETHYL-4-THIAZOLIDINECARBOXYLIC ACID. ChemSrc. [Link]

  • Al-Majid, A. M., et al. (2014). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating Drug Release Kinetics from 2,2-Dimethylthiazolidine-4-carboxylic Acid (DMTC) Linkers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation methodology for drug conjugates utilizing 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTC) linkers. As drug delivery systems become more sophisticated, the linker connecting a therapeutic payload to its targeting moiety is no longer a simple bridge but a critical determinant of efficacy and safety.[1] Its stability in circulation and the precise rate of drug release at the target site—its kinetics—are paramount.[2] This document is intended for researchers, chemists, and drug development professionals seeking to characterize and benchmark DMTC-based systems against other established cleavable linker technologies.

The Rationale for Thiazolidine Linkers in Drug Delivery

In the landscape of controlled-release technologies, particularly for Antibody-Drug Conjugates (ADCs), linkers are broadly classified as non-cleavable or cleavable.[][4] While non-cleavable linkers release their payload only after the complete lysosomal degradation of the antibody, cleavable linkers are engineered to break apart in response to specific physiological triggers.[][5] These triggers include the acidic pH of endosomes, the high reducing potential within a cell, or the presence of overexpressed enzymes in tumor tissues.[5][6]

The 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTC) linker represents a unique class of prodrug technology. It is formed from the condensation of L-cysteine with an aldehyde or ketone functional group on the drug payload.[7][8] Unlike many other linkers that rely on external enzymatic or environmental triggers, the DMTC linker's primary release mechanism is a slow, non-enzymatic hydrolysis under physiological conditions, making it a self-immolative system.[9] This property offers a distinct kinetic profile that must be rigorously validated.

Mechanism of Drug Release from DMTC Linkers

The core of the DMTC linker is a thiazolidine ring. This ring exists in equilibrium with its open-chain form, which is an imine. At physiological pH (≈7.4) and temperature (37°C), this equilibrium favors a gradual opening of the ring. Once open, the resulting imine is susceptible to hydrolysis, which irreversibly cleaves the linker and releases the free drug, L-cysteine, and the original carbonyl compound.[9] The gem-dimethyl substitution at the C2 position of the thiazolidine ring is critical for modulating the rate of this ring-opening and subsequent hydrolysis, thereby tuning the drug release kinetics.

DMTC_Release_Mechanism cluster_0 DMTC-Drug Conjugate (Stable) cluster_1 Equilibrium State A Thiazolidine Ring (Closed) B Schiff Base/Imine (Open Ring) A->B Spontaneous Ring Opening (Rate-Limiting Step) pH 7.4, 37°C C Free Drug (Released) B->C Hydrolysis D L-Cysteine B->D Hydrolysis

Caption: Mechanism of drug release from a DMTC linker via spontaneous, pH-dependent ring-opening.

Core Protocol: In Vitro Validation of DMTC Release Kinetics

This section details a robust, self-validating protocol to quantify the release kinetics of a drug from a DMTC linker. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), chosen for their ability to resolve and quantify the parent conjugate, the released payload, and potential intermediates.[10][11]

Pillar of Trustworthiness: The Self-Validating System

A protocol's integrity hinges on its ability to validate its own findings. This is achieved through meticulous controls and a pre-validated analytical method.

  • Negative Control: The conjugate is incubated in a buffer where it is expected to be maximally stable (e.g., pH 5.0, 4°C). This control establishes the baseline stability and ensures that any observed release is due to the intended conditions, not sample degradation.

  • Analytical Validation: The chosen HPLC or LC-MS/MS method must be validated for the specific payload before the kinetic study. This includes establishing linearity (standard curve), limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

  • Mass Balance: At each time point, the molar sum of the released drug and the remaining conjugated drug should ideally equal the initial concentration. This confirms that the payload is not being lost to non-specific adsorption or an unexpected degradation pathway.

Experimental Workflow

Kinetic_Validation_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis & Data Processing prep_stock Prepare Conjugate Stock (e.g., in DMSO) start_rxn Spike Stock into Buffers (Final DMSO <1%) prep_stock->start_rxn prep_buffer Prepare Release Buffer (PBS, pH 7.4) prep_buffer->start_rxn prep_controls Prepare Control Buffer (e.g., Acetate, pH 5.0) incubate Incubate Samples at 37°C (Thermostatic Shaker) start_rxn->incubate sampling Withdraw Aliquots at t = 0, 1, 2, 4, 8, 24, 48h incubate->sampling quench Quench Reaction (e.g., add Acetonitrile or freeze) sampling->quench analysis Analyze by Validated HPLC or LC-MS/MS Method quench->analysis quantify Quantify Free Drug vs. Standard Curve analysis->quantify calculate Calculate % Release vs. Time quantify->calculate kinetics Determine Half-Life (t½) (First-Order Kinetics Fit) calculate->kinetics

Caption: Experimental workflow for validating drug release kinetics from a DMTC conjugate.

Step-by-Step Methodology
  • Reagent and Sample Preparation:

    • Scientist's Note: Precision at this stage is critical for accurate results.

    • Prepare a 10 mM stock solution of the DMTC-drug conjugate in 100% DMSO.

    • Prepare the primary release buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Prepare the negative control buffer: 50 mM Sodium Acetate, pH 5.0.

    • Prepare a standard curve of the free drug in the release buffer, ranging from the expected LOQ to the maximum possible release concentration.

  • Initiation of the Release Study:

    • Scientist's Note: The final concentration of DMSO should be kept low (typically <1% v/v) to avoid solvent effects on conjugate stability and structure.

    • Warm the PBS and acetate buffers to 37°C.

    • In separate polypropylene tubes, spike the DMTC-conjugate stock solution into the pre-warmed buffers to a final concentration of 100 µM. Vortex gently to mix.

    • Immediately withdraw the t=0 time point from each tube.

  • Incubation and Time-Point Collection:

    • Place the tubes in a temperature-controlled incubator or shaker at 37°C.

    • Withdraw aliquots (e.g., 50 µL) at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Causality Behind Experimental Choice: Each aliquot is immediately quenched to stop the hydrolysis reaction. A common method is to add the aliquot to 3-4 volumes of cold acetonitrile containing an internal standard. This precipitates proteins (if in a plasma matrix) and halts the chemical reaction, effectively "freezing" the state of the sample at that specific time point.

  • Analytical Quantification (LC-MS/MS Example):

    • Scientist's Note: LC-MS/MS provides superior sensitivity and specificity compared to UV-based detection, especially in complex matrices like plasma.[10][12]

    • Centrifuge the quenched samples to pellet any precipitate.

    • Inject the supernatant onto a reverse-phase C18 column.

    • Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the polar free drug from the more hydrophobic conjugate.

    • Use a mass spectrometer with electrospray ionization (ESI) operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent ion -> fragment ion transition for the free drug and the internal standard.

  • Data Analysis and Kinetic Modeling:

    • Using the standard curve, convert the analytical signal (e.g., peak area ratio) for the free drug at each time point into a concentration (µM).

    • Calculate the percentage of drug released at each time point: % Release = ([Free Drug]t / [Initial Conjugate]t=0) * 100.

    • Plot % Release versus Time.

    • The release from a DMTC linker typically follows first-order kinetics.[13] The data can be fitted to the equation: ln([Conjugate]t / [Conjugate]0) = -kt, where k is the release rate constant.

    • The half-life (t½) of release is calculated as: t½ = 0.693 / k.

Comparative Performance: DMTC vs. Alternative Linkers

The choice of linker is a critical decision in the design of a drug conjugate, directly impacting its therapeutic index.[6] The table below compares the kinetic and mechanistic properties of DMTC linkers against other widely used cleavable technologies.

FeatureDMTC Linker Hydrazone Linker Disulfide Linker Valine-Citrulline (VC) Linker
Release Mechanism Spontaneous, non-enzymatic hydrolysisAcid-catalyzed hydrolysisThiol-disulfide exchangeProteolytic cleavage
Primary Trigger Physiological pH (≈7.4)Acidic pH (4.5-6.5)[6]High glutathione (GSH) conc. (≈1-10 mM)[5]Cathepsin B enzyme
Release Location Systemic circulation (plasma) and intracellularEndosomes, LysosomesCytosol, Tumor MicroenvironmentLysosomes
Release Kinetics Slow, tunable (hours to days) based on substitution[9]Rapid at low pH (minutes to hours)Rapid in reducing environmentRapid upon enzyme exposure[14]
Key Advantage Independent of cellular machinery; predictable, slow release profile.Targets acidic intracellular compartments, good plasma stability.[5]Exploits high intracellular GSH levels for selective release.High plasma stability, rapid intracellular release by a well-validated mechanism.[15]
Key Limitation Potential for premature, systemic drug release if kinetics are too fast.Can be unstable at pH < 7.0, limiting payload options.Susceptible to exchange with circulating thiols (e.g., albumin).Efficacy depends on Cathepsin B expression levels in the target cell.[16]

Concluding Remarks for the Practicing Scientist

The 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTC) linker offers a compelling strategy for achieving slow and sustained drug release, operating independently of the enzymatic and redox machinery that other linkers rely upon. This guide provides a foundational framework for its kinetic validation.

The key takeaway is that the "best" linker is context-dependent, relying on the payload's mechanism of action, the target cell's biology, and the desired therapeutic window.[1][17] Rigorous, well-controlled in vitro kinetic studies, as detailed here, are the indispensable first step in rationally designing and selecting a linker. The data from these experiments provide the empirical basis for predicting in vivo performance, ultimately guiding the development of safer and more effective targeted therapies.

References

  • Benchchem.
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  • BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences.
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A Comparative Guide to Thiazolidine-Based Drug Delivery Systems: Nanoparticles, Liposomes, and Micelles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, the efficacy of a drug is intrinsically linked to its delivery system. For the versatile thiazolidine class of compounds, which exhibit a wide range of pharmacological activities including antidiabetic, anti-inflammatory, and anticancer effects, the choice of delivery vehicle is paramount to optimizing their therapeutic index.[1][2][3] This guide provides an in-depth comparison of three prominent thiazolidine-based drug delivery platforms: polymeric nanoparticles, liposomes, and polymeric micelles. Our focus will be on the practical aspects of their formulation, characterization, and the experimental evaluation of their efficacy, providing researchers, scientists, and drug development professionals with the insights needed to select and design the most appropriate system for their therapeutic goals.

Introduction to Thiazolidine-Based Drug Delivery Systems

Thiazolidinones and their derivatives often face challenges such as poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.[1] Advanced drug delivery systems (DDS) are designed to overcome these limitations by enhancing solubility, providing controlled release, and enabling targeted delivery to specific tissues or cells.[1][3] Nanoparticle-based formulations, including polymeric nanoparticles, liposomes, and micelles, have shown significant promise in improving the delivery of thiazolidinone compounds.[1][2]

Thiazolidine-Based Polymeric Nanoparticles

Polymeric nanoparticles are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used, offering controlled release and enhanced stability.[2]

Synthesis and Characterization

The synthesis of thiazolidinone-loaded nanoparticles often involves techniques like nanoprecipitation or emulsion-based methods. For instance, magnetic nanoparticles have been functionalized for the synthesis of thiazolidinones, highlighting the versatility of nanoparticle platforms.[4][5]

Key characterization parameters for thiazolidinone-loaded nanoparticles include:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS), these parameters influence the in vivo distribution and cellular uptake of the nanoparticles.[6]

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles, which affects their stability in suspension and their interaction with biological membranes.[6]

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): These parameters quantify the amount of drug successfully incorporated into the nanoparticles and are crucial for determining dosage.[7]

  • Morphology: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the shape and surface characteristics of the nanoparticles.[8]

Experimental Protocol: Synthesis of Thiazolidinone-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol describes the preparation of chitosan nanoparticles for the encapsulation of a model thiazolidinone drug.

  • Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution with magnetic stirring overnight to ensure complete dissolution.

  • Preparation of TPP Solution: Dissolve 50 mg of sodium tripolyphosphate (TPP) in 50 mL of deionized water.

  • Drug Incorporation: Dissolve the desired amount of the thiazolidinone derivative in the chitosan solution.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature. The formation of nanoparticles is observed as the solution becomes opalescent.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove any unentrapped drug and excess TPP.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for long-term storage and characterization.

Thiazolidine-Encapsulated Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature allows for the encapsulation of both hydrophilic and lipophilic drugs, making them a versatile platform for thiazolidine derivatives.[1][9]

Formulation and In Vitro Evaluation

The thin-film hydration technique is a common method for preparing thiazolidinone-loaded liposomes.[10] The choice of lipids, such as dipalmitoylphosphatidylcholine (DPPC) and cholesterol, influences the stability and drug release characteristics of the liposomes.[11]

Key evaluation parameters for thiazolidinone-loaded liposomes include:

  • Vesicle Size and PDI: Measured using DLS.

  • Encapsulation Efficiency: Determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug within the vesicles.[12]

  • In Vitro Drug Release: Assessed using methods like the dialysis membrane technique to simulate physiological conditions.[13][14]

  • Stability: Evaluated by monitoring changes in vesicle size and drug leakage over time at different storage conditions.[10]

Experimental Protocol: In Vitro Drug Release from Thiazolidinone-Loaded Liposomes using Dialysis

This protocol outlines the procedure for assessing the in vitro release profile of a thiazolidinone drug from a liposomal formulation.

  • Preparation of Dialysis Assembly: Hydrate a dialysis membrane (e.g., with a molecular weight cutoff of 12-14 kDa) in the release medium (e.g., phosphate-buffered saline, pH 7.4) for at least 12 hours.

  • Sample Loading: Pipette a known concentration of the thiazolidinone-loaded liposome suspension into the dialysis bag and securely seal both ends.

  • Initiation of Release Study: Place the dialysis bag in a beaker containing a defined volume of release medium, maintained at 37°C with gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the collected samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the data to obtain the release profile.

Thiazolidinone in Polymeric Micelles

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in an aqueous solution. They consist of a hydrophobic core that can encapsulate poorly water-soluble drugs like many thiazolidinone derivatives, and a hydrophilic shell that provides stability and prolongs circulation time.[15]

Drug Loading and Stability

The drug loading capacity and stability of polymeric micelles are influenced by the chemical structure of the block copolymers and the method of preparation.[16] The critical micelle concentration (CMC) is a key parameter that indicates the stability of the micelles upon dilution in the bloodstream.[17]

Key characterization aspects for thiazolidinone-loaded micelles include:

  • CMC Determination: Measured using techniques like fluorescence spectroscopy with a pyrene probe.

  • Drug Loading and Encapsulation Efficiency: Quantified similarly to nanoparticles and liposomes.[16]

  • Size and Morphology: Characterized by DLS and TEM.[17]

  • Stability: Assessed by monitoring the CMC and drug retention under physiological conditions.[15][17]

Diagram: Drug Delivery System Workflow

G cluster_prep Formulation & Synthesis cluster_char Physicochemical Characterization cluster_eval In Vitro Efficacy Evaluation prep_np Nanoparticle Synthesis (e.g., Ionic Gelation) char_size Size & PDI (DLS) prep_np->char_size prep_lipo Liposome Preparation (e.g., Thin-Film Hydration) prep_lipo->char_size prep_micelle Micelle Formation (e.g., Self-Assembly) prep_micelle->char_size char_zeta Zeta Potential char_size->char_zeta char_morph Morphology (TEM/SEM) char_zeta->char_morph char_load Drug Loading & EE char_morph->char_load eval_release Drug Release Studies (e.g., Dialysis) char_load->eval_release eval_uptake Cellular Uptake eval_release->eval_uptake eval_cyto Cytotoxicity Assays eval_uptake->eval_cyto

Caption: Workflow for the development and evaluation of thiazolidine-based drug delivery systems.

Comparative Efficacy and Performance

While direct comparative studies of different thiazolidinone-based nanocarriers are limited, a qualitative comparison can be made based on their inherent properties.

FeaturePolymeric NanoparticlesLiposomesPolymeric Micelles
Drug Loading High for hydrophobic drugsVersatile for both hydrophilic and hydrophobic drugsPrimarily for hydrophobic drugs
Stability Generally highCan be variable, improved with PEGylationStable above CMC, but can dissociate upon dilution
Release Kinetics Sustained release, tunable by polymer choiceCan be tailored for rapid or sustained releaseCan exhibit burst release followed by sustained release
Biocompatibility Dependent on polymer, generally good for biodegradable polymersHigh, as they mimic cell membranesGenerally good, dependent on copolymer composition
Manufacturing Scalable methods availableCan be complex to scale upRelatively simple self-assembly process

Diagram: Thiazolidinone Core Structure

Caption: Basic chemical structure of the thiazolidinone ring.

Conclusion and Future Perspectives

The choice of a drug delivery system for thiazolidinone-based therapeutics is a critical decision that can significantly impact their clinical success. Polymeric nanoparticles offer robust stability and sustained release, making them suitable for chronic conditions. Liposomes provide versatility in encapsulating a wide range of thiazolidinone derivatives and are highly biocompatible. Polymeric micelles are particularly advantageous for solubilizing highly hydrophobic thiazolidinones for intravenous administration.

Future research should focus on direct, head-to-head comparative studies of these delivery systems for specific thiazolidinone drugs to generate quantitative data on their relative efficacy. Furthermore, the development of "smart" stimuli-responsive systems that release the thiazolidinone payload in response to specific microenvironmental triggers, such as pH or enzymes at the target site, holds great promise for enhancing therapeutic precision.[1] As our understanding of the interactions between nanocarriers and biological systems deepens, so too will our ability to design and fabricate more effective and safer thiazolidine-based therapies.

References

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A Comparative Guide to L-Cysteine Prodrugs: 2,2-Dimethylthiazolidine-4-carboxylic Acid vs. Thioproline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cysteine Delivery

In the landscape of cellular health and therapeutic intervention, maintaining adequate levels of the tripeptide glutathione (GSH) is paramount. GSH is the most abundant intracellular antioxidant, essential for detoxifying reactive oxygen species (ROS), conjugating xenobiotics, and maintaining redox homeostasis. The synthesis of GSH is primarily rate-limited by the availability of L-cysteine. However, direct administration of L-cysteine is hampered by its rapid oxidation and potential for toxicity.[1] This has led to the development of L-cysteine prodrugs, stable molecules designed to traverse the cell membrane and release L-cysteine intracellularly.

Among the most promising classes of L-cysteine prodrugs are the thiazolidine-4-carboxylic acids. These compounds are formed by the condensation of L-cysteine with an aldehyde or ketone, effectively masking the reactive sulfhydryl group within a heterocyclic ring. This guide provides a detailed side-by-side comparison of two key analogues: Thioproline (Thiazolidine-4-carboxylic acid, TCA) and 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTCA). We will delve into their chemical properties, mechanisms of action, and comparative performance, providing the in-depth technical insights required for informed selection in research and drug development contexts.

Physicochemical Properties: A Tale of Two Structures

The fundamental difference between Thioproline and DMTCA lies in the substituent at the C2 position of the thiazolidine ring. Thioproline is derived from the condensation of L-cysteine with formaldehyde, resulting in two hydrogen atoms at C2.[2] In contrast, DMTCA is synthesized from L-cysteine and acetone, yielding two methyl groups at the C2 position.[3] This seemingly minor structural alteration has significant implications for the molecule's stability and kinetics.

PropertyThioproline (TCA)2,2-Dimethylthiazolidine-4-carboxylic Acid (DMTCA)
Synonym(s) (R)-Thiazolidine-4-carboxylic acid, Timonacic(R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid
CAS Number 34592-47-758166-38-4[3]
Molecular Formula C₄H₇NO₂SC₆H₁₁NO₂S[3]
Molecular Weight 133.17 g/mol 161.22 g/mol [3]
Synthesis Precursors L-Cysteine + FormaldehydeL-Cysteine + Acetone
Structure Thioproline StructureDMTCA Structure

Mechanism of Action: The Pathway to Glutathione

Both DMTCA and Thioproline function as intracellular L-cysteine delivery vehicles. The core mechanism relies on the principle of reversible cyclization. Once inside the cell, the thiazolidine ring undergoes non-enzymatic hydrolysis, opening to release free L-cysteine and the corresponding carbonyl compound (formaldehyde for Thioproline, acetone for DMTCA). This newly available L-cysteine is then utilized by the enzyme glutamate-cysteine ligase (GCL) in the first and rate-limiting step of de novo GSH synthesis.

The key to the efficacy of these prodrugs is that they bypass the limitations of direct L-cysteine supplementation. The thiazolidine ring protects the sulfhydryl group from extracellular oxidation, improves stability, and facilitates cellular uptake.[4]

Glutathione Synthesis Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Thioproline or DMTCA Prodrug_in Thioproline or DMTCA Prodrug->Prodrug_in Cellular Uptake LCys L-Cysteine Prodrug_in->LCys Non-enzymatic Hydrolysis Carbonyl Formaldehyde or Acetone Prodrug_in->Carbonyl GCL Glutamate-Cysteine Ligase (GCL) LCys->GCL GSH Glutathione (GSH) gamma_GC γ-Glutamylcysteine GCL->gamma_GC ATP GSS GSH Synthetase GSS->GSH ATP gamma_GC->GSS

Caption: Intracellular delivery of L-cysteine by thiazolidine prodrugs for GSH synthesis.

Comparative Performance Analysis

While direct head-to-head comparative studies between DMTCA and Thioproline are scarce, we can infer their relative performance by analyzing their chemical structures and data from studies on analogous compounds.

Chemical Stability and L-Cysteine Release

The stability of the thiazolidine ring is the critical determinant of a prodrug's efficacy. The ring must be stable enough to prevent premature hydrolysis in the extracellular environment but labile enough to release L-cysteine efficiently once inside the cell. The gem-dimethyl groups at the C2 position of DMTCA are expected to exert steric hindrance, potentially slowing the rate of ring-opening compared to the C2 hydrogens in Thioproline.

This suggests a trade-off:

  • Thioproline: May hydrolyze more rapidly, leading to a faster onset of L-cysteine release. However, this could also lead to lower stability in culture media or plasma. Studies on 2-methylthiazolidine-4-carboxylic acid (formed from acetaldehyde) note a lack of hydrolytic stability under physiological conditions, which may also apply to some extent to Thioproline.[5][6]

  • DMTCA: The increased stability conferred by the gem-dimethyl groups could result in a more sustained, controlled release of L-cysteine and potentially better bioavailability in vivo.

Antioxidant and Protective Efficacy

Both compounds are expected to exert potent antioxidant effects by replenishing GSH, which then detoxifies ROS. Thioproline itself has been shown to act as an efficient antioxidant through sacrificial oxidation and can improve cell viability in cultures exposed to oxidative stress.[7][8] It has also been shown to stimulate macrophage function and act as a free radical scavenger.[9]

Studies on various C2-substituted thiazolidines demonstrate robust protective effects. For instance, 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA) was found to be superior to other cysteine prodrugs in normalizing hepatic GSH levels and attenuating colonic lesions in a mouse model of colitis.[10][11] Similarly, L-2-oxothiazolidine-4-carboxylate (OTC), another analogue, effectively normalizes tissue GSH concentrations and protects against cisplatin-induced renal injury.[12][13] These findings underscore the therapeutic potential of the thiazolidine scaffold, suggesting that both DMTCA and Thioproline are effective at mitigating oxidative stress-induced damage.

Cytotoxicity and Safety Profile

A key advantage of thiazolidine prodrugs is their lower toxicity compared to direct L-cysteine administration.[1] The primary safety concern arises from the carbonyl compound released upon hydrolysis.

  • Thioproline releases formaldehyde , a known cytotoxic and carcinogenic agent. While Thioproline is also considered a scavenger of free endogenous formaldehyde, its use as a prodrug involves the deliberate release of this molecule.[2]

  • DMTCA releases acetone , a significantly less toxic metabolite that is naturally produced in the body (e.g., during ketosis) and is readily metabolized or excreted.

From a safety perspective, the release of acetone from DMTCA is preferable to the release of formaldehyde from Thioproline, particularly for applications requiring high doses or long-term administration.

Experimental Protocols

To aid researchers in evaluating these compounds, we provide methodologies for two fundamental assays.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Capacity)

This protocol assesses the intrinsic ability of a compound to scavenge a stable free radical, providing a measure of its direct antioxidant activity.

Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.

    • Prepare stock solutions (e.g., 10 mM) of DMTCA, Thioproline, and a positive control (e.g., Ascorbic Acid) in an appropriate solvent (e.g., water or DMSO).

    • Prepare a series of dilutions from the stock solutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each compound dilution (or solvent for the blank control).

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Scavenging against the compound concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH Assay Workflow start Start prep Prepare Reagents: - 0.1 mM DPPH in Methanol - Test Compound Dilutions - Positive Control (Ascorbic Acid) start->prep plate Pipette into 96-well plate: - 20 µL Compound/Control - 180 µL DPPH Solution prep->plate incubate Incubate 30 min in Dark at RT plate->incubate read Measure Absorbance at 517 nm incubate->read analyze Calculate % Scavenging Determine EC₅₀ read->analyze end End analyze->end

Caption: Workflow for the DPPH radical scavenging assay.
Protocol 2: MTT Assay (Cell Viability and Cytotoxicity)

This protocol measures cell viability based on the metabolic activity of mitochondria, providing a robust method for assessing the cytotoxicity of a compound.

Principle: The water-soluble yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., HeLa or HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of DMTCA and Thioproline in complete culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include wells with medium only (no cells, blank), medium with cells (vehicle control), and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition:

    • Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle control: % Viability = (Abs_sample / Abs_control) * 100

    • Plot the % Viability against compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

Both Thioproline and 2,2-Dimethylthiazolidine-4-carboxylic acid are effective L-cysteine prodrugs capable of replenishing intracellular glutathione and protecting against oxidative stress. The choice between them for a specific research or therapeutic application depends on a careful weighing of their properties.

  • Thioproline is a well-studied molecule with proven antioxidant capabilities.[7] Its potentially faster hydrolysis rate may be advantageous for applications requiring rapid GSH repletion. However, the release of formaldehyde upon its breakdown is a significant consideration for safety and toxicity.

  • DMTCA presents a potentially superior safety profile due to the release of the less toxic metabolite, acetone. The steric hindrance from its gem-dimethyl groups may confer greater stability and allow for a more controlled, sustained release of L-cysteine, which could be beneficial for in vivo applications.

Ultimately, the optimal choice is context-dependent. For acute, short-term applications, the rapid action of Thioproline may be suitable. For chronic conditions or applications where high doses are required, the enhanced stability and more favorable safety profile of DMTCA make it a compelling alternative. Further direct comparative studies are warranted to precisely quantify the differences in their hydrolysis kinetics, cellular uptake, and in vivo efficacy to fully guide future drug development efforts.

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A Senior Application Scientist's Guide to the Biological Evaluation of Substituted Thiazolidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of substituted thiazolidine-4-carboxylic acids, a class of heterocyclic compounds demonstrating remarkable versatility in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of their performance in various biological assays. We will move beyond mere data presentation to explore the causal relationships between chemical structure and biological activity, providing field-proven insights and robust experimental protocols.

Thiazolidine-4-carboxylic acid and its derivatives are proline analogues where a sulfur atom replaces the γ-carbon in the five-membered ring.[1] This structural motif is a key pharmacophore found in a range of biologically active molecules, from the antibiotic penicillin to antidiabetic drugs like pioglitazone.[2] The ease of synthesis, typically through a cyclocondensation reaction between L-cysteine and an aldehyde, allows for extensive structural diversification, particularly at the C-2 position.[2][3] This guide will dissect how these substitutions influence their efficacy in anticancer, antimicrobial, antioxidant, and enzyme inhibition assays.

Comparative Analysis of Biological Activities

The true potential of a chemical scaffold is revealed through rigorous biological testing. The nature and position of substituents on the thiazolidine-4-carboxylic acid core dramatically influence its pharmacological profile.

Anticancer Activity

Thiazolidinone-based compounds have emerged as a promising scaffold in oncology, with derivatives showing cytotoxicity against various cancer cell lines.[4][5] The mechanism often involves the induction of apoptosis.[6][7]

A study by Li et al. (2010) synthesized a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides and evaluated their antiproliferative activity against melanoma and prostate cancer cell lines.[6] Their findings highlight the importance of the substituent on the C-2 aryl ring. For instance, compound 1b demonstrated dose-dependent inhibition of tumor growth in mice bearing A375 melanoma tumors, proving more effective than the standard drug dacarbazine at a lower dose.[6] Similarly, other studies have shown that specific substitutions can lead to potent activity against breast cancer cell lines like MCF-7 and MDA-MB-231.[7][8]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Thiazolidinone Derivatives

Compound IDC-2 SubstituentCell Line (Cancer Type)IC50 (µM)Reference
4 Phenyl-Thiazolidinone BenzothiazoleA549 (Lung)0.35[4]
4 Phenyl-Thiazolidinone BenzothiazoleHT-29 (Colon)0.073[4]
11b Resveratrol DerivativeSK-BR-3 (Breast)<0.5[8]
16a Thiazolidine-4-one DerivativeMCF-7 (Breast)>100 µg/mL (% inhibition)[8]
Les-6009 5-Fluoro-1H-indoleA549 (Lung)Potent (50% inhibition)[7]

Note: Data is synthesized from multiple sources for comparative purposes. Direct comparison of IC50 values should be done cautiously due to variations in experimental conditions.

The data suggests that complex aromatic and heterocyclic substituents at the C-2 and C-5 positions can significantly enhance anticancer potency.[4][7][8]

Antimicrobial and Antifungal Activity

In an era of growing antimicrobial resistance, the search for new scaffolds is critical. Thiazolidine derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11]

The structure-activity relationship (SAR) often points to the role of electron-withdrawing and lipophilic groups. For example, chloro-substituted compounds have exhibited significant growth inhibition against multiple bacterial and fungal strains.[9] Conversely, the presence of electron-donating groups on the phenyl ring can sometimes decrease antimicrobial activity.[9]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Thiazolidinone Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 28 Micrococcus luteus62.5[10]
Hydroxy Derivative Candida albicans18.44[9]
Nitro Derivative Candida albicans18.88[9]
Unsubstituted (6a) Various Bacteria125 - >500[12]
2-OCH3 Substituted (6h) Various Bacteria250 - >500[12]

These results indicate that substitutions on the thiazolidine ring are crucial for potent antimicrobial effects, with some derivatives showing activity comparable to or better than standard medications.[9]

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of novel antioxidants a key therapeutic strategy. Thiazolidine derivatives, particularly those bearing phenolic moieties, have been evaluated for their ability to scavenge free radicals and chelate metal ions.[2][13][14]

Common assays to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2][13][14] Studies have consistently shown that the presence of hydroxyl (-OH) or methoxy (-OCH3) groups on an aryl ring at the C-2 position enhances antioxidant potential.[2] For example, catechol derivatives have been identified as particularly potent radical scavengers, with activity comparable to reference antioxidants like BHT and trolox.[13]

Table 3: Comparative Antioxidant Activity (DPPH Scavenging, EC50/IC50)

Compound IDSubstituent GroupEC50/IC50Reference
Compound 6h (2-OCH3) Methoxy1.8068 µM[12]
Compound 6g (3-OCH3) Methoxy1.8868 µM[12]
Compound 3d Not Specified18.17 µg/mL[15]
Unsubstituted (6a) None (Phenyl)1.7294 µM[12]
Ascorbic Acid (Standard) -Varies[2]

The data clearly demonstrates that phenolic hydroxyl groups are key contributors to the antioxidant capacity of these molecules, acting as effective hydrogen atom donors to neutralize free radicals.

Enzyme Inhibition

The thiazolidine-4-carboxylic acid scaffold serves as a versatile backbone for designing potent and selective enzyme inhibitors, which is crucial for treating metabolic diseases like diabetes.[16] Derivatives have shown significant inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption.[16]

One study reported thiazolidine-4-carboxylic acid derivatives with IC50 values against α-amylase and α-glucosidase that surpassed the standard drug, acarbose.[16] Molecular docking studies suggest that these compounds can bind effectively within the active site of the enzymes.[16] Furthermore, the core structure has been identified as a potent inhibitor of urease, with the stereochemistry at the C-4 position playing a critical role in binding to the enzyme's bimetallic nickel center.[17][18]

Key Experimental Protocols

To ensure reproducibility and validity, the methodologies used for biological evaluation must be robust. Below are detailed, step-by-step protocols for key assays discussed in this guide.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality: This protocol is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted thiazolidine-4-carboxylic acid derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare compound serial dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent (Incubate 4h) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate % Viability & IC50 Value G->H

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Causality: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.[2]

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Absorbance Reading: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol is also measured.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample. Plot the percentage of scavenging against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Logical Relationship: DPPH Radical Scavenging

DPPH_Mechanism DPPH DPPH• (Violet Radical) Reduced_DPPH DPPH-H (Yellow, Reduced) DPPH->Reduced_DPPH Antioxidant R-OH (Test Compound) Antioxidant->Reduced_DPPH donates H• Oxidized_Antioxidant R-O• (Oxidized Compound) Antioxidant->Oxidized_Antioxidant

Caption: Mechanism of DPPH radical scavenging by an antioxidant compound.

Conclusion

Substituted thiazolidine-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities that are highly tunable through synthetic modification. The evidence strongly indicates that substitutions at the C-2 and C-5 positions are primary determinants of potency and selectivity across anticancer, antimicrobial, and antioxidant applications. Future research should focus on multi-target drug design, exploring hybrid molecules that can address complex diseases like cancer or diabetes through multiple mechanisms of action. The robust protocols provided herein should serve as a reliable foundation for the continued evaluation and development of this promising class of compounds.

References

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A Comparative Study of the Biological Activity of Thiazolidin-2-imines and Thiazolidin-4-ones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic scaffolds serve as the backbone for a multitude of therapeutic agents. Among these, the thiazolidine core has emerged as a privileged structure, giving rise to derivatives with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of two prominent classes of thiazolidine derivatives: thiazolidin-2-imines and thiazolidin-4-ones. By examining their synthesis, diverse biological activities, and underlying structure-activity relationships, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the potential of these fascinating compounds.

The Thiazolidine Core: A Tale of Two Scaffolds

The fundamental difference between thiazolidin-2-imines and thiazolidin-4-ones lies in the nature of the substituent at the second position of the five-membered ring. Thiazolidin-4-ones possess a carbonyl group (C=O) at this position, while thiazolidin-2-imines feature an imino group (C=N-R). This seemingly subtle structural variation has profound implications for the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape, which in turn dictates its biological activity.

G cluster_0 Thiazolidine Core Structures Thiazolidin_4_one Thiazolidin-4-one Thiazolidin_2_imine Thiazolidin-2-imine struct_4_one struct_2_imine

Caption: Core structures of Thiazolidin-4-one and Thiazolidin-2-imine.

Synthesis Strategies: Building the Backbones

The synthetic accessibility of a chemical scaffold is a critical factor in its journey from a laboratory curiosity to a potential therapeutic agent. Both thiazolidin-4-ones and thiazolidin-2-imines can be synthesized through various established routes, often employing multicomponent reactions that allow for the rapid generation of diverse compound libraries.

Synthesis of Thiazolidin-4-ones

A prevalent and versatile method for the synthesis of thiazolidin-4-ones is the one-pot, three-component condensation reaction of an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoacetic acid.[1] This approach offers a high degree of structural diversity by allowing for variation in all three starting materials.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Thiazolidin-4-ones

  • Reaction Setup: To a solution of the primary amine (1 mmol) and the appropriate aldehyde or ketone (1 mmol) in a suitable solvent such as toluene or ethanol, add mercaptoacetic acid (1.2 mmol).

  • Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 4 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired thiazolidin-4-one derivative.

G Amine Primary Amine Intermediate Imine Intermediate Amine->Intermediate Carbonyl Aldehyde/Ketone Carbonyl->Intermediate Mercaptoacetic_Acid Mercaptoacetic Acid Thiazolidin_4_one Thiazolidin-4-one Mercaptoacetic_Acid->Thiazolidin_4_one Intermediate->Thiazolidin_4_one

Caption: Synthetic workflow for Thiazolidin-4-ones.

Synthesis of Thiazolidin-2-imines

The synthesis of thiazolidin-2-imines often involves the reaction of a propargylamine with an isothiocyanate.[2] This reaction proceeds via a thiourea intermediate, which then undergoes an intramolecular cyclization to form the thiazolidin-2-imine ring. One-pot, multicomponent approaches have also been developed, starting from an amine, an alkyne, and an isothiocyanate.[2]

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines

  • Reaction Setup: In a reaction vessel, combine the primary amine (1 mmol), the terminal alkyne (1.2 mmol), and a copper catalyst (e.g., CuCl, 5 mol%).

  • Formation of Propargylamine: The mixture is stirred at room temperature or heated to facilitate the formation of the propargylamine intermediate.

  • Addition of Isothiocyanate: Once the formation of the propargylamine is confirmed (e.g., by TLC), the isothiocyanate (1 mmol) is added to the reaction mixture.

  • Cyclization: The reaction is then stirred, often with heating, to promote the cyclization to the thiazolidin-2-imine.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with a suitable reagent and extracting the product. Purification is typically achieved through column chromatography.

G Amine Primary Amine Propargylamine Propargylamine Intermediate Amine->Propargylamine Alkyne Terminal Alkyne Alkyne->Propargylamine Isothiocyanate Isothiocyanate Thiourea Thiourea Intermediate Isothiocyanate->Thiourea Propargylamine->Thiourea Thiazolidin_2_imine Thiazolidin-2-imine Thiourea->Thiazolidin_2_imine

Caption: Synthetic workflow for Thiazolidin-2-imines.

A Comparative Look at Biological Activities

Both thiazolidin-4-one and thiazolidin-2-imine scaffolds have been extensively explored for a wide range of biological activities. The following sections provide a comparative overview of their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

The fight against cancer remains a primary focus of drug discovery, and both thiazolidine scaffolds have demonstrated significant potential as anticancer agents.[3][4]

Thiazolidin-4-ones: This class of compounds has shown a broad spectrum of anticancer activity against various cancer cell lines.[3][4][5][6] The mechanism of action is often multifaceted, involving the inhibition of key enzymes such as protein kinases and histone deacetylases, as well as the induction of apoptosis.[3]

Thiazolidin-2-imines: While not as extensively studied as their -4-one counterparts, thiazolidin-2-imines have also emerged as potent anticancer agents.[5][7] Studies have shown that these compounds can induce apoptosis and cell cycle arrest in cancer cells.[5]

Comparative Data: Anticancer Activity

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazolidin-4-one Isatin-based derivativeHT-29 (Colon)3.29[6]
Isatin-based derivativeHepG2 (Liver)4.97[6]
5-nitrofuran-2-yl derivativeMDA-MB-231 (Breast)1.9[5][8]
Thiazolidin-2-imine (Z)-N-(4-chlorophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imineMCF7 (Breast)0.27[7]
Pyridinic scaffold hybridC6 (Glioblastoma)2.17[1]
Benzyl derivativeB16F10 (Melanoma)3.4[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (thiazolidin-4-ones or thiazolidin-2-imines) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

G Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (4h, 37°C) Add_MTT->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: MTT assay workflow for cytotoxicity assessment.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazolidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[9][10]

Thiazolidin-4-ones: A significant number of thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties.[9][10] They have demonstrated activity against both Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable to or exceeding that of standard antibiotics.[9]

Thiazolidin-2-imines: The antimicrobial potential of thiazolidin-2-imines is also being actively investigated. While the volume of research is less than for thiazolidin-4-ones, promising results have been reported against various bacterial strains.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivativeS. aureusE. coliReference
Thiazolidin-4-one 2,3-diaryl derivative0.060.03[10]
Adamantane-thiazole hybrid--[11]
Thiazolidin-2-imine Benzothiazole derivative--[12]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G Prepare_Inoculum Prepare Standardized Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Compounds Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate (18-24h, 37°C) Inoculate_Plate->Incubate_Plate Determine_MIC Determine MIC Incubate_Plate->Determine_MIC

Caption: Broth microdilution workflow for MIC determination.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Both thiazolidin-4-ones and thiazolidin-2-imines have been investigated for their potential to modulate inflammatory pathways.[8][13][14]

Thiazolidin-4-ones: Many thiazolidin-4-one derivatives have demonstrated significant anti-inflammatory activity in various in vivo models, such as the carrageenan-induced paw edema assay.[8][13] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[8][13]

Thiazolidin-2-imines: Certain thiazolidin-2-imine derivatives have also shown promising anti-inflammatory effects.[15]

Comparative Data: Anti-inflammatory Activity

Compound ClassModelEffectReference
Thiazolidin-4-one Carrageenan-induced paw edema65.71% inhibition of edema[8]
Carrageenan-induced paw edema61.75% COX-2 inhibition[13]
Thiazolidin-2-imine Carrageenan-induced paw edemaSignificant anti-inflammatory activity[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate rats to the experimental conditions for a sufficient period.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

G Administer_Compound Administer Test Compound Inject_Carrageenan Inject Carrageenan Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition Measure_Paw_Volume->Calculate_Inhibition

Caption: Carrageenan-induced paw edema assay workflow.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of thiazolidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

For thiazolidin-4-ones , substitutions at the C2, N3, and C5 positions have been extensively explored. The presence of aromatic or heterocyclic rings at the C2 and N3 positions often enhances biological activity.[8] Modifications at the C5 position, particularly with arylidene groups, have been shown to be crucial for anticancer and antimicrobial activities.[16]

In the case of thiazolidin-2-imines , the nature of the substituent on the exocyclic imino nitrogen plays a significant role in determining the compound's biological profile.[7] Electron-withdrawing groups on an aryl substituent at this position have been shown to enhance anticancer activity.[7]

Mechanistically, both classes of compounds can interact with a variety of biological targets. For instance, in the context of cancer, they can inhibit kinases, disrupt microtubule polymerization, or induce apoptosis through various signaling pathways. In inflammation, their primary targets are often COX enzymes. Molecular docking studies can provide valuable insights into the binding modes of these compounds with their respective targets, guiding the design of more potent and selective derivatives.

Conclusion and Future Perspectives

This comparative guide highlights the immense therapeutic potential of both thiazolidin-2-imines and thiazolidin-4-ones. While thiazolidin-4-ones have been more extensively studied, the emerging data on thiazolidin-2-imines suggest that they are a equally promising class of compounds.

The key takeaways for researchers are:

  • Structural Diversity: Both scaffolds are amenable to a wide range of chemical modifications, allowing for the fine-tuning of their biological activities.

  • Broad-Spectrum Activity: Thiazolidine derivatives have demonstrated efficacy in multiple therapeutic areas, including oncology, infectious diseases, and inflammation.

  • Structure-Activity Relationships: A clear understanding of SAR is crucial for the rational design of more potent and selective drug candidates.

Future research in this field should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of thiazolidin-2-imine and thiazolidin-4-one analogues with identical substitution patterns are needed to delineate the precise contribution of the C2-substituent to biological activity.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their effects will be critical for their translation into clinical candidates.

  • Exploration of New Therapeutic Areas: The versatility of the thiazolidine scaffold suggests that its derivatives may have potential in other disease areas that have yet to be explored.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of these remarkable heterocyclic compounds, paving the way for the development of novel and effective treatments for a range of human diseases.

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A Comparative Guide to the In Vivo Stability of 2,2-Dimethylthiazolidine-4-carboxylic Acid-Based Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a therapeutic agent from conception to clinical application is fraught with challenges. Among the most critical is ensuring that a drug reaches its target in sufficient concentration to exert its therapeutic effect. Prodrugs, pharmacologically inactive compounds that are converted into active drugs within the body, represent a versatile strategy to overcome pharmacokinetic hurdles such as poor solubility, instability, and lack of target specificity.[1][2][3] This guide provides an in-depth assessment of the in vivo stability of a specific class of prodrugs: those based on the 2,2-Dimethylthiazolidine-4-carboxylic acid (DMTC) scaffold, often utilized as delivery systems for L-cysteine and other therapeutic moieties.

The core principle behind using thiazolidine-based prodrugs, including DMTC derivatives, is to mask a reactive functional group, such as a thiol in cysteine or an aldehyde in other compounds, to protect it from premature metabolism and enhance its bioavailability.[4][5] The in vivo stability of these prodrugs is not a monolithic property; it is a finely tuned balance between sufficient stability in transit and efficient bioactivation at the desired site of action. This guide will explore the mechanisms governing this balance, provide detailed protocols for assessment, and compare DMTC-based strategies with other relevant alternatives.

The Causality of Prodrug Design: Why Thiazolidines?

The thiazolidine ring in DMTC-based prodrugs is a clever chemical trick. It's formed by the condensation of L-cysteine with a ketone or aldehyde. In the case of delivering cysteine, this temporarily masks the highly reactive sulfhydryl group, preventing its rapid oxidation in the bloodstream and improving its pharmacokinetic profile.[4][6] The choice of the substituent at the 2-position of the thiazolidine ring is a critical determinant of the prodrug's stability and release kinetics. For instance, 2-substituted thiazolidine-4(R)-carboxylic acids are designed to liberate L-cysteine in vivo through a non-enzymatic ring-opening process, followed by hydrolysis.[7] This controlled release is paramount for replenishing intracellular glutathione (GSH) stores in conditions of oxidative stress, such as acetaminophen toxicity.[7][8]

Mechanism of Bioactivation: A Reversible Ring-Opening

The bioactivation of DMTC and other 2-substituted thiazolidine prodrugs is a fascinating example of chemical equilibrium at play within a biological system. The stability of the thiazolidine ring is pH-dependent.[9] Under physiological conditions (pH ~7.4), the ring can spontaneously open to yield a Schiff base intermediate, which is then hydrolyzed to release L-cysteine and the original carbonyl compound. This process is reversible, and the equilibrium between the closed-ring and open-ring forms dictates the rate of drug release.

G Prodrug 2,2-Dimethylthiazolidine- 4-carboxylic Acid (DMTC Prodrug) Intermediate Schiff Base Intermediate (Open-Ring Form) Prodrug->Intermediate Spontaneous Ring Opening (Physiological pH) Intermediate->Prodrug Ring Closure Active L-Cysteine (Active Drug) Intermediate->Active Hydrolysis Byproduct Acetone (Byproduct) Intermediate->Byproduct Hydrolysis

Caption: Bioactivation pathway of DMTC prodrugs to release L-cysteine.

Assessing In Vivo Stability: A Step-by-Step Protocol

To objectively evaluate the in vivo performance of a DMTC-based prodrug, a robust pharmacokinetic (PK) study is essential.[10][11] This involves administering the compound to an animal model and tracking its concentration, along with its active metabolite, in biological fluids over time.

Experimental Workflow for a Rodent Pharmacokinetic Study

The following protocol outlines a standard procedure for assessing the in vivo stability and pharmacokinetic profile of a novel DMTC-based prodrug in rats.

G cluster_pre Pre-Study cluster_admin Administration cluster_sample Sampling cluster_analysis Analysis Formulation Prodrug Formulation (e.g., Enteric-coated for oral) Animals Animal Acclimatization (e.g., Sprague-Dawley Rats) Dosing Drug Administration (Oral gavage or IV injection) Animals->Dosing Blood Serial Blood Collection (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood Plasma Plasma Separation (Centrifugation with anticoagulant) Blood->Plasma Extraction Sample Preparation (Protein Precipitation/SPE) Plasma->Extraction LCMS LC-MS/MS Analysis (Quantification of Prodrug & Active Drug) Extraction->LCMS PK Pharmacokinetic Modeling (Calculate T½, AUC, Cmax) LCMS->PK

Caption: Standard experimental workflow for in vivo pharmacokinetic studies.

Detailed Protocol:

  • Animal Model and Acclimatization:

    • Use male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

    • Acclimatize animals for at least 3 days prior to the study with free access to food and water.

    • The study design should adhere to ethical guidelines and be approved by the relevant institutional animal care and use committee.[10]

  • Prodrug Formulation and Administration:

    • For oral administration, the stability of the prodrug at acidic pH must be considered.[9] An enteric-coated formulation may be necessary to protect the compound from degradation in the stomach.[9]

    • For intravenous (IV) administration, dissolve the prodrug in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO).

    • Administer a single dose (e.g., 50 mg/kg for oral, 25 mg/kg for IV).[9]

  • Blood Sample Collection:

    • Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice to minimize ex vivo degradation.[12] For thiol analysis, it is crucial to add a trapping agent like N-ethylmaleimide (NEM) to the collection tubes to prevent post-collection oxidation of the released cysteine.[13]

  • Plasma Processing and Storage:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method - LC-MS/MS:

    • Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[11][14]

    • Sample Preparation: Thaw plasma samples on ice. Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

    • Chromatography: Use a reversed-phase C18 column. Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize specific precursor-to-product ion transitions for the prodrug, the active drug (cysteine), and the internal standard.

    • Quantification: Construct a calibration curve using standards of known concentrations in blank plasma. Calculate the concentrations of the prodrug and active drug in the study samples by interpolating from this curve.

Comparative Performance of Cysteine Prodrugs

The ultimate goal of a DMTC-based cysteine prodrug is to efficiently increase intracellular cysteine and, subsequently, glutathione levels. Its performance should be judged against other cysteine delivery agents.

Prodrug CandidateDelivery MoietyMechanism of ReleaseKey AdvantagesKey DisadvantagesReference
2,2-Dimethyl-TCA L-CysteineSpontaneous, pH-dependent ring-opening and hydrolysisSimple structure; predictable non-enzymatic releaseRelease kinetics may not be optimal for all applications[7]
PTCA L-CysteineSpontaneous ring-opening and hydrolysisDemonstrated efficacy in animal models of colitisPotential for off-target effects from the propyl byproduct[4][15]
RibCys L-CysteineSpontaneous ring-opening and hydrolysisUtilizes a naturally occurring sugar moietyMore complex synthesis compared to simple alkyl-TCAs[4][15]
N-acetylcysteine (NAC) L-CysteineEnzymatic deacetylation by acylase IWell-established clinical safety and efficacy profileCan have an unpleasant odor and taste; first-pass metabolism[16]
L-2-oxothiazolidine-4-carboxylic acid (OTC) L-CysteineEnzymatic ring-opening by 5-oxoprolinaseEfficient intracellular delivery of cysteineRequires a specific enzyme for activation, which may vary in expression[8][16]

TCA: Thiazolidine-4-carboxylic acid; PTCA: 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid; RibCys: D-ribose-L-cysteine

The data from comparative studies, such as those evaluating prodrugs in models of colitis, show that thiazolidine derivatives like PTCA and RibCys can be highly effective at normalizing depleted hepatic GSH levels, often outperforming other delivery agents.[4][15]

Interpreting the Data: Key Pharmacokinetic Parameters

The concentration-time data obtained from the LC-MS/MS analysis are used to calculate critical pharmacokinetic parameters that define the in vivo behavior of the prodrug and its active metabolite.

ParameterDefinitionImportance for Prodrug Stability Assessment
Half-life (T½) The time required for the drug concentration to decrease by half.A short T½ for the prodrug and a corresponding increase in the active drug concentration indicates rapid conversion.
Cmax The maximum observed plasma concentration.Indicates the extent of absorption and initial distribution.
Tmax The time at which Cmax is reached.A delayed Tmax for the active drug relative to the prodrug can indicate a slow conversion rate.
AUC (Area Under the Curve) The total drug exposure over time.The ratio of AUC(active drug)/AUC(prodrug) provides a measure of the extent of conversion.
Bioavailability (F%) The fraction of an administered dose that reaches systemic circulation.Comparing oral vs. IV administration reveals how effectively the prodrug overcomes absorption and first-pass metabolism barriers.[9][11]

In a successful DMTC-based prodrug strategy, one would expect to see a relatively rapid clearance of the prodrug from the plasma, coupled with a corresponding appearance and sustained concentration of the active L-cysteine. For example, pharmacokinetic studies with a thiazolidine prodrug of the antisickling agent TD-7 demonstrated that the prodrug could be hydrolyzed in vivo to release the active parent compound.[5][10]

Conclusion and Future Directions

The in vivo stability of 2,2-Dimethylthiazolidine-4-carboxylic acid-based prodrugs is a critical factor governing their therapeutic potential. Their bioactivation via a pH-dependent, non-enzymatic ring-opening offers a predictable mechanism for drug release. The systematic evaluation of their pharmacokinetic profile through well-designed in vivo studies, coupled with sensitive bioanalytical methods like LC-MS/MS, is indispensable for validating their performance.

Compared to other cysteine delivery strategies, such as NAC or enzymatically-activated prodrugs like OTC, DMTC derivatives offer a unique balance of simplicity and tunable release kinetics. Future research should focus on modifying the substituents on the thiazolidine ring to further optimize the rate of cysteine release for specific therapeutic applications, thereby maximizing efficacy while minimizing potential off-target effects. The principles and protocols outlined in this guide provide a robust framework for researchers to conduct these critical assessments and advance the development of next-generation prodrug therapies.

References

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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with In Silico Models of Thiazolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Silicon and Science in Thiazolidine Research

Thiazolidine and its derivatives, particularly thiazolidine-2,4-diones (TZDs), represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2][3][4] These activities range from antidiabetic and anti-inflammatory to antimicrobial and anticancer effects.[2][5][6] The primary mechanism for their antidiabetic effects involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[7][8][9] Given their therapeutic potential, the development of novel thiazolidine derivatives is an active area of research.[3][10]

In modern drug discovery, the integration of computational, or in silico, models with traditional experimental validation is paramount. In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer a rapid and cost-effective means to predict the biological activity of novel compounds and to understand their interactions with molecular targets.[11][12][13] However, the predictions generated by these models are hypotheses that must be rigorously tested and validated through experimental, or in vitro and in vivo, assays.[14][15][16]

This guide provides a comprehensive framework for the cross-validation of experimental results with in silico models for thiazolidine compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of both computational and experimental approaches to accelerate their research and enhance the reliability of their findings. We will delve into the causality behind experimental choices, outline self-validating protocols, and provide a robust framework for integrating these two powerful methodologies.

Pillar 1: In Silico Modeling of Thiazolidine Compounds

In silico modeling serves as the foundational step in the modern drug discovery pipeline, allowing for the high-throughput screening of virtual compound libraries and the generation of testable hypotheses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[11][17] For thiazolidine derivatives, QSAR can predict activities such as antihyperglycemic effects by analyzing various physicochemical properties.[11][18]

Experimental Protocol: 2D and 3D QSAR Model Development

  • Data Collection: Compile a dataset of thiazolidine derivatives with experimentally determined biological activity (e.g., IC50 values).[17]

  • Structural Drawing and Optimization: Draw the 2D structures of the compounds and convert them to 3D structures. Perform energy minimization to obtain the most stable conformation.[11]

  • Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.[17]

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model.[19]

  • Model Validation: Rigorously validate the model using internal (cross-validation) and external validation techniques to ensure its predictive power.[11][20]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (thiazolidine derivative) when bound to a specific molecular target, such as an enzyme or receptor.[21][22] This provides insights into the binding mode and affinity, helping to rationalize the compound's mechanism of action.[23][24] For many thiazolidine derivatives, the primary target is PPARγ.[7][8]

Experimental Protocol: Molecular Docking of Thiazolidine Derivatives against PPARγ

  • Target Preparation: Obtain the 3D structure of the target protein (e.g., PPARγ from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Create 3D structures of the thiazolidine derivatives and optimize their geometry.

  • Docking Simulation: Use docking software (e.g., AutoDock, Maestro) to predict the binding poses of the ligands within the active site of the target.[21][22]

  • Analysis of Results: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify promising candidates.[25]

Visualization of the Integrated Workflow

Caption: Integrated workflow for in silico modeling and experimental validation.

Pillar 2: Experimental Validation of Thiazolidine Compounds

Experimental validation is the critical next step to confirm the predictions made by in silico models. A multi-tiered approach, starting with in vitro assays and progressing to more complex cellular and organismal models, provides a comprehensive evaluation of a compound's biological activity.

In Vitro Assays

In vitro assays are performed in a controlled environment outside of a living organism and are essential for confirming a compound's direct effect on a molecular target or a specific biological process.

Experimental Protocol: PPARγ Agonist Activity Assay

  • Cell Culture: Culture cells that express PPARγ (e.g., 3T3-L1 preadipocytes).

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized thiazolidine derivatives.

  • Reporter Gene Assay: Utilize a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter to measure the activation of the receptor.

  • Data Analysis: Determine the EC50 value for each compound, representing the concentration at which it elicits half of its maximal response.

Experimental Protocol: Antimicrobial Activity Assay

  • Microorganism Culture: Grow selected bacterial or fungal strains in appropriate culture media.[26]

  • Minimum Inhibitory Concentration (MIC) Determination: Use broth microdilution or agar diffusion methods to determine the lowest concentration of the thiazolidine derivative that inhibits the visible growth of the microorganism.[26][27]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate a compound's effects, including its cytotoxicity and impact on cellular processes.

Experimental Protocol: Cytotoxicity Assay

  • Cell Culture: Culture relevant cell lines (e.g., cancer cell lines for anticancer activity, normal cell lines for toxicity assessment).[5]

  • Compound Treatment: Expose the cells to a range of concentrations of the thiazolidine derivatives.

  • Viability Assessment: Use assays such as MTT or MTS to measure the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Studies

In vivo studies in animal models are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole organism.

Experimental Protocol: Antidiabetic Activity in a Rodent Model

  • Animal Model: Use a diabetic animal model, such as alloxan-induced diabetic rats.[28][29]

  • Compound Administration: Administer the thiazolidine derivatives to the animals, typically orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals to assess the compound's hypoglycemic effect.[21]

  • Data Analysis: Compare the reduction in blood glucose levels in the treated group to a control group.

Visualization of the Experimental Validation Pathway

Caption: Tiered approach for the experimental validation of thiazolidine compounds.

Pillar 3: Cross-Validation and Data Integration

The true power of this integrated approach lies in the cross-validation of data from both in silico and experimental platforms. This iterative process refines the predictive models and provides a deeper understanding of the structure-activity relationships of thiazolidine compounds.

Comparative Data Analysis

A direct comparison of the predicted and experimental data is the cornerstone of cross-validation.

Data Presentation: Comparison of Predicted and Experimental Activities

CompoundPredicted Activity (e.g., Docking Score)Experimental Activity (e.g., IC50 in µM)Fold Difference
TZD-01-8.510.21.2
TZD-02-9.25.81.6
TZD-03-7.125.43.6

This table is for illustrative purposes. Actual data will vary.

Model Refinement

Discrepancies between predicted and experimental results provide valuable information for refining the in silico models. For instance, if a compound with a high predicted activity shows poor experimental results, it may indicate that factors not accounted for in the model, such as bioavailability, are playing a significant role. The experimental data from validated compounds can be used to retrain and improve the predictive accuracy of QSAR models.[30][31]

The Iterative Cycle of Drug Discovery

The cross-validation process creates a feedback loop that drives the optimization of lead compounds. Promising candidates from the initial round of screening and testing can be modified based on the insights gained from both computational and experimental data, leading to the design of new derivatives with improved potency and selectivity.[32]

Visualization of the Cross-Validation Feedback Loop

G A In Silico Predictions B Experimental Validation A->B Guides Experimentation C Data Comparison & Analysis B->C D Model Refinement C->D Identifies Discrepancies E Lead Optimization C->E Informs Design D->A Improves Predictive Accuracy E->A Generates New Hypotheses

Caption: The iterative feedback loop of cross-validation in drug discovery.

Conclusion: A Unified Approach to Thiazolidine Drug Discovery

The integration of in silico modeling with rigorous experimental validation provides a robust and efficient framework for the discovery and development of novel thiazolidine-based therapeutics. By embracing this synergistic approach, researchers can enhance the predictive power of their computational models, prioritize the most promising candidates for synthesis and testing, and ultimately accelerate the translation of basic research into clinically valuable treatments. The principles of causality, self-validation, and comprehensive referencing outlined in this guide are intended to uphold the highest standards of scientific integrity and to foster a more rational and targeted approach to drug discovery.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed protocol for the proper disposal of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to handle this compound's waste stream safely and effectively, ensuring a secure laboratory environment and environmental stewardship.

Hazard Assessment: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific hazard warnings.[1]

GHS Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The hydrochloride salt form suggests it is an acidic compound. This characteristic is a critical factor in its segregation from incompatible chemical waste streams, such as bases or cyanides, to prevent violent reactions or the release of toxic gases.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the identified hazards, a stringent PPE protocol is required when handling either the pure compound or its waste. This creates a primary barrier of protection for all laboratory personnel.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale
Skin Irritation (H315) Nitrile gloves (or other chemically resistant gloves), lab coat, and closed-toe shoes.Prevents direct skin contact, which can cause irritation. Contaminated gloves must be disposed of properly after use.[3]
Serious Eye Irritation (H319) Tight-sealing safety goggles or a face shield.Protects against accidental splashes or contact with dust particles that can cause serious eye damage.[3]
Respiratory Irritation (H335) Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[3][4]Minimizes inhalation of dust or aerosols, which can irritate the respiratory tract.
Harmful if Swallowed (H302) No eating, drinking, or smoking in the laboratory.Prevents accidental ingestion of the chemical.

This table summarizes the minimum PPE requirements based on the compound's GHS classification.

Spill Management: Immediate and Controlled Response

An effective disposal plan must include procedures for accidental spills. A swift and correct response can prevent a minor incident from escalating.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in the table above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[3]

    • For Liquid Spills (Solutions): Surround the spill with an absorbent barrier (e.g., pads or booms) and then cover the spill with absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealable waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., water, followed by a detergent solution), collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in the designated hazardous waste container.

  • Seek Medical Attention: If exposure occurs, follow first-aid procedures and seek immediate medical attention.[4]

Waste Disposal Protocol: A Step-by-Step Operational Plan

The disposal of this compound must be treated as a hazardous waste process from the moment it is generated.[1][5] Evaporation in a fume hood or disposal down the sink are strictly prohibited.[5]

Waste Segregation and Container Selection

The cornerstone of safe chemical disposal is proper segregation to prevent dangerous reactions.

  • Step 1: Identify the Waste Stream. This compound, being an acidic organic solid, should be categorized as "Solid Acidic Organic Waste."

  • Step 2: Select a Compatible Container. Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[6][7] The container must be clean, dry, and in good condition.

  • Step 3: Label the Container. Before adding any waste, affix a "Hazardous Waste" label.[8] The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant," "Harmful").

    • The date waste was first added.

Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6][8]

  • Step 4: Store the Waste Container. Place the labeled container in a designated SAA that is at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • Step 5: Ensure Incompatibility Segregation. Within the SAA, store the container away from incompatible waste streams, particularly bases, oxidizers, cyanides, and sulfides.[2][6] Use secondary containment (such as a spill tray) to prevent accidental mixing.

  • Step 6: Keep the Container Closed. The waste container must remain securely capped at all times, except when adding waste.[5][6]

Final Disposal Procedure
  • Step 7: Monitor Fill Level. Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[6][10]

  • Step 8: Arrange for Pickup. Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but local regulations may vary), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and final disposal at an approved waste disposal plant.[1][4] Do not move the waste to another laboratory or storage area.[8]

The entire process, from generation to disposal, is governed by regulations from agencies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][10]

Disposal Workflow Visualization

To aid in the decision-making process for handling and segregating this chemical waste, the following workflow diagram has been developed.

G Disposal Workflow for 2,2-Dimethylthiazolidine-4-carboxylic acid HCl A Waste Generation (Solid or Solution) B Hazard Assessment - Acidic Organic - Irritant (Skin, Eye, Resp) - Harmful if Swallowed A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Waste Container (HDPE or Glass) C->D E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Start Date D->E F Is the waste solid? E->F G Place in 'Solid Acidic Organic Waste' Container F->G Yes H Is the solvent aqueous? F->H No (Solution) K Store container in SAA - Segregate from bases - Use secondary containment G->K I Place in 'Aqueous Acidic Organic Waste' Container H->I Yes J Place in 'Non-halogenated Organic Solvent Waste' Container H->J No (Organic Solvent) I->K J->K L Keep Container Closed K->L M Container Full or Time Limit Reached? L->M M->L No N Contact EH&S for Pickup and Final Disposal M->N Yes

Caption: Decision workflow for the safe disposal of 2,2-Dimethylthiazolidine-4-carboxylic acid HCl.

References

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. PubChem. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • MED-TOX Health Services. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling, storage, and disposal of 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (CAS No: 38984-68-8). As a valued researcher, your safety is paramount. This document is designed to provide you with a deep, field-tested understanding of the necessary precautions and procedures to ensure a safe and efficient laboratory environment. The information herein is synthesized from authoritative sources to provide a self-validating system of protocols.

Hazard Identification and Risk Assessment

This compound is a chemical compound used in research and development.[1] While specific toxicity data is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential hazards. Understanding these hazards is the first step in mitigating risk.

Based on GHS classifications, this compound is considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The key hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation

Data sourced from the European Chemicals Agency (ECHA) via PubChem.

These classifications necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in the subsequent sections. The causality is clear: the irritant nature of the compound to skin and eyes demands robust barrier protection, while the potential for respiratory irritation requires measures to prevent dust inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body AreaRequired PPERationale and Best Practices
Eyes/Face Tight-sealing safety goggles or a face shield.Standard safety glasses are insufficient. The fine, dusty nature of the solid requires a complete seal around the eyes to prevent irritation.[2]
Hands Chemical-resistant gloves (e.g., nitrile).Inspect gloves for any signs of damage before use. Double gloving is recommended for extended handling periods. Dispose of contaminated gloves immediately in the appropriate waste stream.
Body Laboratory coat and, for larger quantities, protective clothing.A fully fastened lab coat provides a primary barrier against accidental spills. For handling significant quantities, consider a disposable coverall to prevent contamination of personal clothing.
Respiratory NIOSH/MSHA approved respirator.A dust mask or respirator should be worn, especially when weighing or transferring the powder, to prevent inhalation and subsequent respiratory irritation.[2] The choice of respirator should be based on a risk assessment of the specific procedure.
Step-by-Step Handling and Operational Plan

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Weighing:

  • Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood or a glove box to contain any dust.

  • Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are readily accessible and unobstructed.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

  • Weighing: If weighing the powder, do so on a tared weigh boat within the fume hood. Use anti-static tools if available to minimize the dispersal of the fine powder.

  • Container Sealing: After dispensing the required amount, securely seal the primary container.

3.2. Solution Preparation:

  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label all solutions with the chemical name, concentration, date, and your initials.

3.3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Exit Don PPE Don PPE Enter Fume Hood Enter Fume Hood Don PPE->Enter Fume Hood Weigh Solid Weigh Solid Enter Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Area Decontaminate Area Prepare Solution->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

4.1. First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.2. Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, carefully cover the powder with a damp paper towel to avoid creating dust.

  • Clean-up: Wearing appropriate PPE, gently sweep or scoop the contained material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Immediate Action Don Full PPE Don Full PPE Evacuate Area->Don Full PPE Contain Spill Contain Spill Don Full PPE->Contain Spill Prevent Spread Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Decontaminate Area Decontaminate Area Clean Up Spill->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Step-by-step spill response plan.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are integral to the lifecycle management of this chemical.

5.1. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Location: Store at room temperature, away from incompatible materials such as strong oxidizing agents.

  • Inventory: Maintain an accurate inventory of the chemical.

5.2. Disposal:

  • Waste Characterization: All waste containing this chemical must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Protocol: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[2]

Your commitment to these safety protocols is a testament to your dedication to scientific excellence and a safe research environment. By understanding and implementing these guidelines, you contribute to a culture of safety and responsibility.

References

  • PubChem. (n.d.). 2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.